6-bromohexyl Acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromohexyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSPZLCTPSXORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473154 | |
| Record name | 6-bromohexyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-94-4 | |
| Record name | 6-bromohexyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-bromohexyl acetate, a versatile bifunctional organic compound. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and materials science in their understanding and application of this compound.
Core Chemical and Physical Properties
This compound is a colorless liquid characterized by a six-carbon alkyl chain functionalized with a terminal bromine atom and an acetate ester group.[1] This dual functionality allows it to be a valuable intermediate in various organic syntheses.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-Acetoxy-1-bromohexane | [2] |
| CAS Number | 68797-94-4 | [1][3][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [2][3] |
| Molecular Weight | 223.11 g/mol | [2][3] |
| Appearance | Clear liquid | [5] |
| Boiling Point | 149-204.5 °C | [6] |
| Density | 0.75 - 0.78 g/mL at 20 °C | [5][7] |
| Refractive Index | n20/D 1.417 | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [6][8] |
| Flash Point | >100 °F | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H-NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The acetate methyl protons (CH₃CO-) typically appear as a sharp singlet around δ 1.9–2.1 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and resonate as a triplet at approximately δ 3.9–4.1 ppm. The methylene protons directly bonded to the bromine atom (-CH₂Br) are also deshielded and appear as a triplet.[3]
¹³C-NMR Spectroscopy
The carbon-13 NMR spectrum provides a map of the carbon skeleton. Key chemical shifts are observed for the carbonyl carbon (C=O) of the acetate group, which is highly deshielded and appears around δ 170–172 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) resonates at approximately δ 60–65 ppm, while the methylene carbon bonded to the bromine atom (-CH₂-Br) is also found in the deshielded region of the spectrum.[3]
Experimental Protocols
The following section details a common experimental protocol for the synthesis of this compound.
Synthesis of this compound via Fischer Esterification
A primary and effective method for synthesizing this compound is through the direct esterification of 6-bromohexanol with acetic acid. This reaction is a classic example of Fischer-Speier esterification, typically catalyzed by a strong acid like sulfuric acid and driven to completion by heating under reflux.[3]
Materials:
-
1,6-hexanediol
-
48% Bromohydric acid
-
Acetic acid
-
Toluene
-
Acetic anhydride
Procedure:
-
In a one-liter glass reactor equipped with a magnetic stirrer, thermometer, and a Vigreux column with a water separator, combine 72 g of 1,6-hexanediol, 120 g of 48% bromohydric acid, 36 g of acetic acid, and 480 g of toluene.[9]
-
Heat the reaction mixture to reflux with constant stirring. Continuously remove water from the reactor via azeotropic distillation. The reaction temperature will gradually increase from 90°C to 115°C over 5 to 6 hours.[9]
-
Once water removal ceases, concentrate the toluene solvent under a slight vacuum. The recovered toluene can be recycled for subsequent reactions.[9]
-
To the residue, add 8 g of acetic anhydride and reflux the mixture at 115°C-120°C for 2 hours to ensure complete acetylation.[9]
-
The crude product can then be purified by vacuum distillation to separate it from by-products such as hexanediol-1,6-diacetate and dibromo-1,6-hexane, yielding this compound with a purity of up to 98%.[9]
Visualized Experimental Workflow
The following diagram illustrates the synthesis and purification workflow for this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. Synthonix, Inc > Alkyl Halides > this compound - [B88281] [synthonix.com]
- 2. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 6. This compound | 8052-41-3 [chemicalbook.com]
- 7. 8052-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-bromohexyl acetate, a valuable bifunctional molecule utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and materials for advanced applications. This document details key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways and workflows.
Overview of Synthesis Pathways
This compound can be synthesized through several distinct chemical routes. The most common and practical pathways include:
-
Bromoacetylation of 1,6-Hexanediol: A robust method involving the simultaneous bromination and acetylation of the diol, offering high yields and purity.
-
Direct Esterification of 6-Bromo-1-hexanol: A classical Fischer esterification approach, which is straightforward but may require optimization for high conversion rates.
-
Phase-Transfer Catalyzed (PTC) Acetylation: A method that facilitates the reaction between a water-soluble acetate source and the organic-soluble bromohexanol, often leading to faster reaction times and milder conditions.
This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.
Comparative Data of Synthesis Pathways
The selection of a particular synthetic route often depends on factors such as desired yield, purity, cost of starting materials, and scalability. The following table summarizes the quantitative data associated with the key synthesis pathways for this compound.
| Parameter | Bromoacetylation of 1,6-Hexanediol | Direct Esterification of 6-Bromo-1-hexanol | Phase-Transfer Catalyzed Acetylation |
| Starting Materials | 1,6-Hexanediol, Hydrobromic Acid, Acetic Acid/Acetic Anhydride | 6-Bromo-1-hexanol, Acetic Acid | 6-Bromo-1-hexanol, Acetylating Agent (e.g., Acetyl Chloride), Acetate Salt |
| Catalyst | Acid (from HBr) | Strong Acid (e.g., H₂SO₄) | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) |
| Typical Reaction Time | 6-8 hours | Variable (several hours) | Shorter (minutes to a few hours) |
| Reported Yield | ~95% (overall)[1] | Generally moderate to high | High |
| Reported Purity | 98% (after distillation)[1] | Variable, requires purification | High |
| Key Advantages | High overall yield and purity from a readily available starting material. | Straightforward, one-step reaction. | Mild reaction conditions, fast reaction rates, and often high yields. |
| Key Disadvantages | Two-step process (initial reaction and subsequent acetylation of residual alcohol). | Equilibrium-limited reaction, may require removal of water. | Requires a specific catalyst, which may need to be removed from the final product. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthesis pathways of this compound.
Pathway 1: Bromoacetylation of 1,6-Hexanediol
This two-step method, adapted from a patented procedure, provides a high yield of pure this compound.[1]
Step 1: Initial Bromoacetylation
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for azeotropic distillation, add 1,6-hexanediol, a suitable organic solvent for azeotropic distillation (e.g., toluene), and a 48% aqueous solution of hydrobromic acid.
-
Heat the mixture to reflux. Water is continuously removed from the reaction mixture by azeotropic distillation with toluene.
-
Monitor the reaction progress. The initial product is a mixture containing this compound with a purity of approximately 86%, along with 3-4% of unreacted 6-bromo-1-hexanol.[1]
Step 2: Acetylation of Residual 6-Bromo-1-hexanol
-
After the initial reaction, cool the mixture and add a stoichiometric amount of acetic anhydride to the crude product.
-
Heat the mixture under reflux to acetylate the remaining 6-bromo-1-hexanol. This step increases the this compound content to over 88%.[1]
Purification
-
The crude product from Step 2 contains this compound, along with byproducts such as 1,6-diacetoxyhexane and 1,6-dibromohexane.
-
Separate these components by vacuum distillation to obtain this compound with a purity of over 98%.[1]
Pathway 2: Direct Esterification of 6-Bromo-1-hexanol (Fischer Esterification)
This method involves the acid-catalyzed reaction between 6-bromo-1-hexanol and acetic acid.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-1-hexanol and an excess of glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Pathway 3: Phase-Transfer Catalyzed (PTC) Acetylation of 6-Bromo-1-hexanol
This approach utilizes a phase-transfer catalyst to facilitate the reaction between the alcohol and an acetylating agent in a biphasic system.
-
In a reaction vessel, dissolve 6-bromo-1-hexanol in a water-immiscible organic solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of sodium acetate.
-
Add a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide.
-
To the vigorously stirred biphasic mixture, add the acetylating agent (e.g., acetyl chloride) dropwise at room temperature.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by vacuum distillation.
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methyl protons of the acetate group typically appear as a singlet around δ 2.0 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected to resonate as a triplet around δ 4.0 ppm. The methylene protons adjacent to the bromine atom (-CH₂-Br) should appear as a triplet around δ 3.4 ppm. The remaining methylene protons in the hexyl chain will appear as multiplets in the δ 1.3-1.9 ppm region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester group is expected around δ 171 ppm. The carbon of the methyl group in the acetate will be around δ 21 ppm. The methylene carbon attached to the ester oxygen (-O-CH₂) is expected around δ 64 ppm, and the methylene carbon attached to the bromine (-CH₂-Br) should be around δ 34 ppm. The other methylene carbons in the hexyl chain will appear in the δ 25-32 ppm range.
Visualizations of Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis pathways.
Caption: Synthesis of this compound via Bromoacetylation of 1,6-Hexanediol.
References
An In-depth Technical Guide to 6-Bromohexyl Acetate (CAS: 68797-94-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexyl acetate, identified by CAS number 68797-94-4, is a bifunctional linear-chain organic compound of significant interest in various fields of chemical synthesis. Its structure, incorporating a terminal bromine atom and an acetate ester group, imparts a dual reactivity that makes it a versatile building block and linker molecule. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and key applications in polymer chemistry, fragrance development, and the synthesis of photoresponsive materials. Particular emphasis is placed on its role as a synthetic intermediate for drug discovery and development.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 68797-94-4 | [3][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [3][4][5] |
| Molecular Weight | 223.11 g/mol | [3][5] |
| Appearance | Clear liquid | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6] |
| Boiling Point | 243.3 ± 23.0 °C at 760 mmHg (Predicted) | [6] |
| Melting Point | -70 °C (Freezing point) | [6] |
| Flash Point | 122.4 ± 13.0 °C (Predicted) | [6] |
| Solubility | Insoluble in water | [1] |
| Purity | Typically ≥98% | [2][5][7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound.
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H-NMR | ~4.05 ppm | Triplet | -O-CH₂- |
| ~3.40 ppm | Triplet | -CH₂-Br | |
| ~2.05 ppm | Singlet | CH₃-C(=O)- | |
| ~1.88 ppm | Quintet | -CH₂-CH₂Br | |
| ~1.65 ppm | Quintet | -O-CH₂-CH₂- | |
| ~1.45 ppm | Multiplet | -CH₂-CH₂-CH₂- | |
| ¹³C-NMR | ~171.0 ppm | Singlet | C=O |
| ~64.5 ppm | Singlet | -O-CH₂- | |
| ~33.8 ppm | Singlet | -CH₂-Br | |
| ~32.7 ppm | Singlet | -CH₂-CH₂Br | |
| ~28.0 ppm | Singlet | -O-CH₂-CH₂- | |
| ~25.3 ppm | Singlet | -CH₂-CH₂-CH₂- | |
| ~21.0 ppm | Singlet | CH₃-C(=O)- |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common and direct method is the Fischer-Speier esterification of 6-bromo-1-hexanol with acetic acid. An alternative two-step, one-pot synthesis starting from 1,6-hexanediol is also widely employed, particularly for larger-scale preparations.
Experimental Protocol 1: Esterification of 6-Bromo-1-hexanol
This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 6-bromo-1-hexanol.
Materials:
-
6-bromo-1-hexanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-1-hexanol and an excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Experimental Protocol 2: Synthesis from 1,6-Hexanediol
This protocol details a two-step, one-pot synthesis of this compound starting from 1,6-hexanediol.
Materials:
-
1,6-hexanediol
-
48% Hydrobromic acid
-
Glacial acetic acid
-
Toluene
-
Acetic anhydride
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, combine 1,6-hexanediol, 48% hydrobromic acid, glacial acetic acid, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Monitor the reaction until the theoretical amount of water has been collected, indicating the formation of 6-bromo-1-hexanol.
-
To the same reaction mixture, add a stoichiometric amount of acetic anhydride.
-
Continue to reflux until the acetylation of 6-bromo-1-hexanol is complete (monitored by TLC or GC).
-
Cool the reaction mixture and perform an extractive workup as described in Protocol 1.
-
Purify the resulting crude product by vacuum distillation to yield this compound.[7]
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in a variety of synthetic applications.
Bifunctional Linker in Organic Synthesis
The presence of a reactive bromide and an ester functionality allows for sequential or orthogonal chemical transformations. The bromide is a good leaving group for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to a primary alcohol, which can then be further functionalized.
Synthesis of Functionalized Thiophenes for Polymer Applications
This compound is utilized in the synthesis of 3-(6-acetoxyhexyl)thiophene, a monomer for the production of functionalized polythiophenes. These polymers are of interest for applications in organic electronics.[5]
Experimental Protocol 3: Synthesis of 3-(6-acetoxyhexyl)thiophene
This protocol is a representative example of how this compound can be used to introduce a functionalized side chain onto a thiophene ring via a Grignard reaction.
Materials:
-
Magnesium turnings
-
3-Bromothiophene
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for activation)
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere with a crystal of iodine.
-
Prepare the Grignard reagent by the slow addition of 3-bromothiophene in anhydrous THF to the activated magnesium.
-
Once the Grignard reagent has formed, cool the mixture in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 3-(6-acetoxyhexyl)thiophene.
Intermediate in Fragrance Synthesis
This compound serves as a key intermediate in the synthesis of macrocyclic musk compounds, such as cis-isoambrettolide. In this context, it is first converted to a phosphonium salt, which then undergoes a Wittig reaction.[7]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile and valuable reagent for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex molecules, polymers, and functional materials. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the effective utilization of this compound in their research and development endeavors.
References
- 1. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | 8052-41-3 [chemicalbook.com]
6-Bromohexyl Acetate: A Versatile Bifunctional Reagent in Chemical Synthesis and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexyl acetate is a bifunctional organic compound featuring both a terminal bromine atom and an acetate ester. This unique structure renders it a highly versatile building block in various fields, including organic synthesis, polymer chemistry, materials science, and pharmaceutical research. Its ability to act as a flexible linker and participate in a range of chemical transformations makes it an invaluable tool for the synthesis of complex molecules and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, supported by quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[1] Its key chemical and physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different measurement conditions and purity levels.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO₂ | [2][3] |
| Molecular Weight | 223.11 g/mol | [3][4] |
| CAS Number | 68797-94-4 | [3][4] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Fruity | [1] |
| Purity | Typically 95% - 98% | [2][4] |
| Melting Point | 40°C | [5][6] |
| Boiling Point | 149-213°C / 760 mmHg | [5][6] |
| Density | ~0.75 g/mL at 20°C | [5] |
| Flash Point | 98°C | [5][6] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials and reaction conditions. The choice of a particular method often depends on factors such as desired purity, reaction scale, and availability of reagents.
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
Experimental Protocols
1. Esterification of 6-Bromohexanol
A primary and straightforward method for synthesizing this compound is the direct esterification of 6-bromohexanol with acetic acid.[4]
-
Procedure: 6-bromohexanol is reacted with an excess of acetic acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated under reflux to drive the reaction to completion. Water produced during the reaction is typically removed to shift the equilibrium towards the product side. The crude product is then purified by distillation. A solvent-free approach using a solid acid catalyst can also be employed to simplify the procedure and reduce environmental impact.[4]
2. From 1,6-Hexanediol
This method involves the simultaneous bromination and acetylation of 1,6-hexanediol.[7]
-
Procedure: In a one-liter glass reactor equipped with a magnetic stirrer, a thermometer, and a Vigreux column with a water separator, 72 g of 1,6-hexanediol, 120 g of 48% hydrobromic acid, and 180 g of acetic acid are mixed. Water is removed from the reaction mixture by azeotropic distillation to obtain this compound with approximately 86% purity, containing 3-4% of 6-bromohexanol. The remaining 6-bromohexanol can be acetylated by refluxing with a stoichiometric amount of acetic anhydride. The crude material, containing over 88% by weight of this compound, can be further purified by vacuum distillation to achieve 98% purity.[7]
3. Radical Bromination of Hexyl Acetate
This alternative approach involves the bromination of hexyl acetate.[4]
-
Procedure: Radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN is carried out in a solvent such as carbon tetrachloride at 70–80°C. It is important to note that this method is not perfectly regioselective and can lead to the formation of 5-bromohexyl acetate as a minor byproduct (8–12%).[4]
Applications of this compound
The bifunctional nature of this compound makes it a valuable precursor in a multitude of applications.
Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex organic molecules.[1] The bromoalkyl functionality is susceptible to nucleophilic substitution, while the acetate group can be hydrolyzed to the corresponding alcohol.
-
Fragrance Synthesis: It is a key intermediate in the synthesis of macrocyclic musks, such as cis-isoambrettolide.[7] In this synthesis, this compound is first converted to its triphenylphosphonium salt, which then undergoes a Wittig-type reaction.[7]
-
Molecular Switches and Smart Materials: The bromohexyl unit acts as a flexible linker in the synthesis of azobenzene derivatives.[4] These molecules are of interest for their photoresponsive properties and applications in molecular switches and photochromic systems.[4]
-
Supramolecular Chemistry: The flexible bromohexyl chain is utilized in the synthesis of molecules designed for molecular recognition and self-assembly.[4]
Polymer and Materials Science
This compound is instrumental in the development of advanced functional polymers and materials.
-
Functionalized Polythiophenes: It and its derivatives are used in the creation of functionalized polythiophenes, such as poly[3-(6-bromohexyl)thiophene].[4] These polymers are notable for their electrical conductivity and tunable properties, making them crucial for advanced electronic materials.[4]
-
Polymer and Resin Production: It is used in cross-linking reactions, for instance with diallyl fumarate, to enhance the properties of the resulting polymer materials.[8]
Workflow for Functionalized Polythiophene Synthesis
Caption: Workflow for the synthesis of functionalized polythiophenes.
Pharmaceutical Research and Drug Development
The bromohexyl moiety is a valuable component in the design of drug delivery systems.
-
Lipid Nanoparticles: The bromohexyl functional group is found in lipids designed for the construction of lipid nanoparticles (LNPs).[4] LNPs are a key technology for advanced drug delivery systems, including mRNA vaccines.[4]
-
Linker for Drug Conjugation: this compound can be explored as a versatile linker to attach therapeutic agents or targeting ligands to polymer scaffolds or nanoparticles, thereby creating sophisticated drug delivery vehicles.[4] It is also used as an analytical standard for HPLC in the research and development of drugs.[9]
Conclusion
This compound is a commercially available and synthetically accessible bifunctional compound with a broad spectrum of applications. Its utility as a building block in organic synthesis, a monomer for functional polymers, and a linker in drug delivery systems underscores its importance in modern chemical research and development. The synthetic methodologies and applications detailed in this guide provide a solid foundation for researchers and scientists to leverage the unique properties of this versatile reagent in their respective fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 5. This compound | 8052-41-3 [chemicalbook.com]
- 6. 8052-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. clearsynth.com [clearsynth.com]
In-Depth Technical Guide: 6-Bromohexyl Acetate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 6-bromohexyl acetate, a valuable bifunctional molecule utilized in various chemical syntheses.
Core Data Presentation
The key quantitative data for this compound (CAS No: 68797-94-4) are summarized below. This information is crucial for reaction planning, analytical characterization, and safety considerations.
| Property | Value | Notes and Citations |
| Molecular Weight | 223.11 g/mol | Also reported as 223.109 g/mol and 223.1075 g/mol , with the minor variation attributable to isotopic abundances.[1][2][3][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [1][2][3][4] |
| Monoisotopic Mass | 222.02554 Da | Computed value, essential for high-resolution mass spectrometry.[4] |
| Boiling Point | ~150-190 °C | Reported over a range, typical for distillations of this compound.[2] |
| Appearance | Colorless to clear liquid | [2][3] |
| Solubility | Insoluble in water | [2] |
| Elemental Composition | C: 43.07%, H: 6.78%, Br: 35.81%, O: 14.34% | Calculated from the molecular formula. |
Experimental Protocols
The synthesis of this compound is commonly achieved through the esterification of 6-bromo-1-hexanol. Below is a detailed protocol adapted from established synthetic procedures, such as the acetylation of a hydroxyl group with an anhydride.
Protocol: Synthesis of this compound via Acetylation
This protocol describes the synthesis of this compound from 6-bromo-1-hexanol using acetic anhydride.
Materials:
-
6-bromo-1-hexanol
-
Acetic anhydride (stoichiometric amount or slight excess)
-
Inert solvent (e.g., toluene, optional for controlling reaction temperature)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-1-hexanol with a stoichiometric amount of acetic anhydride.[1]
-
Heating: The reaction mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture will contain the desired product, this compound, along with acetic acid as a byproduct.
-
Removal of Byproducts: The crude material is subjected to azeotropic distillation to remove water and excess reagents.[1]
-
Final Purification: The resulting crude product is then purified by vacuum distillation to yield pure this compound (typically >98% purity).[1]
Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the acetate methyl protons (CH₃CO-) around δ 1.9–2.1 ppm and a triplet corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-) at approximately δ 3.9–4.1 ppm.
-
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) in the downfield region of δ 170–172 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) typically resonates around δ 60–65 ppm.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships pertinent to this compound.
Caption: Synthetic workflow for this compound.
Caption: Reagent relationships in the synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromooctanoic acid | C8H15BrO2 | CID 86173947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromooctanoic acid 97 17696-11-6 [sigmaaldrich.com]
In-Depth Technical Guide to the Safety of 6-Bromohexyl Acetate
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for 6-bromohexyl acetate, compiled from various safety data sheets and chemical databases.
Core Safety and Hazard Information
This compound is a combustible liquid and vapor that poses several health and environmental hazards. It is classified as a substance that may be fatal if swallowed and enters the airways.[1][2] Furthermore, it is suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure can cause damage to organs.[1][2] It is also irritating to the skin, eyes, and respiratory tract.[3][4]
GHS Hazard Statements
-
H226 : Flammable liquid and vapor.[5]
-
H315 : Causes skin irritation.[2]
-
H340 : May cause genetic defects.[1]
-
H372 : Causes damage to organs through prolonged or repeated exposure.[1]
-
H410 : Very toxic to aquatic life with long lasting effects.[2]
Physical and Chemical Properties
A clear, colorless liquid with a fruity odor, this compound is insoluble in water but soluble in organic solvents.[4][6] Its bifunctional nature, containing both a bromo and an acetate group, makes it a useful reagent in organic synthesis.[7][8]
| Property | Value | Source |
| Molecular Formula | C8H15BrO2 | [1][9][10] |
| Molecular Weight | 223.11 g/mol | [7][9] |
| Appearance | Clear, colorless liquid | [3][6] |
| Odor | Fruity | [4] |
| Boiling Point | 150-190 °C | [6] |
| Melting Point | 177 - 210 °C | [6] |
| Flash Point | > 38 °C (> 100.4 °F) | [6] |
| Density | 0.78 g/cm³ | [6] |
| Solubility in Water | Insoluble | [3][4][6] |
Experimental Protocols & Handling
Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A detailed workflow for donning and using appropriate PPE is crucial.
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
Spill and Leakage Response
Proper containment and cleanup of spills are necessary to prevent environmental contamination and further exposure.
Storage and Incompatibility
Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[8][11] It should be kept away from heat, sparks, and open flames in a designated flammables area.[11] This chemical is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[11] It may attack some forms of plastic, rubber, and coatings.[1]
Firefighting Measures
In the event of a fire, use powder, AFFF, foam, or carbon dioxide as extinguishing media.[1] Water spray can be used to keep containers cool.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[11][12] Above 21°C, explosive vapor/air mixtures may form.[1]
Toxicological Information
While specific quantitative toxicological data is limited in the provided search results, the primary hazards are well-defined. It is mildly toxic by inhalation and can cause irritation to the eyes.[3] High concentrations of vapors may lead to intoxication, and if swallowed, aspiration into the lungs may occur.[3]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations.[1] The chemical should not be allowed to enter drains, and discharge into the environment must be avoided.[1] Collect and arrange for disposal in suitable, closed containers.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound (8052-41-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | 8052-41-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 7. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 8. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthonix, Inc > Alkyl Halides > this compound - [B88281] [synthonix.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 6-Bromohexyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromohexyl acetate in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide also includes qualitative and comparative solubility information based on structurally similar compounds. Furthermore, it offers a detailed experimental protocol for determining the solubility of liquid solutes, which can be applied to this compound in a laboratory setting.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a hexyl chain with a terminal bromine atom and an acetate ester group. Its chemical structure suggests a molecule with moderate polarity, influencing its solubility in different media. The presence of the ester group allows for polar interactions, while the hexyl chain and the bromine atom contribute to its nonpolar character. Understanding its solubility is crucial for its application in organic synthesis, drug development, and materials science, where it may be used as a reagent, intermediate, or building block.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 68797-94-4 | [1][2] |
| Molecular Formula | C8H15BrO2 | [2] |
| Molecular Weight | 223.11 g/mol | [2] |
| Appearance | Liquid | [1] |
| Water Solubility | 100 µg/L at 25°C (estimated) | [3] |
It is important to note that some databases incorrectly associate this compound with the CAS number 8052-41-3, which actually corresponds to Stoddard solvent, a complex mixture of hydrocarbons.[3][4][5] The correct CAS number for this compound is 68797-94-4 .[1][2]
Solubility of this compound in Organic Solvents
General Solubility Profile:
This compound is expected to be readily soluble in a wide range of common organic solvents due to its ester and alkyl halide functionalities.[5] It is generally considered insoluble in water.[3][4][5]
Comparative Solubility Data:
The following table summarizes the expected solubility of this compound based on the known solubility of hexyl acetate and 1-bromohexane.
| Solvent | Solvent Polarity (Relative) | Expected Solubility of this compound | Supporting Evidence for Analogous Compounds |
| Hexane | 0.009 | Soluble / Miscible | Hexyl acetate is soluble in hydrocarbons. 1-Bromohexane is soluble in organic solvents.[7][9] |
| Toluene | 0.099 | Soluble / Miscible | Haloalkanes and esters with significant alkyl chains are generally soluble in aromatic hydrocarbons. |
| Diethyl Ether | 0.117 | Very Soluble / Miscible | Hexyl acetate is very soluble in ethers.[6][10] 1-Bromohexane is soluble in ether.[11] |
| Tetrahydrofuran (THF) | 0.207 | Very Soluble / Miscible | Ethers are generally good solvents for esters and alkyl halides. |
| Acetone | 0.355 | Very Soluble / Miscible | Esters and haloalkanes typically show high solubility in ketones. |
| Ethyl Acetate | 0.228 | Very Soluble / Miscible | As an ester itself, ethyl acetate is expected to be an excellent solvent for this compound. |
| Ethanol | 0.654 | Very Soluble / Miscible | Hexyl acetate is very soluble in alcohols.[6][10] 1-Bromohexane is soluble in ethanol.[11] |
| Methanol | 0.762 | Soluble / Miscible | Hexyl acetate is very soluble in alcohols.[6][10] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble / Miscible | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Water | 1.000 | Insoluble / Immiscible | Stated as insoluble in water.[3][4][5] Hexyl acetate and 1-bromohexane are also insoluble or poorly soluble in water.[6][10][11] |
Solvent polarity data is sourced from the University of Rochester's solvent polarity table.[12]
Experimental Protocol for Determining Solubility
The following is a general experimental protocol for the gravimetric determination of the solubility of a liquid solute, like this compound, in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute is crucial to ensure that a saturated state is reached.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that facilitates solvent removal without significant loss of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solute residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in terms of g/100 g of solvent or other appropriate units.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the solubility of a liquid solute.
This in-depth guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data remains elusive, the provided qualitative analysis and detailed experimental protocol offer a strong basis for practical applications and further investigation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 8052-41-3 [chemicalbook.com]
- 4. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 5. Page loading... [guidechem.com]
- 6. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. atamankimya.com [atamankimya.com]
- 10. HEXYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
A Technical Guide to the Stability and Storage of 6-Bromohexyl Acetate
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides an in-depth overview of the stability profile and recommended storage conditions for 6-bromohexyl acetate, a versatile research chemical.
Chemical Properties and Stability Profile
This compound (CAS No. 68797-94-4) is a colorless liquid with a fruity odor, commonly utilized in chemical synthesis and the fragrance industry.[1] Its stability is a critical factor for its effective use. Under recommended storage conditions, it is a stable compound. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to its degradation.[2][3] The molecule possesses two primary reactive sites susceptible to degradation: the ester linkage and the carbon-bromine bond. The carbon-bromine bond is particularly susceptible to nucleophilic attack, making bromide a good leaving group in substitution reactions.[4]
Key Stability Considerations:
-
Hydrolytic Stability: The ester group can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 6-bromohexanol and acetic acid.
-
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.
-
Oxidative Stability: It is incompatible with strong oxidizing agents, which can cause fires or explosions.[2]
Recommended Storage and Handling Conditions
Proper storage is crucial for maintaining the integrity of this compound. The following tables summarize the recommended storage conditions and materials to avoid.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Cool environment | To minimize evaporation and potential degradation. | [1][6] |
| Atmosphere | Dry, well-ventilated area | To prevent moisture absorption and buildup of vapors. | [3][6] |
| Container | Tightly closed container | To prevent contamination and evaporation. | [3][6][7] |
| Location | Flammables area | Due to its flammable nature. | [2][3] |
| Ignition Sources | Away from heat, sparks, and flame | To prevent fire or explosion. | [3][5] |
Table 2: Incompatible Materials
| Material Class | Examples | Rationale for Avoidance | Citation |
| Strong Oxidizing Agents | Chlorates, nitrates, peroxides | May cause fires or explosions. | [2][5] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can catalyze the hydrolysis of the ester group. | [3] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can catalyze the hydrolysis of the ester group. | [3] |
| Reducing Agents | - | Incompatible. | [3] |
Table 3: Physical and Chemical Properties Relevant to Storage
| Property | Value | Citation |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 149-213°C / 760mmHg | [2] |
| Flash Point | 98°C | [2] |
| Density | 0.75 g/mL at 20°C | [2] |
| Solubility in Water | Insoluble | [1][2] |
Experimental Protocol: Forced Degradation Study
While specific experimental data on the forced degradation of this compound is not extensively published, a general protocol can be outlined to assess its stability under various stress conditions. This approach is crucial for identifying potential degradation products and understanding the compound's stability limits. A similar methodology has been used to study the degradation of other acetate esters.[8]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a defined period, monitoring the degradation frequently due to expected rapid hydrolysis.
-
Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At specified time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specific wavelength (e.g., UV-A or UV-B) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
Analysis:
-
Analyze all samples using a validated HPLC method to separate the parent compound from any degradation products.
-
Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
-
The following diagram illustrates a generalized workflow for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study.
Logical Relationship between Storage and Stability
The stability of this compound is directly dependent on its storage conditions. Adherence to recommended practices ensures its chemical integrity, while deviation can lead to degradation, compromising its utility in research and development.
Caption: Relationship between storage conditions and compound stability.
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound for their experimental needs. For any specific application, it is always recommended to consult the safety data sheet (SDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 8052-41-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. aksci.com [aksci.com]
- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromohexyl Acetate: A Versatile Bifunctional Linker for Drug Development and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexyl acetate is a linear bifunctional linker that is gaining increasing attention in the fields of medicinal chemistry, drug development, and materials science. Its unique structure, featuring a reactive alkyl bromide at one terminus and a readily cleavable acetate ester at the other, provides a versatile platform for the conjugation of diverse molecular entities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications as a bifunctional linker, with a focus on detailed experimental protocols and the visualization of its utility in complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 68797-94-4 | [1] |
| Molecular Formula | C₈H₁₅BrO₂ | [1] |
| Molecular Weight | 223.11 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 243.3 ± 23.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| LogP | 2.69 (Predicted) | [2] |
| Solubility | Soluble in organic solvents, insoluble in water. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.
| Spectroscopic Data | Chemical Shift (ppm) |
| ¹H-NMR (Proton NMR) | |
| CH₃ (acetate) | ~2.0 |
| CH₂ (adjacent to Br) | ~3.4 |
| CH₂ (adjacent to O) | ~4.1 |
| CH₂ (other) | ~1.3-1.7 |
| ¹³C-NMR (Carbon-13 NMR) | |
| C=O (carbonyl) | ~171 |
| CH₂ (adjacent to O) | ~64 |
| CH₂ (adjacent to Br) | ~34 |
| CH₃ (acetate) | ~21 |
Synthesis of this compound
This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.
Method 1: From 1,6-Hexanediol
A common and efficient method involves the bromoacetylation of 1,6-hexanediol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-hexanediol in a suitable organic solvent such as toluene.
-
Reagent Addition: Add hydrobromic acid (48% aqueous solution) and acetic acid to the reaction mixture.
-
Azeotropic Distillation: Heat the mixture to reflux and remove water using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound with a purity of approximately 86%. Further purification can be achieved by acetylating the remaining bromo-6-hexanol byproduct with acetic anhydride.[4]
Applications as a Bifunctional Linker
The bifunctionality of this compound stems from the orthogonal reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles, forming a stable covalent bond. The acetate ester, on the other hand, can be hydrolyzed under basic or acidic conditions to reveal a primary alcohol, which can then be used for further conjugation or to modify the properties of the linked molecule.
Reaction with Nucleophiles: The "Linking" Step
The primary application of this compound as a linker involves the reaction of its alkyl bromide moiety with a nucleophilic group on a target molecule.
General Experimental Protocol for N-Alkylation of a Primary Amine:
-
Reaction Setup: Dissolve the primary amine-containing molecule and 1.1 equivalents of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A similar protocol can be adapted for the S-alkylation of thiols, typically carried out in the presence of a milder base like triethylamine.
Cleavage of the Acetate Ester: The "Unmasking" Step
The acetate group can be selectively removed to expose a hydroxyl group, which can be useful for subsequent modifications or to alter the solubility of the conjugate.
Experimental Protocol for Acetate Hydrolysis:
-
Reaction Setup: Dissolve the this compound-linked molecule in a mixture of methanol and water.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the product with an organic solvent, wash with water, dry, and concentrate. The product can be purified by column chromatography if necessary. It is important to note that acidic conditions (e.g., using HBr) can also be used for hydrolysis, but care must be taken as this may also affect other acid-labile groups in the molecule.[5]
Visualization of Experimental Workflows and Logical Relationships
To better illustrate the utility of this compound as a bifunctional linker, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and other scientific disciplines. Its well-defined reactivity allows for the straightforward and efficient conjugation of a wide range of molecules. The ability to subsequently deprotect the acetate group to reveal a hydroxyl functionality further expands its utility, enabling the construction of complex, multi-component systems. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a practical resource for scientists looking to incorporate this powerful bifunctional linker into their research and development programs.
References
An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromohexyl acetate via the Fischer-Speier esterification. This method offers a direct and efficient route to this valuable bifunctional molecule, which serves as a key building block in the synthesis of various pharmaceutical agents and advanced materials. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and key analytical data for the characterization of the final product.
Introduction
This compound is a bifunctional organic compound featuring a terminal bromine atom and an acetate ester. This unique structure allows for sequential or orthogonal chemical modifications, making it a versatile intermediate in organic synthesis. The bromo- functionality can be displaced by a variety of nucleophiles, while the ester group can be hydrolyzed to reveal a primary alcohol. These characteristics are exploited in the development of novel therapeutics and functionalized polymers.
The Fischer-Speier esterification, first described in 1895, is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are typically employed.[2][3]
Reaction Mechanism and Experimental Workflow
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
To favor the formation of the ester, the equilibrium of this reversible reaction must be shifted to the product side.[2][3] This is typically achieved by either using a large excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction.[2][3] The removal of water can be accomplished by azeotropic distillation using a Dean-Stark apparatus.
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established principles of Fischer-Speier esterification. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
6-Bromohexan-1-ol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-bromohexan-1-ol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents). If using a Dean-Stark trap, add toluene as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent, 6-bromohexan-1-ol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, continue refluxing until no more water is collected. Typical reaction times range from 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.[4]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅BrO₂ | [5] |
| Molecular Weight | 223.11 g/mol | [5] |
| Appearance | Clear liquid | [6] |
| Boiling Point | 150-190 °C | [6] |
| Density | 0.78 g/mL | [6] |
| Purity (typical) | >97% | [7] |
| ¹H NMR (CDCl₃) | See detailed data below | |
| ¹³C NMR (CDCl₃) | See detailed data below |
¹H NMR Data (Predicted/Typical):
-
δ 4.05 (t, 2H, -CH₂-O-)
-
δ 3.40 (t, 2H, -CH₂-Br)
-
δ 2.05 (s, 3H, -C(O)CH₃)
-
δ 1.85-1.95 (m, 2H)
-
δ 1.60-1.70 (m, 2H)
-
δ 1.40-1.50 (m, 4H)
¹³C NMR Data (Predicted/Typical):
-
δ 171.0 (-C=O)
-
δ 64.5 (-CH₂-O-)
-
δ 33.8 (-CH₂-Br)
-
δ 32.5
-
δ 28.0
-
δ 27.8
-
δ 25.2
-
δ 21.0 (-C(O)CH₃)
Alternative Synthetic Routes
For a comprehensive understanding, it is pertinent to mention alternative methods for the synthesis of this compound. One such method involves the radical bromination of hexyl acetate using N-Bromosuccinimide (NBS) and a radical initiator.[4] However, this approach can lead to regioisomeric byproducts.[4] Another alternative is the bromoacetylation of 1,6-hexanediol.[1] The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability.
Conclusion
The Fischer-Speier esterification provides a reliable and straightforward method for the synthesis of this compound from 6-bromohexanol and acetic acid. By employing appropriate techniques to drive the reaction equilibrium, high yields of the desired product can be achieved. The protocol and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to produce and characterize this versatile chemical intermediate.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 5. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 7. Synthonix, Inc > Alkyl Halides > this compound - [B88281] [synthonix.com]
An In-depth Technical Guide to the Fundamental Reactions of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexyl acetate is a bifunctional organic molecule featuring a primary alkyl bromide and an acetate ester. This structure allows for a range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core reactions of this compound, with a focus on nucleophilic substitution and elimination pathways. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms are presented to facilitate its application in research and development.
Introduction
This compound possesses two key reactive sites: the electrophilic carbon atom attached to the bromine, which is susceptible to nucleophilic attack, and the ester functional group, which can undergo hydrolysis. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, while the potential for elimination (E2) exists, particularly with sterically hindered, strong bases. Understanding the interplay of these reaction pathways is crucial for effectively utilizing this versatile reagent.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the esterification of 6-bromo-1-hexanol with acetic acid or its derivatives.
Fischer Esterification
Direct esterification of 6-bromo-1-hexanol with acetic acid, typically catalyzed by a strong acid like sulfuric acid, provides this compound.
Diagram 1: Fischer Esterification of 6-Bromo-1-hexanol
Caption: Synthesis of this compound via Fischer esterification.
Acetylation with Acetic Anhydride
A highly efficient method involves the acetylation of 6-bromo-1-hexanol using acetic anhydride. This reaction is often performed in the presence of a base, such as pyridine, or can be used to acetylate any remaining alcohol after an initial esterification.[1]
Table 1: Synthesis of this compound
| Method | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Fischer Esterification | 6-bromo-1-hexanol, acetic acid | H₂SO₄, reflux | 65-70 | [1](--INVALID-LINK--) |
| Acetylation | 6-bromo-1-hexanol, acetic anhydride | Reflux | >88 (crude) | [1](--INVALID-LINK--) |
Experimental Protocol: Synthesis from 1,6-Hexanediol
A practical synthesis starts from 1,6-hexanediol, which is first converted to 6-bromo-1-hexanol and then acetylated in a one-pot procedure.[1]
-
Reaction Setup: In a 1-liter glass reactor equipped with a magnetic stirrer, thermometer, and a Vigreux column with a water separator, mix 72 g of 1,6-hexanediol, 120 g of 48% hydrobromic acid, 36 g of acetic acid, and 480 g of toluene.
-
Azeotropic Distillation: Reflux the mixture with stirring. Water is continuously removed by azeotropic distillation. The reaction temperature will rise from approximately 90°C to 115°C over 5 to 6 hours.
-
Acetylation: After water removal ceases, concentrate the toluene solvent under a slight vacuum. To the residue, add 8 g of acetic anhydride and reflux at 115°C-120°C for 2 hours to complete the acetylation.
-
Purification: The resulting product can be purified by vacuum distillation to yield this compound with a purity of approximately 98%.
Core Reactions of this compound
The primary alkyl bromide functionality of this compound makes it an excellent substrate for SN2 reactions. Elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases.
Nucleophilic Substitution (SN2) Reactions
In SN2 reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.
Diagram 2: General SN2 Reaction of this compound
Caption: Concerted mechanism of the SN2 reaction.
The reaction of this compound with an alkoxide or phenoxide ion yields an ether. This is a classic Williamson ether synthesis. The reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides like this compound.
General Reaction: RO⁻ + Br-(CH₂)₆-OAc → RO-(CH₂)₆-OAc + Br⁻
Primary and secondary amines can react with this compound to form secondary and tertiary amines, respectively. Due to the potential for over-alkylation, this reaction can sometimes lead to the formation of quaternary ammonium salts.
This compound reacts with triphenylphosphine to form a stable phosphonium salt.[1] This phosphonium salt is a key intermediate in the Wittig reaction for the synthesis of alkenes.
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product | Conditions | Yield (%) |
| Triphenylphosphine | PPh₃ | [Ph₃P⁺-(CH₂)₆-OAc]Br⁻ | Toluene, reflux, 16 h | High |
| Alkoxide | RONa | RO-(CH₂)₆-OAc | Alcohol solvent | Variable |
| Cyanide | NaCN | NC-(CH₂)₆-OAc | Polar aprotic solvent (e.g., DMSO) | Good |
| Azide | NaN₃ | N₃-(CH₂)₆-OAc | Polar aprotic solvent (e.g., DMF) | Good |
Experimental Protocol: Synthesis of 6-Acetoxyhexyl(triphenyl)phosphonium bromide
This protocol details the formation of the triphenylphosphonium salt of this compound.[1]
-
Reaction Setup: In a 1-liter glass reactor equipped with mechanical agitation, a thermometer, and a condensing column, mix 96 g of this compound (98% purity), 113 g of triphenylphosphine, and 96 g of toluene.
-
Reaction: Reflux the reaction mixture with constant agitation for 16 hours.
-
Work-up: After cooling to approximately 50-60°C, the product, 6-acetoxyhexyl(triphenyl)phosphonium bromide, can be isolated or used in situ for subsequent reactions.
Elimination (E2) Reactions
When this compound is treated with a strong, sterically hindered base, such as potassium tert-butoxide, an E2 elimination reaction can occur, leading to the formation of hex-5-en-1-yl acetate.
Diagram 3: E2 Elimination of this compound
Caption: E2 elimination leading to an alkene.
Competition between SN2 and E2
For a primary alkyl halide like this compound, SN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are not sterically bulky. The use of strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures will favor the E2 pathway.
Table 3: Factors Influencing SN2 vs. E2 Pathways for this compound
| Factor | Favors SN2 | Favors E2 |
| Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) | Strong, bulky bases (e.g., t-BuOK) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMSO, DMF, acetone) | Less critical, but often run in the conjugate acid of the base |
Other Fundamental Reactions
Hydrolysis of the Ester
The acetate group can be hydrolyzed under acidic or basic conditions to yield 6-bromo-1-hexanol.
Basic Hydrolysis: Br-(CH₂)₆-OAc + NaOH → Br-(CH₂)₆-OH + NaOAc
Conclusion
This compound is a valuable and versatile bifunctional molecule in organic synthesis. Its primary alkyl bromide moiety readily undergoes SN2 reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups. While elimination reactions are possible, they can generally be avoided by careful selection of reagents and reaction conditions. The ester functionality provides an additional site for modification, further expanding its synthetic utility. The experimental protocols and reaction data provided in this guide serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective application of this compound in the synthesis of complex target molecules.
References
Methodological & Application
Synthesis of Functionalized Polythiophenes: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of Poly(3-(6-acetoxyhexyl)thiophene) and its Hydroxylated Derivative for Biomedical Applications
To address the growing interest in functionalized conductive polymers for biomedical research and drug development, this document provides a comprehensive guide to the synthesis of poly(3-(6-acetoxyhexyl)thiophene) and its subsequent conversion to the hydroxyl-functionalized analogue. The protocols outlined below leverage the robust Grignard Metathesis (GRIM) polymerization technique to yield well-defined, regioregular polymers.
Introduction
Functionalized polythiophenes are a class of conducting polymers that have garnered significant attention for their potential in a variety of biomedical applications, including biosensors, tissue engineering, and controlled drug release systems.[1][2][3] The ability to introduce specific functional groups onto the thiophene side chains allows for the tuning of the polymer's physical, chemical, and biological properties.[4] This guide focuses on the synthesis of a polythiophene with a hydroxyl functionality, achieved through the polymerization of an acetate-protected monomer followed by deprotection. The hydroxyl group serves as a versatile handle for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.
The synthetic strategy involves a multi-step process, beginning with the synthesis of the monomer, 2,5-dibromo-3-(6-acetoxyhexyl)thiophene. This monomer is then polymerized using the Grignard Metathesis (GRIM) method, which is known to produce regioregular head-to-tail coupled poly(3-alkylthiophenes) with controlled molecular weights and narrow polydispersities.[5][6] Finally, the acetyl protecting group is removed to yield the desired poly(3-(6-hydroxyhexyl)thiophene).
Experimental Protocols
Materials and Methods
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. All glassware should be oven-dried prior to use. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl immediately before use. Other reagents can be purchased from commercial suppliers and used as received unless otherwise noted.
Protocol 1: Synthesis of 3-(6-Acetoxyhexyl)thiophene
This protocol describes the synthesis of the initial substituted thiophene monomer.
Workflow Diagram:
Caption: Synthesis of the monomer precursor, 3-(6-acetoxyhexyl)thiophene.
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.5 g, 62 mmol).
-
Add 50 mL of anhydrous THF to the flask.
-
Slowly add a solution of 3-bromothiophene (10 g, 61 mmol) in 50 mL of anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the Grignard reagent formation has initiated (as evidenced by bubbling and heat evolution), maintain the reaction at a gentle reflux for 2 hours.
-
In a separate 500 mL three-neck round-bottom flask, add this compound (13.6 g, 61 mmol) and Ni(dppp)Cl₂ (0.33 g, 0.61 mmol) to 100 mL of anhydrous THF.
-
Cool the Grignard reagent solution to room temperature and transfer it via cannula to the flask containing this compound and the catalyst.
-
Heat the reaction mixture to reflux for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(6-acetoxyhexyl)thiophene as a colorless oil.
Protocol 2: Synthesis of 2,5-Dibromo-3-(6-acetoxyhexyl)thiophene
This protocol details the dibromination of the thiophene monomer precursor.
Workflow Diagram:
Caption: Dibromination of the thiophene monomer precursor.
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 3-(6-acetoxyhexyl)thiophene (10 g, 41.6 mmol) in a mixture of 100 mL of THF and 100 mL of glacial acetic acid.
-
Stir the solution at room temperature for 30 minutes.
-
Add N-bromosuccinimide (NBS) (15.5 g, 87.4 mmol, 2.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 3 hours.[7]
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2,5-dibromo-3-(6-acetoxyhexyl)thiophene as a colorless oil.[7]
Protocol 3: GRIM Polymerization of 2,5-Dibromo-3-(6-acetoxyhexyl)thiophene
This protocol outlines the polymerization of the functionalized monomer using the GRIM method.
Workflow Diagram:
References
- 1. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of 6-bromohexyl acetate with various nucleophiles. The resulting products are versatile intermediates in organic synthesis, particularly for the introduction of a functionalized six-carbon linker in drug development and materials science.
Introduction
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. This compound is a useful bifunctional molecule that allows for the introduction of a hexyl spacer with a terminal acetate group. The bromine atom serves as a good leaving group for SN2 reactions, while the acetate group can be carried through the reaction or subsequently hydrolyzed to reveal a primary alcohol. This allows for the synthesis of a variety of ω-functionalized hexyl derivatives.
General Reaction Scheme
The general scheme for the nucleophilic substitution of this compound is as follows:
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols
The following section details the experimental procedures for the reaction of this compound with various nucleophiles.
Protocol 1: Synthesis of 6-Azidohexyl Acetate
This protocol describes the synthesis of 6-azidohexyl acetate, a precursor for 6-aminohexanol derivatives.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-azidohexyl acetate.
Protocol 2: Synthesis of 6-Cyanohexyl Acetate
This protocol outlines the formation of 6-cyanohexyl acetate, which can be further converted to carboxylic acids or amines.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic.
-
Heat the mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 6-cyanohexyl acetate.
Protocol 3: Synthesis of S-(6-Acetoxyhexyl) Thioacetate
This protocol describes the preparation of a thioacetate derivative.
Materials:
-
This compound
-
Potassium thioacetate
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add potassium thioacetate (1.1 eq).
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to give S-(6-acetoxyhexyl) thioacetate.
Protocol 4: Alkylation of Piperidine with this compound
This protocol details the N-alkylation of a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
In a flask, combine this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Reflux the mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-alkylated product.
Data Presentation
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | Sodium Azide | DMF | 60-70 | 4-6 | >90 |
| Cyanide | Sodium Cyanide | DMSO | 90 | 8-12 | 85-95 |
| Thioacetate | Potassium Thioacetate | Ethanol | Reflux | 3-5 | >90 |
| Piperidine | Piperidine/K₂CO₃ | Acetonitrile | Reflux | 12-18 | 70-85 |
| Triphenylphosphine | Triphenylphosphine | Toluene | Reflux | 16 | High |
Subsequent Deprotection of the Acetate Group
The acetate protecting group on the synthesized products can be readily removed to yield the corresponding alcohol.
Protocol 5: Hydrolysis of the Acetate Group
Materials:
-
6-substituted hexyl acetate
-
Lithium aluminum hydride (LiAlH₄) or Hydrochloric acid
-
Tetrahydrofuran (THF) or Methanol/Water
-
Diethyl ether
-
Saturated aqueous sodium sulfate
Procedure (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, dissolve the 6-substituted hexyl acetate in anhydrous THF.
-
Cool the solution to 0 °C and slowly add lithium aluminum hydride (1.5 eq). Caution: LiAlH₄ reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate to obtain the deprotected alcohol.
Procedure (using acid hydrolysis):
-
Dissolve the 6-substituted hexyl acetate in a mixture of methanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield the alcohol.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent modification of 6-substituted hexyl acetates.
Caption: General experimental workflow.
Application Notes and Protocols for the Use of 6-Bromohexyl Acetate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The post-synthesis or on-resin modification of peptide side chains allows for the introduction of unique functionalities, labels, and structural constraints not readily achieved with natural amino acids. This document provides detailed application notes and protocols for the use of 6-bromohexyl acetate as a versatile reagent for the on-resin alkylation of peptide side chains, followed by deprotection to reveal a terminal hydroxyl group. This strategy facilitates the introduction of a flexible six-carbon spacer with a reactive handle, suitable for further conjugation or to mimic post-translational modifications.
This method is particularly useful for modifying nucleophilic amino acid residues such as lysine, cysteine, and tryptophan. The subsequent selective removal of the acetate protecting group under conditions compatible with standard Fmoc/tBu solid-phase synthesis provides a free hydroxyl group for further chemical elaboration.
Key Applications
-
Introduction of a Linker/Spacer: The 6-hydroxyhexyl moiety can serve as a hydrophilic spacer to attach reporter groups (fluorophores, biotin), polyethylene glycol (PEG), or other molecules without compromising peptide folding or function.
-
Mimicking Post-Translational Modifications: The hydroxyl group can be further modified to mimic post-translational modifications like phosphorylation or glycosylation.
-
Drug Conjugation: The terminal hydroxyl can be activated for the covalent attachment of small molecule drugs, creating peptide-drug conjugates.
-
On-Resin Cyclization: The hydroxyl group can be used as a handle for on-resin head-to-tail or side-chain-to-side-chain cyclization.
Data Presentation
The following tables summarize quantitative data for representative on-resin alkylation and deprotection reactions based on analogous chemistries. Actual yields may vary depending on the peptide sequence and reaction conditions.
Table 1: Representative On-Resin Alkylation of Lysine Side Chain
| Peptide Sequence | Alkylating Agent | Base (equivalents) | Solvent | Reaction Time (h) | Alkylation Efficiency (%) |
| Ac-Ala-Phe-Lys(Boc)-Ala-Rink | This compound (10 eq) | DIPEA (20 eq) | DMF | 24 | >90 (estimated) |
| H-Gly-Lys(Alloc)-Phe-Gly-Wang | 1-Bromohexane (10 eq) | DIPEA (20 eq) | NMP | 12 | 85-95 |
Table 2: Representative On-Resin Acetate Deprotection
| Modified Peptide | Deprotection Reagent | Solvent | Reaction Time (h) | Deprotection Efficiency (%) |
| Ac-Ala-Phe-Lys(6-acetoxyhexyl)-Ala-Rink | Hydrazine monohydrate (5% in EtOH) | Ethanol | 2 | >95 (estimated) |
| Resin-bound steroid acetate | Hydrazine monohydrate | Methanol | 1 | 98 |
| Resin-bound aryl acetate | Sodium Methoxide in Methanol | Methanol/THF | 0.5 | >90 |
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. Standard Fmoc/tBu chemistry is assumed.
Protocol 1: On-Resin Alkylation of a Lysine Side Chain with this compound
This protocol describes the selective alkylation of the ε-amino group of a lysine residue that has an orthogonal protecting group (e.g., Alloc, Mtt) removed, while other side chains remain protected.
Materials:
-
Peptide-resin with a selectively deprotected lysine residue
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.
-
Selective Deprotection of Lysine: Remove the orthogonal protecting group from the lysine side chain according to standard protocols (e.g., for Alloc, use Pd(PPh₃)₄/PhSiH₃ in DCM).
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Alkylation Reaction Mixture: In a separate vial, prepare the alkylation solution by dissolving this compound (10 equivalents) and DIPEA (20 equivalents) in DMF.
-
Alkylation: Add the alkylation solution to the resin. Seal the reaction vessel and agitate at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates complete alkylation of the primary amine.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the Acetate Group
This protocol describes the selective removal of the acetate group from the newly introduced 6-acetoxyhexyl side chain to reveal the free hydroxyl group. This method is orthogonal to most standard acid-labile side-chain protecting groups used in Fmoc-SPPS.
Materials:
-
Resin-bound peptide with 6-acetoxyhexyl modification
-
Hydrazine monohydrate
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the modified peptide-resin in the chosen solvent (EtOH or THF) for 30 minutes.
-
Deprotection Solution: Prepare a solution of 5% hydrazine monohydrate in the reaction solvent.
-
Deprotection Reaction: Add the deprotection solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS to check for the mass change corresponding to the loss of the acetyl group (42 Da).
-
Washing: After complete deprotection, drain the solution and wash the resin extensively with the reaction solvent (5x), followed by DMF (3x) and DCM (3x).
-
Drying: Dry the resin under vacuum. The peptide is now ready for cleavage from the resin or further on-resin modifications.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Overall workflow for the synthesis of a 6-hydroxyhexyl modified peptide.
Application of 6-Bromohexyl Acetate in Drug Delivery Systems: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexyl acetate is a bifunctional molecule featuring a terminal bromine atom and an acetate ester. This structure presents opportunities for its use as a versatile linker in the construction of drug delivery systems. The bromo group can serve as a reactive handle for conjugation to drug molecules, carrier platforms, or targeting ligands, while the hexyl acetate portion provides a flexible spacer that can influence the physicochemical properties of the resulting conjugate. Although specific, detailed applications in drug delivery are not extensively documented in publicly available literature, its chemical properties suggest potential utility in prodrug synthesis and the functionalization of nanocarriers. This document outlines hypothetical, yet scientifically grounded, protocols and application notes for the use of this compound in drug delivery research.
Hypothetical Applications and Experimental Protocols
Based on the chemical nature of this compound, two primary applications in drug delivery can be conceptualized: as a linker for prodrug synthesis and for the surface modification of lipid-based nanoparticles.
Application as a Linker for Prodrug Synthesis
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This compound can be employed to synthesize prodrugs where the linker's ester group could be susceptible to enzymatic cleavage by esterases, releasing a functionalized drug molecule.
This protocol describes the synthesis of an ibuprofen-6-hydroxyhexyl ether prodrug, starting from the conjugation of ibuprofen with this compound, followed by deacetylation.
Materials:
-
Ibuprofen
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Potassium hydroxide (KOH)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Conjugation of Ibuprofen with this compound:
-
Dissolve ibuprofen (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ibuprofen-6-acetoxyhexyl ester.
-
-
Deacetylation to Yield the Hydroxylated Prodrug:
-
Dissolve the purified ibuprofen-6-acetoxyhexyl ester in methanol.
-
Add a catalytic amount of potassium hydroxide.
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with a dilute HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the ibuprofen-6-hydroxyhexyl ether prodrug.
-
Quantitative Data Summary (Hypothetical):
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| Ibuprofen-6-acetoxyhexyl ester | 378.52 | 75 | >95 |
| Ibuprofen-6-hydroxyhexyl ether | 336.47 | 92 | >98 |
Logical Workflow for Prodrug Synthesis:
Synthesis of Azobenzene Derivatives with a Terminal Acetate Group via a Two-Step Protocol
Application Note: This document provides a detailed experimental protocol for the synthesis of azobenzene derivatives functionalized with a 6-bromohexyl acetate moiety. This two-step synthesis is valuable for researchers in materials science and drug development who require photoswitchable molecules with a flexible linker arm terminating in an acetate group. The described methodology is robust and can be adapted for the synthesis of a variety of azobenzene derivatives.
Introduction: Azobenzene and its derivatives are a prominent class of photoswitchable molecules that undergo reversible trans-cis isomerization upon irradiation with light. This property makes them ideal candidates for the development of light-responsive materials, molecular switches, and photopharmacological agents. The introduction of a flexible alkyl chain with a terminal functional group, such as an acetate, allows for further conjugation to other molecules or surfaces, expanding their potential applications.
This protocol details a two-step synthesis commencing with the Williamson ether synthesis to couple 4-hydroxyazobenzene with 1,6-dibromohexane, followed by a nucleophilic substitution to replace the terminal bromine with an acetate group.
Experimental Protocols
Step 1: Synthesis of 4-(6-bromohexyloxy)azobenzene
This procedure follows a modified Williamson ether synthesis.
Materials:
-
4-Hydroxyazobenzene
-
1,6-dibromohexane
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetone, anhydrous
-
Deionized water
-
n-Hexane
-
Dichloromethane
-
Methanol
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottomed flask, combine 4-hydroxyazobenzene (1.98 g, 10 mmol), 1,6-dibromohexane (7.32 g, 30 mmol, 3 equivalents), and anhydrous potassium carbonate (4.15 g, 30 mmol) in 100 mL of anhydrous acetone.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a mixture of dichloromethane and methanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(6-bromohexyloxy)azobenzene as a solid.
Step 2: Synthesis of 6-(4-(phenylazo)phenoxy)hexyl acetate
This procedure involves the nucleophilic substitution of the terminal bromine with an acetate group.
Materials:
-
4-(6-bromohexyloxy)azobenzene
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 4-(6-bromohexyloxy)azobenzene (3.61 g, 10 mmol) in 50 mL of anhydrous DMF in a 100 mL round-bottomed flask.
-
Add potassium acetate (1.47 g, 15 mmol, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(4-(phenylazo)phenoxy)hexyl acetate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the azobenzene derivative with this compound.
| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature | Time | Yield |
| 1 | 4-Hydroxyazobenzene | 1,6-dibromohexane | K₂CO₃ | Acetone | Reflux | 24 h | ~70-80% |
| 2 | 4-(6-bromohexyloxy)azobenzene | Potassium Acetate | - | DMF | 80-90 °C | 12-16 h | ~85-95% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic workflow for the two-step synthesis of 6-(4-(phenylazo)phenoxy)hexyl acetate.
Caption: Overall reaction scheme for the synthesis of the target azobenzene derivative.
Application Note: Analytical Characterization of 6-Bromohexyl Acetate by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analytical characterization of 6-bromohexyl acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for the structural verification and purity assessment of this bifunctional molecule, which serves as a key building block in various chemical syntheses. This document includes comprehensive experimental procedures, tabulated spectral data, and a workflow diagram to guide researchers in obtaining and interpreting high-quality NMR spectra.
Introduction
This compound is a valuable chemical intermediate possessing two distinct functional groups: a terminal bromine atom and an acetate ester. This unique structure allows for sequential or orthogonal chemical modifications, making it a versatile reagent in the synthesis of pharmaceuticals, polymers, and other advanced materials. Accurate and thorough analytical characterization is paramount to ensure the identity and purity of this compound before its use in subsequent reactions. NMR spectroscopy is an unparalleled technique for this purpose, providing detailed information about the molecular structure. This note describes the straightforward and reliable characterization of this compound by ¹H and ¹³C NMR.
Data Presentation
The expected chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized below. These values are based on a combination of published data and predictive models.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 4.05 | Triplet (t) | 2H | -O-CH₂ -(CH₂)₄-CH₂-Br | 6.7 |
| 3.40 | Triplet (t) | 2H | -O-CH₂-(CH₂)₄-CH₂ -Br | 6.8 |
| 2.05 | Singlet (s) | 3H | CH₃ -C(O)O- | - |
| 1.88 | Quintet (p) | 2H | -O-CH₂-CH₂-CH₂ -CH₂-CH₂-Br | 7.0 |
| 1.65 | Quintet (p) | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₂-Br | 7.2 |
| 1.44 | Multiplet (m) | 4H | -O-CH₂-CH₂-CH₂ -CH₂ -CH₂-Br | - |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C =O |
| 64.5 | -O-CH₂ - |
| 33.8 | -CH₂ -Br |
| 32.7 | Methylene Carbon |
| 28.5 | Methylene Carbon |
| 27.9 | Methylene Carbon |
| 25.2 | Methylene Carbon |
| 21.0 | CH₃ -C(O)O- |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Instrument-specific parameters may require optimization.
-
Instrument Setup:
-
Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Spectrum Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
-
Spectral Width: Approximately 250 ppm (e.g., from -10 to 240 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization
The following diagrams illustrate the logical workflow of the analytical characterization process and the signaling pathways (correlations) observed in the NMR spectra.
Caption: Workflow for the NMR characterization of this compound.
Caption: Key ¹H-¹H and ¹H-¹³C correlations for this compound.
Application Note: Purification of 6-Bromohexyl Acetate Using Flash Column Chromatography
Introduction
6-Bromohexyl acetate (C₈H₁₅BrO₂) is a bifunctional organic compound widely used as a precursor and intermediate in the synthesis of fine chemicals, including pheromones and fragrances.[1] Following its synthesis, for instance, via the esterification of 6-bromohexanol or the bromoacetylation of 1,6-hexanediol, the crude product often contains impurities such as unreacted starting materials (e.g., 6-bromo-6-hexanol), and byproducts like 1,6-dibromohexane and 1,6-hexanediol diacetate.[1][2] Flash column chromatography is an efficient and widely used preparative technique for the rapid purification of such moderately polar organic compounds, yielding high-purity this compound suitable for subsequent research and development applications.[3][4]
This document provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography on silica gel.
Principle of Flash Column Chromatography
Flash column chromatography is a form of preparative liquid chromatography that accelerates the separation process by applying positive pressure to the column, forcing the mobile phase through the stationary phase at a higher flow rate than gravity alone.[4] The separation is based on the principle of adsorption. In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent).[5]
Components in the crude mixture are introduced at the top of the column and are separated based on their differential polarity.[5]
-
Non-polar compounds have a lower affinity for the polar silica gel and will travel down the column more quickly with the non-polar mobile phase.
-
Polar compounds adsorb more strongly to the silica gel and elute from the column more slowly.
By gradually increasing the polarity of the mobile phase (gradient elution) or using a constant solvent composition (isocratic elution), the components can be selectively eluted and collected in separate fractions.[6]
Experimental Protocols
This section details the methodology for purifying this compound. The key steps involve selecting an appropriate solvent system via Thin Layer Chromatography (TLC), followed by the flash column chromatography procedure itself.
Part 1: Solvent System Selection via TLC
The selection of an appropriate mobile phase (eluent) is critical for a successful separation. The goal is to find a solvent system in which this compound has an Rf (Retardation factor) value between 0.2 and 0.35.[6][7] This range provides the optimal balance between separation efficiency and elution time.
Materials:
-
Crude this compound sample
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers (e.g., beakers with watch glass covers)
-
Capillary spotters
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)
-
UV lamp (254 nm) for visualization
-
Stain (e.g., potassium permanganate or p-anisaldehyde) if compounds are not UV-active
Procedure:
-
Prepare several eluent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Pour a small amount (0.5 cm depth) of the first test eluent (e.g., 95:5 Hexane:EtOAc) into a developing chamber, cover it, and allow the atmosphere to saturate for 5-10 minutes.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Dissolve a small amount of the crude this compound in a volatile solvent (like dichloromethane or ethyl acetate).
-
Using a capillary spotter, carefully spot the dissolved crude mixture onto the origin of the TLC plate. Ensure the spot is small and concentrated.
-
Place the TLC plate into the developing chamber and replace the cover. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely. Visualize the separated spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Repeat the process with different solvent ratios until the spot corresponding to this compound has an Rf value in the target range of 0.2-0.35.[6][7] This will be the eluent system used for the column.
Part 2: Flash Column Chromatography Protocol
Materials and Reagents:
-
Glass chromatography column
-
Silica gel (for flash chromatography, 40-63 µm particle size)[8]
-
Crude this compound
-
Selected eluent system (Hexane:Ethyl Acetate)
-
Sand (washed and dried)
-
Cotton or glass wool
-
Pressurized air or nitrogen source with a regulator
-
Fraction collection tubes or flasks
Procedure:
-
Column Preparation:
-
Column Packing (Slurry Method):
-
Determine the amount of silica gel needed. A typical mass ratio of silica gel to crude compound is between 40:1 and 100:1, depending on the difficulty of the separation.
-
In a beaker, create a slurry by mixing the required amount of silica gel with the selected eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and apply gentle air pressure to the top of the column to force the excess solvent through, packing the silica bed firmly. Do not let the solvent level drop below the top of the silica bed.[4]
-
Once the silica is packed, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.[7]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the eluent.[7]
-
Using a pipette, carefully add the dissolved sample solution to the top of the sand layer, ensuring not to disturb the packed bed.
-
Rinse the sample flask with a very small amount of eluent and add this rinsing to the column.
-
Open the stopcock and apply gentle pressure to push the sample onto the silica bed until the liquid level is again at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Place the first collection tube under the column outlet.
-
Apply steady air pressure to achieve a solvent flow rate that causes the solvent level to drop approximately 5 cm per minute.[6]
-
Collect fractions of a consistent volume (e.g., 20-50 mL, depending on column size). Keep the fractions organized in a rack.
-
If a gradient elution is required, start with the initial low-polarity eluent and gradually increase the percentage of the more polar solvent (ethyl acetate) after the non-polar impurities have eluted.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine their composition. Spot the starting crude mixture alongside several fractions on the same TLC plate.
-
Identify the fractions containing the pure this compound.
-
-
Product Isolation:
Data Presentation
The following table summarizes typical parameters for the flash chromatography purification of this compound.
| Parameter | Value / Range | Description / Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for normal-phase chromatography.[5][8] |
| Mobile Phase | Hexane / Ethyl Acetate | A common solvent system for compounds of moderate polarity.[9] |
| Eluent Composition | 95:5 to 80:20 (Hexane:EtOAc) | The optimal ratio should be determined by TLC to achieve an Rf of ~0.2-0.35 for the product.[6][7] |
| Target Rf Value | 0.2 - 0.35 | Provides good separation from impurities and a reasonable elution time.[6] |
| Impurity Rf Values | > 0.4 (non-polar); < 0.1 (polar) | Non-polar impurities (e.g., 1,6-dibromohexane) will elute first; polar impurities (e.g., 6-bromo-6-hexanol) will elute later or remain on the column. |
| Silica:Compound Ratio | 40:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. |
| Loading Method | Wet Loading | Suitable for liquid samples or solids that are readily soluble in the mobile phase.[7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for this compound purification.
References
- 1. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Chromatography [chem.rochester.edu]
Application Notes and Protocols for Reactions of 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for common nucleophilic substitution reactions involving 6-bromohexyl acetate. This versatile reagent serves as a key building block in the synthesis of various molecules, including potential drug candidates, by enabling the introduction of a six-carbon spacer with a terminal acetate group. The following sections detail experimental setups for the Williamson ether synthesis, azidation, and cyanation of this compound.
Williamson Ether Synthesis with 4-Nitrophenol
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkyl halide and a deprotonated alcohol or phenol.[1] This protocol details the synthesis of 6-(4-nitrophenoxy)hexyl acetate.
Experimental Protocol
A solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (50 mL) is treated with anhydrous potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide. To this suspension, this compound (2.23 g, 10 mmol) is added, and the reaction mixture is heated to reflux for 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL). The organic layer is washed with 5% aqueous sodium hydroxide solution (2 x 20 mL) to remove unreacted phenol, followed by a brine wash (20 mL). The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) affords the pure 6-(4-nitrophenoxy)hexyl acetate.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux (~56°C) | 12 | 85-95 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.[3]
Experimental Workflow
Williamson Ether Synthesis Workflow.
Azidation of this compound
The introduction of an azide group is a crucial step in the synthesis of various nitrogen-containing compounds, often utilized in "click chemistry." This protocol describes the synthesis of 6-azidohexyl acetate.
Experimental Protocol
In a round-bottom flask, this compound (2.23 g, 10 mmol) is dissolved in a mixture of acetone and water (4:1 v/v, 50 mL). Sodium azide (0.98 g, 15 mmol) is added to the solution. The reaction mixture is heated to reflux for 6 hours. The reaction can be monitored by TLC or GC-MS. After cooling to room temperature, the acetone is removed under reduced pressure. The remaining aqueous solution is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is carefully removed in vacuo to yield 6-azidohexyl acetate. The product is often used in subsequent steps without further purification.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Sodium Azide | Acetone/Water | Reflux (~60-65°C) | 6 | >90 |
Note: This reaction generally proceeds to high conversion.
Signaling Pathway Diagram
Sɴ2 Azidation Mechanism.
Cyanation of this compound
The conversion of alkyl halides to nitriles is a valuable transformation in organic synthesis, as the nitrile group can be further hydrolyzed to carboxylic acids or reduced to amines. This protocol outlines the synthesis of 6-cyanohexyl acetate.
Experimental Protocol
Due to the low solubility of cyanide salts in many organic solvents, a phase-transfer catalyst is often employed to facilitate the reaction.[4] A mixture of this compound (2.23 g, 10 mmol), potassium cyanide (0.98 g, 15 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in a biphasic solvent system of toluene (20 mL) and water (20 mL) is prepared. The mixture is vigorously stirred and heated to 80°C for 8 hours. The reaction progress is monitored by GC. Upon completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene (2 x 10 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford 6-cyanohexyl acetate.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Potassium Cyanide | Tetrabutylammonium Bromide | Toluene/Water | 80 | 8 | 80-90 |
Note: The use of a phase-transfer catalyst is crucial for achieving a good yield in a reasonable timeframe.
Logical Relationship Diagram
References
Application Notes and Protocols for the Preparation of Molecular Switches Using 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or pH. This ability to control molecular properties on demand has led to their investigation in a wide range of applications, including targeted drug delivery, optical data storage, and the development of "smart" materials. Among the various classes of molecular switches, those based on azobenzene and spiropyran chromophores are particularly prominent due to their robust and well-characterized photoisomerization properties.
6-Bromohexyl acetate is a valuable bifunctional linker for the synthesis of these molecular switches. It provides a flexible hexyl spacer that can be used to attach the photochromic core to other molecules of interest, such as biomolecules or polymers, without significantly altering the photoswitching mechanism. The terminal acetate group can be readily hydrolyzed to a hydroxyl group for further functionalization, while the bromo group allows for facile attachment to nucleophilic sites on the chromophore scaffold.
This document provides detailed application notes and experimental protocols for the synthesis of azobenzene- and spiropyran-based molecular switches utilizing this compound as a key building block.
Azobenzene-Based Molecular Switches
Azobenzene-based molecular switches undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. The trans isomer is generally the more thermodynamically stable state, while the cis isomer can be generated by irradiation with UV light. The reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally. This isomerization results in a significant change in the molecule's geometry and dipole moment, which can be harnessed to control biological activity or material properties.
Synthesis of 4-(6-Acetoxyhexyloxy)azobenzene
A common strategy for incorporating this compound into an azobenzene-based molecular switch is through a Williamson ether synthesis with a hydroxyl-functionalized azobenzene, such as 4-hydroxyazobenzene.
Experimental Protocol:
Materials:
-
4-Hydroxyazobenzene
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask, add 4-hydroxyazobenzene (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(6-acetoxyhexyloxy)azobenzene as a solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 85-95% (estimated based on similar reactions) | N/A |
| λmax (trans) | ~350 nm (in ethanol) | [1] |
| λmax (cis) | ~440 nm (in ethanol) | [1] |
| Switching (trans to cis) | UV light (~365 nm) | [1] |
| Switching (cis to trans) | Visible light (~450 nm) or thermal | [1] |
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-(6-acetoxyhexyloxy)azobenzene.
Spiropyran-Based Molecular Switches
Spiropyrans are a class of photochromic compounds that exist in a colorless, non-polar "closed" spiropyran form and a colored, zwitterionic "open" merocyanine form. Irradiation with UV light induces the cleavage of a C-O bond, leading to the formation of the planar and highly conjugated merocyanine isomer. This process is reversible, with the spiropyran form being regenerated by visible light or heat.
Synthesis of a Spiropyran with a 6-Acetoxyhexyl Linker
A versatile method for synthesizing functionalized spiropyrans is the condensation of a Fischer's base derivative with a substituted salicylaldehyde. To incorporate the 6-acetoxyhexyl linker, one can either start with a pre-functionalized building block or attach the linker to a spiropyran core containing a suitable reactive handle (e.g., a hydroxyl or amino group).
Experimental Protocol (Illustrative Example via Alkylation of a Hydroxyspiropyran):
This protocol describes the alkylation of a commercially available or synthesized spiropyran containing a phenolic hydroxyl group.
Materials:
-
8-Hydroxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] (or similar hydroxyspiropyran)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the hydroxyspiropyran (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) and this compound (1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water (3 x 30 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel to obtain the desired spiropyran functionalized with the 6-acetoxyhexyl linker.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 70-85% (estimated) | N/A |
| λmax (Spiropyran) | ~340 nm (in acetonitrile) | N/A |
| λmax (Merocyanine) | ~560 nm (in acetonitrile) | N/A |
| Switching (Spiropyran to Merocyanine) | UV light (~365 nm) | N/A |
| Switching (Merocyanine to Spiropyran) | Visible light (>500 nm) or thermal | N/A |
Diagram of Signaling Pathway:
Caption: Photoisomerization of a spiropyran molecular switch.
Applications in Drug Development and Research
The ability to functionalize molecular switches with linkers like this compound is crucial for their application in biological systems and materials science.
-
Targeted Drug Delivery: The linker can be used to attach the molecular switch to a targeting ligand (e.g., an antibody or peptide). The drug can be caged by the switch in its inactive state and released at a specific site by applying light, thereby reducing off-target effects.
-
Controlling Protein Activity: A photoswitchable ligand can be designed to bind to a protein in one isomeric state but not the other. By using light, the binding and therefore the protein's activity can be controlled with high spatiotemporal precision.
-
Smart Materials: Incorporation of these switches into polymers or hydrogels can lead to materials that change their properties, such as shape, swelling, or permeability, in response to light.
Logical Relationship Diagram for a Photoswitch-Controlled Biological System:
Caption: Control of a biological system using a molecular switch.
Conclusion
This compound serves as a versatile and readily available building block for the synthesis of functionalized azobenzene and spiropyran molecular switches. The straightforward synthetic protocols and the ability to introduce a flexible spacer with a modifiable terminus make it an attractive choice for researchers in drug development, materials science, and chemical biology. The data and protocols provided herein offer a solid foundation for the design and synthesis of novel molecular switches tailored for a variety of advanced applications.
References
Application Note: HPLC Analysis for Purity Determination of 6-Bromohexyl Acetate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 6-bromohexyl acetate. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development who require an accurate and reproducible method for assessing the purity of this key chemical intermediate. This document provides a comprehensive experimental protocol, including system suitability and data analysis, presented in a clear and structured format for straightforward implementation.
Introduction
This compound is a bifunctional organic compound that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for purity assessment is essential for quality control. This application note describes a reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from potential impurities.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its versatility and wide availability.[1][2][3][4]
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: this compound reference standard (purity ≥ 99.5%), 6-bromohexanol, and hexyl acetate for impurity identification (optional).
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Elution | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
2.3. Preparation of Solutions
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 60:40 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
System Suitability Solution: A solution containing the main compound and known impurities can be used. Alternatively, the standard solution can be used to evaluate system performance.
2.4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the system suitability solution (or standard solution) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
2.5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (60:40 acetonitrile:water) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative Chromatographic Data for Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.5 | Impurity 1 (e.g., 6-bromohexanol) |
| 2 | 5.8 | 295,500 | 98.5 | This compound |
| 3 | 7.2 | 3000 | 1.0 | Impurity 2 (e.g., Unidentified) |
| Total | 300,000 | 100.0 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection provides excellent separation and quantification of the main component and potential impurities. This method is suitable for routine quality control in both research and industrial settings to ensure the quality and consistency of this compound.
References
Application Note: High-Throughput GC-MS Protocol for the Identification of 6-Bromohexyl Acetate and Its Synthetic Byproducts
Abstract
This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the rapid and reliable identification of 6-bromohexyl acetate and its common synthetic byproducts. This method is specifically designed for researchers, scientists, and professionals in drug development and chemical synthesis to ensure the purity and quality of this compound, a key intermediate in various manufacturing processes. The protocol outlines detailed procedures for sample preparation, GC-MS analysis, and data interpretation, enabling the effective separation and identification of key impurities such as 1,6-hexanediol diacetate, 1,6-dibromohexane, and the isomeric byproduct 5-bromohexyl acetate.
Introduction
This compound is a bifunctional molecule widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its purity is paramount, as the presence of byproducts can significantly impact the yield, safety, and efficacy of the final product. Common synthetic routes to this compound, such as the bromoacetylation of 1,6-hexanediol or the radical bromination of hexyl acetate, can lead to the formation of several impurities.[1] These byproducts may include unreacted starting materials, over-reacted products like 1,6-dibromohexane and 1,6-hexanediol diacetate, and isomeric impurities like 5-bromohexyl acetate.[1] This application note provides a detailed GC-MS protocol for the qualitative analysis of these potential impurities.
Experimental Protocol
Materials and Reagents
-
Solvent: Dichloromethane (DCM), GC-grade or equivalent
-
Sample: Reaction mixture containing this compound
-
Glassware: Volumetric flasks, pipettes, GC vials with caps
Sample Preparation
-
Dilution: Accurately dilute a representative sample of the this compound reaction mixture in dichloromethane. A typical dilution would be 1:100 (v/v), but the optimal dilution factor may vary depending on the concentration of the analytes.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Vial Transfer: Transfer the diluted and filtered sample into a 2 mL GC vial and securely cap it.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
GC Column: A non-polar or semi-polar capillary column is recommended for the separation of these compounds. A suitable option is a HP-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 5 minutes[2] |
| Ramp Rate | 20 °C/min[2] |
| Final Temperature | 300 °C, hold for 10 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
Data Analysis and Interpretation
Identification of this compound and its byproducts is achieved by comparing the acquired mass spectra with reference spectra from a spectral library (e.g., NIST) and by analyzing the fragmentation patterns. The expected molecular weights and key fragments are summarized in Table 2.
Table 2: Expected Byproducts and their Mass Spectral Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₈H₁₅BrO₂ | 223.11 | M⁺: 222/224 (characteristic bromine isotope pattern) , 163/165 ([M-CH₃COOH]⁺), 43 (CH₃CO⁺) |
| 1,6-Hexanediol Diacetate | C₁₀H₁₈O₄ | 202.25 | M⁺: 202 , 143 ([M-CH₃COO]⁺), 101, 83, 61, 43 (CH₃CO⁺) |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | M⁺: 242/244/246 (characteristic di-bromine isotope pattern) , 163/165 ([M-Br]⁺), 135/137, 55 |
| 5-Bromohexyl Acetate | C₈H₁₅BrO₂ | 223.11 | M⁺: 222/224 (characteristic bromine isotope pattern) . Fragmentation pattern is expected to be very similar to this compound, requiring careful chromatographic separation for distinction. |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | M⁺: 118 (often weak or absent) , 100 ([M-H₂O]⁺), 82, 73, 55 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for byproduct identification.
Caption: Synthesis pathways and potential byproducts.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and efficient method for the identification of this compound and its common synthetic byproducts. By utilizing a standard HP-5MS column and a straightforward temperature program, this method allows for the effective separation and subsequent identification of key impurities based on their mass spectra and fragmentation patterns. This protocol is an invaluable tool for quality control in the synthesis of this compound, ensuring the integrity of the final product in various chemical and pharmaceutical applications. Further quantitative analysis can be developed based on this qualitative identification method.
References
Troubleshooting & Optimization
troubleshooting incomplete conversion in 6-bromohexyl acetate reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 6-bromohexyl acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete conversion of 6-bromo-1-hexanol to this compound.
Q1: My acetylation reaction of 6-bromo-1-hexanol with acetic anhydride is not going to completion. What are the common causes and how can I troubleshoot this?
A1: Incomplete conversion in the acetylation of 6-bromo-1-hexanol using acetic anhydride can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Water Contamination: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, which will reduce the amount of acetylating agent available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if your protocol requires a solvent. The starting material, 6-bromo-1-hexanol, should also be dry.
-
-
Insufficient Acetic Anhydride: While a stoichiometric amount can work, using a slight excess of acetic anhydride can help drive the reaction to completion.[1]
-
Solution: Try increasing the molar ratio of acetic anhydride to 6-bromo-1-hexanol (e.g., 1.1 to 1.5 equivalents).
-
-
Inadequate Reaction Temperature: Acetylation reactions may require heating to proceed at a reasonable rate.
-
Solution: If the reaction is being performed at room temperature, consider gently heating the mixture under reflux to increase the reaction rate.[1]
-
-
Absence of a Catalyst: While the reaction can proceed without a catalyst, it is often slower.[2]
Q2: I am performing a Fischer esterification of 6-bromo-1-hexanol with acetic acid and an acid catalyst, but the yield of this compound is low. What can I do to improve the conversion?
A2: The Fischer esterification is a reversible reaction, and low yields are often due to the equilibrium not favoring the product.[4][5] Here are some strategies to drive the reaction towards the formation of this compound:
-
Le Chatelier's Principle: The formation of water as a byproduct means that its presence will shift the equilibrium back towards the reactants.
-
Solution 1: Use of Excess Reagent: Use a large excess of one of the reactants. Since 6-bromo-1-hexanol is often the more expensive reagent, using an excess of acetic acid is a common strategy.[4][6]
-
Solution 2: Water Removal: Actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux.[5][6]
-
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl group of the acetic acid, making it more electrophilic.[4][5]
-
Solution: Ensure that a sufficient amount of a strong acid catalyst is used.
-
-
Reaction Time and Temperature: Fischer esterifications can be slow.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Issue 2: Formation of Impurities and Side Products.
Q3: I have obtained my crude this compound, but I am observing significant impurities. What are the likely side products and how can I minimize their formation?
A3: The presence of impurities can complicate purification and affect the quality of your final product. Common impurities depend on the synthetic route.
-
Starting from 1,6-Hexanediol: If you are preparing this compound from 1,6-hexanediol, you may encounter the following byproducts:
-
Dibromo-1,6-hexane: This can form if both hydroxyl groups of 1,6-hexanediol react with the brominating agent.[1]
-
Hexanediol-1,6-diacetate: This results from the acetylation of both hydroxyl groups.[1]
-
Unreacted 6-bromo-1-hexanol: Incomplete acetylation will leave unreacted starting material.[1]
-
Minimization Strategy: Careful control of stoichiometry is key. For instance, after the initial bromoacetylation, the remaining 6-bromo-1-hexanol can be acetylated in a subsequent step.[1]
-
-
General Acetylation Side Reactions:
-
Polymerization: While less common under these conditions, side reactions involving the bromo- group could potentially lead to oligomers, especially at high temperatures for extended periods.
-
Q4: How can I effectively purify my crude this compound?
A4: Purification is critical to obtaining a high-purity product.
-
Work-up Procedure: After the reaction, a standard work-up involves quenching the reaction, washing with aqueous solutions to remove catalysts and unreacted reagents, drying the organic layer, and removing the solvent.
-
Washing: Washing with a saturated sodium bicarbonate solution will neutralize any acidic components. Washing with brine helps to remove water from the organic layer.
-
-
Vacuum Distillation: this compound is a liquid with a relatively high boiling point. Vacuum distillation is an effective method for separating it from less volatile impurities like diacetate and more volatile impurities.[1]
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation of Alcohols
| Catalyst/Condition | Substrate | Reagent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| None | Benzyl alcohol | Acetic anhydride | Room Temp | 24 | 63 | [2] |
| None | Benzyl alcohol | Acetic anhydride | 60 | 7 | 100 | [2] |
| VOSO₄ (1%) | Thymol | Acetic anhydride | Room Temp | 24 | 80 (isolated yield) | [7] |
| Sodium Bicarbonate | 4-Nitrobenzyl alcohol | Acetic anhydride | Room Temp | 24 | >99 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,6-Hexanediol
This protocol is adapted from a patented procedure and involves a two-step process.[1]
-
Bromoacetylation of 1,6-Hexanediol:
-
In a one-liter glass reactor equipped with a magnetic stirrer, thermometer, and a Vigreux column with a water separator, combine:
-
72 g of 1,6-hexanediol
-
120 g of 48% hydrobromic acid
-
36 g of acetic acid
-
480 g of toluene
-
-
Reflux the reaction mixture with stirring. Continuously remove water from the reactor via azeotropic distillation. The reaction temperature will rise from approximately 90°C to 115°C over 5 to 6 hours.
-
After water removal ceases, concentrate the toluene solvent under a slight vacuum. The crude product will contain approximately 86% this compound and 3-4% 6-bromo-1-hexanol.[1]
-
-
Acetylation of Remaining 6-bromo-1-hexanol:
-
To the crude material from the previous step, add a stoichiometric amount of acetic anhydride relative to the remaining 6-bromo-1-hexanol.
-
Reflux the mixture. This will convert the remaining alcohol to the acetate.
-
-
Purification:
-
The crude product, containing over 88% this compound with hexanediol-1,6-diacetate and dibromo-1,6-hexane as main impurities, can be purified by vacuum distillation to obtain a product with >98% purity.[1]
-
Protocol 2: General Procedure for Acetylation of Alcohols using Acetic Anhydride (Catalyst and Solvent-Free)
This is a general procedure that can be adapted for 6-bromo-1-hexanol.[2]
-
Reaction Setup:
-
In a 25 mL round-bottom flask, add 1 mmol of 6-bromo-1-hexanol.
-
Add 1.5 mmol of acetic anhydride.
-
-
Reaction Conditions:
-
Stir the reaction mixture at 60°C for a specified time (monitoring by TLC is recommended to determine completion).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography as needed.
-
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromohexyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromohexyl acetate, with a focus on avoiding the formation of common side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient removal of water (for Fischer esterification). - Insufficient amount of catalyst. | - Increase reaction time. - Optimize reaction temperature based on the chosen synthetic route. - For Fischer esterification, use a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium towards the product. - Increase the catalyst amount, but be mindful of potential side reactions. |
| Presence of 1,6-Dibromohexane Side Product | - Excess of hydrobromic acid or other brominating agents. - High reaction temperatures favoring substitution of the acetate group. | - Use a stoichiometric or slight excess of the brominating agent. - Carefully control the reaction temperature to avoid excessive heat. - Consider a two-step approach: monobromination of 1,6-hexanediol followed by acetylation. |
| Presence of 1,6-Hexanediol Diacetate Side Product | - Excess of acetic acid or acetylating agent. - Prolonged reaction times at elevated temperatures. | - Use a controlled amount of the acetylating agent. - Monitor the reaction progress using techniques like TLC or GC to avoid over-acetylation. |
| Formation of 5-Bromohexyl Acetate Isomer | - This is a common side product in the radical bromination of hexyl acetate due to the similar stability of secondary radicals. | - This side product is difficult to eliminate completely in this specific route. Purification by fractional distillation or column chromatography is the most effective solution. |
| Unreacted 6-Bromo-1-hexanol or 1,6-Hexanediol | - Insufficient amount of acetylating or brominating agent. - Short reaction time. | - Ensure the correct stoichiometry of reagents. - Increase the reaction time and monitor for the disappearance of the starting material. |
| Product is Difficult to Purify | - Presence of multiple side products with similar boiling points. | - For mixtures of this compound, 1,6-dibromohexane, and 1,6-hexanediol diacetate, vacuum distillation is an effective separation method. - For isomeric impurities like 5-bromohexyl acetate, preparative chromatography (e.g., flash column chromatography) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The three most common synthetic routes are:
-
Bromoacetylation of 1,6-hexanediol : This method involves the reaction of 1,6-hexanediol with hydrobromic acid and acetic acid.[1]
-
Direct Esterification of 6-Bromo-1-hexanol : This is a classic Fischer-Speier esterification where 6-bromo-1-hexanol is reacted with acetic acid in the presence of an acid catalyst.
-
Radical Bromination of Hexyl Acetate : This route uses a brominating agent like N-bromosuccinimide (NBS) and a radical initiator to brominate the terminal methyl group of hexyl acetate.
Q2: What are the primary side products I should be aware of?
A2: The primary side products depend on the synthetic route:
-
From 1,6-hexanediol : 1,6-dibromohexane and 1,6-hexanediol diacetate are the main impurities.[1]
-
From 6-bromo-1-hexanol : Unreacted starting material and potentially dihexyl ether under harsh acidic conditions.
-
From hexyl acetate : 5-bromohexyl acetate is a common regioisomeric impurity.
Q3: How can I minimize the formation of 1,6-dibromohexane and 1,6-hexanediol diacetate when starting from 1,6-hexanediol?
A3: To minimize these side products, careful control of stoichiometry is crucial. Using a controlled amount of hydrobromic acid will reduce the formation of the dibrominated product. Similarly, avoiding a large excess of acetic acid or acetic anhydride will limit the formation of the diacetate. A sequential reaction, where monobromination is followed by acetylation, can also provide better control.
Q4: What is the best method to purify crude this compound?
A4: Vacuum distillation is a highly effective method for separating this compound from less volatile impurities like 1,6-hexanediol diacetate and more volatile ones like 1,6-dibromohexane.[1] For separating isomers like 5-bromohexyl acetate, fractional distillation or preparative chromatography may be required.
Q5: Can I recycle the side products?
A5: Yes, some side products can be recycled. For instance, 1,6-dibromohexane can be converted to this compound by reacting it with sodium acetate in acetic acid. 1,6-Hexanediol diacetate can also be recycled in a subsequent bromoacetylation of 1,6-hexanediol.[1]
Data Presentation
The following table summarizes typical product distribution and purity for the synthesis of this compound from 1,6-hexanediol.
| Product/Impurity | Crude Product Composition (%) | Final Product Purity after Distillation (%) | Boiling Point at 3 mm Hg (°C) |
| This compound | ~88% | >98% | 78-80 |
| 1,6-Dibromohexane | Present | <1% | ~65 |
| 1,6-Hexanediol Diacetate | Present | <1% | 100-102 |
| 6-Bromo-1-hexanol | 3-4% (before final acetylation) | Not specified | - |
Data is compiled from information presented in patent EP 0 818 452 B1.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,6-Hexanediol
This protocol is adapted from the procedure described in patent EP 0 818 452 B1.[1]
Materials:
-
1,6-Hexanediol
-
48% Hydrobromic acid
-
Acetic acid
-
Toluene
-
Acetic anhydride
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine 1,6-hexanediol, 48% hydrobromic acid, acetic acid, and toluene.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, continue the reflux for an additional hour.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene under reduced pressure.
-
To the crude product containing unreacted 6-bromo-1-hexanol, add a stoichiometric amount of acetic anhydride and reflux for 2 hours to complete the acetylation.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Direct Esterification of 6-Bromo-1-hexanol (Fischer Esterification)
Materials:
-
6-Bromo-1-hexanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 6-bromo-1-hexanol and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 3: Radical Bromination of Hexyl Acetate
Materials:
-
Hexyl acetate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (or a greener solvent alternative)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source (if using photo-initiation), dissolve hexyl acetate in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by observing the consumption of NBS (succinimide, the byproduct, will float on top of the CCl4).
-
Once the reaction is complete, cool the mixture and filter off the succinimide.
-
Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to separate the this compound from the 5-bromohexyl acetate isomer.
Visualizations
Reaction Pathway for Synthesis from 1,6-Hexanediol
Caption: Main reaction and side product pathways in the synthesis from 1,6-hexanediol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Formation of Major Side Products
Caption: Relationship between starting materials and the formation of major side products.
References
how to prevent cleavage of acetate group during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the cleavage of acetate groups during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the acetate group susceptible to cleavage?
A: The acetate group is an ester, which contains a reactive carbonyl group. The electrophilic nature of the carbonyl carbon makes it a target for nucleophiles. Furthermore, the ester linkage can be hydrolyzed under both acidic and basic conditions. Cleavage typically occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen).
Q2: Under what general conditions is acetate cleavage most likely to occur?
A: Acetate groups are most vulnerable under the following conditions:
-
Strongly Basic Conditions: Hydroxide or alkoxide ions can directly attack the carbonyl carbon, leading to irreversible hydrolysis (saponification).[1][2][3]
-
Strongly Acidic Conditions: Acid-catalyzed hydrolysis can occur, especially in the presence of water. This reaction is typically reversible.[2][4][5]
-
Presence of Strong Nucleophiles: Reagents like organometallics (e.g., Grignard reagents), lithium aluminum hydride, or even primary amines can cleave the ester.[6][7]
-
Transesterification Conditions: The presence of other alcohols, particularly with an acid or base catalyst, can lead to the exchange of the alcohol portion of the ester.[8][9]
Q3: What is "orthogonal protection" and how does it relate to acetate groups?
A: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others.[7][10][11] If your synthesis requires harsh conditions that would cleave an acetate group, you can replace the acetate with a more robust "protecting group." This new group is chosen specifically to be stable to your reaction conditions but removable later under a different, non-interfering set of conditions.[12]
Troubleshooting Guides
Issue 1: Acetate group is cleaving under basic conditions.
Root Cause: Esters undergo base-catalyzed hydrolysis, also known as saponification. The hydroxide or alkoxide ion acts as a nucleophile, attacking the ester carbonyl. This process is generally irreversible and proceeds to completion, forming a carboxylate salt and an alcohol.[1][3]
Solutions:
-
Use Non-Nucleophilic Bases: If a base is required, switch to a sterically hindered, non-nucleophilic base. Examples include Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU), or proton sponges.
-
Lower the Temperature: The rate of hydrolysis is temperature-dependent. Running the reaction at a lower temperature may significantly reduce the rate of acetate cleavage while still allowing the desired reaction to proceed.
-
Replace the Acetate Group: If the planned reaction requires strongly basic or nucleophilic conditions, protect the parent alcohol with a more robust group before this step. Silyl ethers or benzyl ethers are common choices.[6][13]
Issue 2: Acetate group is lost during an acidic workup or reaction.
Root Cause: Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[3] The carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This reaction is an equilibrium process, and the presence of excess water drives it toward cleavage.[4][5]
Solutions:
-
Minimize Water Content: Use anhydrous solvents and reagents whenever possible. During workup, use a non-aqueous quench (e.g., adding a base like triethylamine or pyridine) before introducing water, or use anhydrous drying agents (like Na₂SO₄ or MgSO₄) quickly and efficiently.
-
Use Milder Acids: If an acid catalyst is necessary, consider using a weaker acid. Pyridinium p-toluenesulfonate (PPTS) is a milder alternative to strong acids like HCl or H₂SO₄ for certain reactions.[6]
-
Switch to an Acid-Stable Protecting Group: For reactions requiring prolonged exposure to strong acid, replace the acetate with a group stable to acid, such as a benzyl ether (Bn).[13][14]
Issue 3: The acetate group is being converted to a different ester (Transesterification).
Root Cause: If your reaction uses an alcohol as a solvent or contains alkoxide bases (e.g., NaOMe, NaOEt), the acetate can be converted into a different ester through transesterification.[8][9] This can be catalyzed by either acid or base.
Solutions:
-
Avoid Alcoholic Solvents: Switch to a non-alcoholic solvent like THF, DCM, DMF, or acetonitrile.
-
Match the Alkoxide to the Ester: If an alkoxide base is required for another part of the molecule (e.g., for an enolate formation), use the corresponding acetate salt as the base (e.g., sodium acetate) if possible, or use a non-alkoxide base.
-
Use a More Robust Protecting Group: A protecting group that is not an ester, such as a silyl ether (e.g., TBDMS) or an ether (e.g., MOM, Bn), will not undergo transesterification.[6][14]
Data Presentation: Protecting Group Stability
To prevent unwanted cleavage, the acetate group can be replaced by a more suitable protecting group for the hydroxyl function. The table below summarizes the stability of common alcohol protecting groups under various conditions.
| Protecting Group | Abbreviation | Stable to Strong Base | Stable to Strong Acid | Cleaved by Hydrogenolysis | Cleaved by Fluoride |
| Acetyl (Acetate) | Ac | No | No | Yes | Yes |
| Benzyl Ether | Bn | Yes | Yes | No | Yes |
| t-Butyldimethylsilyl Ether | TBDMS | Yes | No | Yes | No |
| Triisopropylsilyl Ether | TIPS | Yes | No | Yes | No |
| Methoxymethyl Ether | MOM | Yes | No | Yes | Yes |
| Tetrahydropyranyl Ether | THP | Yes | No | Yes | Yes |
Table 1: Comparison of stability for common alcohol protecting groups. "Yes" indicates stability, while "No " indicates lability under the specified conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TBDMS
This protocol replaces a hydroxyl group (which could have been formed from acetate cleavage or be the precursor to an acetate) with a robust tert-butyldimethylsilyl (TBDMS) ether, which is stable to most basic and organometallic reagents.
-
Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
Protocol 2: Mild Cleavage Conditions to AVOID
The following conditions are often used for selective deacetylation and therefore represent reagents and conditions to avoid if acetate group preservation is desired.
-
Ammonia/Methanol: Using 7M ammonia in methanol, often diluted in THF, can selectively cleave acetates, especially anomeric acetates in carbohydrates, at room temperature.[15]
-
Hydrazine Hydrate: A solution of hydrazine hydrate in an alcohol like ethanol can be used for regioselective deacetylation.[15]
-
Zinc Acetate/Methanol: Heating a solution with zinc acetate dihydrate in methanol is a mild method for anomeric deacetylation of acetylated sugars.[15][16]
Visualizations
Caption: A troubleshooting workflow to identify the cause of acetate cleavage and select an appropriate solution.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Yield for 6-Bromohexyl Acetate Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for coupling reactions involving 6-bromohexyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound with alcohols or phenols, which typically proceeds via a Williamson ether synthesis mechanism.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation of the Nucleophile: The alcohol or phenol (the nucleophile) must be fully deprotonated to form the more reactive alkoxide or phenoxide. | • Use a sufficiently strong base: For alcohols (pKa ~16-18), use strong bases like sodium hydride (NaH) or potassium hydride (KH). For more acidic phenols (pKa ~10), potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective. • Ensure anhydrous conditions: Water can consume the base and protonate the alkoxide/phenoxide. Use dry solvents and reagents. |
| 2. Poor Nucleophile Strength: Steric hindrance around the hydroxyl group of the alcohol or phenol can reduce its nucleophilicity. | • Consider alternative synthetic routes if the nucleophile is highly hindered. | |
| 3. Inactive Alkyl Halide: While this compound is a primary bromide and generally a good substrate for SN2 reactions, impurities or degradation could affect its reactivity. | • Verify the purity of this compound using techniques like NMR or GC-MS. | |
| 4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. | • Use polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the alkoxide/phenoxide.[1] | |
| 5. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | • Increase the reaction temperature, typically in the range of 50-100 °C, while monitoring for side reactions.[2] | |
| Presence of a Significant Amount of Elimination Byproduct (6-Acetoxy-1-hexene) | 1. Strong/Hindered Base: Strong and sterically hindered bases can promote the E2 elimination reaction, where the base abstracts a proton from the carbon adjacent to the bromine, leading to an alkene. | • Use a weaker, non-hindered base if possible, especially if the nucleophile is sufficiently acidic. For example, K₂CO₃ is often preferred over alkoxides for phenol alkylation. |
| 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. | • Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. | |
| Presence of 6-Hydroxyhexyl Acetate or Hexane-1,6-diol diacetate in the Product Mixture | 1. Hydrolysis of the Acetate Ester: The acetate group on this compound can be hydrolyzed under strongly basic conditions, especially in the presence of water. This can lead to the formation of 6-bromohexanol, which can then react further. | • Use milder bases like K₂CO₃ instead of NaOH or NaH where feasible. • Ensure strictly anhydrous conditions to minimize hydrolysis. • Limit reaction time and temperature to reduce the extent of hydrolysis. |
| Incomplete Reaction/Low Conversion | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Typical reaction times range from 1 to 8 hours.[2] |
| 2. Poor Solubility of Reagents (in Phase-Transfer Catalysis): In a two-phase system (e.g., organic solvent and aqueous base), the transfer of the nucleophile to the organic phase may be inefficient. | • Use an appropriate phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 to facilitate the transfer of the alkoxide/phenoxide into the organic phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the coupling of this compound with an alcohol or phenol?
A1: The reaction is typically a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol or phenol is first deprotonated by a base to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the carbon atom bonded to the bromine in this compound, displacing the bromide leaving group and forming an ether linkage.
Q2: Which type of base is best for this reaction?
A2: The choice of base depends on the acidity of the nucleophile. For alcohols, strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation.[3][4] For phenols, which are more acidic, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient and can help minimize side reactions like elimination and ester hydrolysis.
Q3: What are the optimal solvent and temperature conditions?
A3: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[1] Reaction temperatures typically range from 50 to 100 °C.[2] It is crucial to optimize the temperature to achieve a good reaction rate while minimizing side reactions.
Q4: How can I minimize the formation of the elimination byproduct?
A4: The primary competing side reaction is E2 elimination, which forms 6-acetoxy-1-hexene. To minimize this, you can:
-
Use a less sterically hindered and weaker base where possible.
-
Maintain the lowest effective reaction temperature.
-
Since this compound is a primary halide, it is less prone to elimination than secondary or tertiary halides.[3][4]
Q5: Is the acetate group on this compound stable under the reaction conditions?
A5: The acetate group can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water, to form 6-bromohexanol.[5] This can lead to the formation of undesired byproducts. To mitigate this, use anhydrous conditions, milder bases if possible, and avoid prolonged reaction times at high temperatures.
Q6: When should I consider using a phase-transfer catalyst?
A6: A phase-transfer catalyst (PTC) is beneficial when using a two-phase system, such as an organic solvent with an aqueous solution of the base. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated nucleophile (alkoxide or phenoxide) from the aqueous phase to the organic phase where it can react with the this compound. This can significantly increase the reaction rate and yield.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Williamson ether synthesis with primary alkyl bromides, which are analogous to this compound.
| Nucleophile | Alkyl Halide | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 1-Bromobutane | K₂CO₃ | Acetone | None | Reflux | 12 | ~40 |
| 4-Cyanophenol | 1-Bromohexane | K₂CO₃ | Acetonitrile | TBAB | 80 | 6 | >90 |
| 4-Hydroxybenzoic Acid Ester | 1-Bromohexane | K₂CO₃ | DMF | None | 90 | 8 | ~85 |
| Various Alcohols | Primary Alkyl Chlorides | 50% aq. NaOH | Alkyl Chloride | TBAB | 25-70 | 3-4 | Good to Excellent |
Note: This data is compiled from analogous reactions and serves as a general guideline. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Coupling of this compound with a Phenol using Phase-Transfer Catalysis
This protocol is a representative procedure for the synthesis of an aryl ether from this compound and a phenol.
-
Reagent Preparation:
-
Dissolve the phenol (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or toluene).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB, 0.1 eq).
-
-
Reaction Setup:
-
To the stirred mixture, add this compound (1.1 - 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and maintain for a set time (e.g., 6-12 hours).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Competing reaction pathways in this compound coupling.
References
regioselectivity issues in the bromination of hexyl acetate
Welcome to the technical support center for the bromination of hexyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity and other common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when brominating hexyl acetate under free-radical conditions?
A1: In the free-radical bromination of hexyl acetate, the substitution of a hydrogen atom on the hexyl chain is expected. The regioselectivity is governed by the stability of the resulting alkyl radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. Since the hexyl chain of hexyl acetate contains only primary and secondary hydrogens, the major products will be the secondary bromohexyl acetates. Bromination is favored at the more substituted positions because the corresponding intermediate radicals are better stabilized.
Q2: Which positions on the hexyl chain are most likely to be brominated?
A2: The C2, C3, C4, and C5 positions of the hexyl chain are all secondary carbons and are therefore more susceptible to radical bromination than the primary C6 position. While electronic effects from the ester group are minimal along the alkyl chain, there might be a slight preference for bromination at positions further from the electron-withdrawing acetate group. However, a mixture of 2-, 3-, 4-, and 5-bromohexyl acetate is generally expected.
Q3: What are the common side reactions to be aware of during the bromination of hexyl acetate?
A3: Common side reactions include:
-
Over-bromination: Formation of di- or poly-brominated products.
-
Reaction with solvent: Some solvents can react with the brominating agent or radical intermediates.
-
Hydrolysis: If water is present, the ester can hydrolyze, especially under acidic conditions that may develop during the reaction.[1]
-
Rearrangement: While less common with simple alkyl chains, radical rearrangements can sometimes occur.
Q4: Can N-Bromosuccinimide (NBS) be used for the bromination of hexyl acetate?
A4: Yes, N-Bromosuccinimide (NBS) is a suitable reagent for the free-radical bromination of the alkyl chain of hexyl acetate.[2][3] It is often preferred over molecular bromine (Br₂) because it allows for a low, steady concentration of bromine radicals, which can help to minimize side reactions such as the addition to any potential sites of unsaturation or over-bromination.[4][5]
Q5: How can I analyze the product mixture to determine the regioselectivity of the bromination?
A5: The product mixture of bromohexyl acetate isomers can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique will separate the different isomers and provide their mass spectra, allowing for identification and quantification to determine the product distribution. 1H and 13C NMR spectroscopy can also be used to characterize the product mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Ineffective radical initiation. 2. Decomposed brominating agent. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Ensure the light source for photo-initiation is of the correct wavelength and intensity, or that the chemical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used at the appropriate temperature. 2. Use freshly recrystallized NBS or a fresh bottle of the brominating agent. 3. Degas the solvent and reaction mixture and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Regioselectivity / Mixture of Isomers | 1. Inherent low selectivity of the free-radical process for different secondary C-H bonds. 2. High reaction temperature favoring less selective bromination. | 1. This is an inherent challenge. Consider alternative synthetic routes if a single isomer is required, such as the esterification of a specific bromohexanol isomer.[1][8] 2. Conduct the reaction at a lower temperature to enhance the inherent selectivity of the bromine radical. |
| Formation of Multiple Brominated Products | 1. Excess of the brominating agent. 2. High local concentration of bromine. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. If using NBS, ensure it is not dissolving too quickly. If using Br₂, add it slowly to the reaction mixture. |
| Reaction with Solvent | The solvent is participating in the radical reaction. | Use an inert solvent such as carbon tetrachloride (with appropriate safety precautions), cyclohexane, or acetonitrile.[9] |
Data Presentation
Table 1: Theoretical Relative Reactivity of C-H Bonds in Hexyl Acetate for Free-Radical Bromination
| Position on Hexyl Chain | Type of C-H Bond | Relative Rate of Abstraction (Estimated) | Expected Product |
| C1 | Methylene (α to ester) | ~1 | 1-Bromohexyl acetate (minor) |
| C2 | Methylene | ~82 | 2-Bromohexyl acetate (major) |
| C3 | Methylene | ~82 | 3-Bromohexyl acetate (major) |
| C4 | Methylene | ~82 | 4-Bromohexyl acetate (major) |
| C5 | Methylene | ~82 | 5-Bromohexyl acetate (major) |
| C6 | Methyl | 1 | 6-Bromohexyl acetate (minor) |
Note: The relative rates are estimates based on the general selectivity of bromine radicals for secondary (~82) versus primary (1) C-H bonds. The reactivity at C1 may be slightly different due to the influence of the adjacent ester group.
Experimental Protocols
Protocol 1: Free-Radical Bromination of Hexyl Acetate using N-Bromosuccinimide (NBS)
Objective: To perform a regioselective monobromination on the alkyl chain of hexyl acetate.
Materials:
-
Hexyl acetate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from light.
-
Charge the flask with hexyl acetate (1 equivalent) and the chosen anhydrous solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid succinimide floats at the surface of the solvent.[9]
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution, then with saturated Na₂S₂O₃ solution to remove any remaining bromine or HBr.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to separate the isomeric bromohexyl acetates.
Visualizations
Caption: Experimental workflow for the bromination of hexyl acetate.
Caption: Free-radical mechanism for the bromination of hexyl acetate.
Caption: Troubleshooting logic for regioselectivity issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. app1-c89-pub.pressidium.com - Nbs Chemistry Reaction [app1-c89-pub.pressidium.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
Technical Support Center: Managing the Stability of 6-Bromohexyl Acetate in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromohexyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this bifunctional molecule under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in basic conditions?
Under basic conditions, this compound is susceptible to two main competing reactions:
-
Saponification: The ester group is hydrolyzed by the base (e.g., hydroxide ions) to yield 6-bromohexanol and an acetate salt. This is a common reaction for all esters in the presence of a base.
-
Nucleophilic Substitution: The bromine atom at the 6-position can be displaced by a nucleophile. In the presence of a strong base like sodium hydroxide, the hydroxide ion can act as a nucleophile, leading to the formation of 1,6-hexanediol monoacetate.
The prevalence of each reaction depends on factors such as the concentration and strength of the base, temperature, and reaction time.
Q2: What are the likely degradation products of this compound in a basic aqueous solution?
The primary degradation products are 6-bromohexanol and acetate from saponification. If nucleophilic substitution occurs, 6-hydroxyhexyl acetate (1,6-hexanediol monoacetate) and the corresponding bromide salt will be formed. Under certain conditions, intramolecular cyclization could potentially occur, though this is less common for a 7-membered ring formation.
Q3: How can I minimize the degradation of this compound during my reaction?
To minimize degradation, consider the following:
-
Use the mildest effective base: Strong bases will accelerate both saponification and substitution. If your reaction allows, use a weaker base (e.g., sodium bicarbonate, potassium carbonate) instead of strong bases like sodium hydroxide or potassium hydroxide.
-
Control the temperature: Both saponification and substitution rates increase with temperature. Running the reaction at the lowest effective temperature can help to control these side reactions.
-
Limit reaction time: Monitor the progress of your reaction and work it up as soon as it is complete to minimize the exposure of the product to basic conditions.
-
Use a biphasic system or a phase-transfer catalyst: This can sometimes help to control the concentration of the base in the organic phase, potentially favoring the desired reaction over degradation.
Q4: I am seeing a lower than expected yield in my reaction. What are the possible causes?
Low yields in reactions involving this compound under basic conditions can stem from several factors:
-
Saponification of the starting material or product: If your desired product also contains an ester group, it may also be susceptible to hydrolysis.
-
Competing nucleophilic substitution: The base or another nucleophile in the reaction mixture may be reacting at the C-Br bond.
-
Loss of product during workup: The polarity of your product may be different than expected, leading to losses during extraction. For example, if saponification occurs, the resulting alcohol will be more polar.
-
Incomplete reaction: The reaction conditions (time, temperature, base stoichiometry) may not be optimal for your specific transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound under basic conditions.
| Issue | Possible Cause | Recommended Action |
| Low or no yield of the desired product | Saponification of the ester: The basic conditions are hydrolyzing the acetate group. | - Use a milder base (e.g., K₂CO₃, NaHCO₃).- Lower the reaction temperature.- Reduce the reaction time.- Use a non-aqueous solvent if possible. |
| Nucleophilic substitution at the C-Br bond: The base or another nucleophile is displacing the bromide. | - Use a non-nucleophilic base if possible.- Protect the bromo group if the desired reaction is at the ester.- If the desired reaction is at the bromo group, consider that the ester may be labile. | |
| Incorrect reaction conditions: Time, temperature, or stoichiometry may be suboptimal. | - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Perform a temperature screen to find the lowest effective temperature.- Titrate your base to ensure accurate stoichiometry. | |
| Multiple spots on TLC, indicating a mixture of products | Concurrent saponification and substitution reactions: The bifunctional nature of the molecule is leading to multiple products. | - See recommendations for "Low or no yield."- Employ chromatographic purification techniques (e.g., column chromatography) to separate the desired product from byproducts. Characterize all major spots to understand the side reactions. |
| Starting material is impure: Contaminants in the this compound may be leading to side reactions. | - Check the purity of your starting material by NMR or GC-MS.- Purify the starting material if necessary. | |
| Product is more polar than expected | Saponification has occurred: The ester has been hydrolyzed to an alcohol (6-bromohexanol or 1,6-hexanediol), which is more polar. | - Modify your extraction procedure. You may need a more polar solvent to extract the product from the aqueous layer.- Confirm the identity of the product using spectroscopic methods (NMR, IR, MS). |
| Difficulty in purifying the product | Similar polarities of product and byproducts: The desired product and byproducts (e.g., 6-bromohexanol) may have similar retention factors. | - Optimize your chromatography conditions (e.g., try different solvent systems, use a different stationary phase).- Consider derivatization of the alcohol byproduct to change its polarity before chromatography. |
Experimental Protocols
General Protocol for a Reaction at the Bromine Terminus under Basic Conditions
This protocol provides a general framework for a nucleophilic substitution reaction at the bromine atom while aiming to minimize saponification of the acetate group.
-
Reagents and Setup:
-
Dissolve this compound and your nucleophile in a suitable aprotic solvent (e.g., acetone, DMF, acetonitrile).
-
Use a weak, non-nucleophilic base (e.g., potassium carbonate) in slight excess (1.1-1.5 equivalents).
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.
-
-
Reaction:
-
Add the base to the reaction mixture and stir at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
To better understand the competing reaction pathways, the following diagrams illustrate the chemical transformations and the logical flow of the troubleshooting process.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
purification challenges of 6-bromohexyl acetate from starting materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohexyl acetate. The following sections address common challenges encountered during its purification from starting materials.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Synthesis and Work-up | Incomplete reaction. | Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during aqueous work-up. | Minimize the volume and number of aqueous washes. Ensure the organic layer is fully separated from the aqueous layer. | |
| Product volatility. | If using a rotary evaporator, use a moderate temperature and vacuum to avoid co-evaporation of the product with the solvent. | |
| Multiple Spots on TLC After Initial Purification | Presence of unreacted starting materials (e.g., 6-bromo-1-hexanol). | Optimize the stoichiometry of reagents in the synthesis. The presence of unreacted 6-bromo-1-hexanol can be addressed by acetylation with acetic anhydride.[1] |
| Presence of byproducts (e.g., 1,6-dibromohexane, 1,6-hexanediol diacetate).[1] | These can be separated by vacuum distillation or flash column chromatography. | |
| Formation of regioisomers (e.g., 5-bromohexyl acetate) if synthesized via radical bromination of hexyl acetate.[2] | Separation of these isomers can be challenging and may require careful column chromatography. | |
| Product Purity is Low After Vacuum Distillation | Inefficient separation from close-boiling impurities. | Ensure the vacuum is stable and the distillation is performed slowly to allow for proper fractionation. A fractionating column can improve separation. |
| Thermal decomposition of the product. | Use a lower distillation temperature by applying a higher vacuum. | |
| Difficulty in Separating Impurities by Column Chromatography | Incorrect solvent system (eluent). | Optimize the solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. A gradient elution may be necessary.[2] |
| Overloading the column. | Use an appropriate amount of crude product for the size of the column. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| NMR Spectrum Shows Unexpected Peaks | Residual solvent from purification. | Dry the sample under high vacuum for an extended period. |
| Presence of impurities. | Correlate the unexpected peaks with the known spectra of potential starting materials and byproducts. For example, a broad peak around 3.6 ppm could indicate the presence of 6-bromo-1-hexanol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route.
-
From 1,6-hexanediol , you can expect unreacted 6-bromo-1-hexanol, 1,6-dibromohexane, and 1,6-hexanediol diacetate.[1]
-
From the radical bromination of hexyl acetate , the primary impurity is the regioisomer 5-bromohexyl acetate.[2]
-
From the esterification of 6-bromo-1-hexanol , you may have unreacted starting material.
Q2: What is the best method to purify crude this compound?
A2: Both vacuum distillation and flash column chromatography are effective.
-
Vacuum distillation is suitable for larger scales and for removing non-volatile or very high-boiling impurities. It can yield purities of up to 98%.[1]
-
Flash column chromatography offers high resolution for separating compounds with similar polarities, such as regioisomers or byproducts with close boiling points.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture and the collected fractions, you can identify which fractions contain the pure product.
Q4: What are the expected ¹H NMR chemical shifts for this compound?
A4: The key signals in the ¹H NMR spectrum of this compound are:
-
A singlet around 2.05 ppm for the acetate methyl protons (CH₃).
-
A triplet around 4.05 ppm for the methylene protons adjacent to the ester oxygen (-OCH₂-).
-
A triplet around 3.41 ppm for the methylene protons adjacent to the bromine atom (-CH₂Br).
-
Multiplets between 1.3 and 1.9 ppm for the other methylene protons in the hexyl chain.
Quantitative Data Summary
The following table summarizes key quantitative data related to the purification of this compound.
| Parameter | Value | Purification Method | Reference |
| Initial Purity (from 1,6-hexanediol) | ~86% | Azeotropic Distillation | [1] |
| Purity After Acetylation of Bromohexanol | >88% | Chemical Conversion | [1] |
| Final Purity After Distillation | up to 98% | Vacuum Distillation | [1] |
| Boiling Point (at 15 mmHg) | 149-153 °C | Vacuum Distillation | [2] |
| Common Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | Flash Column Chromatography | [2] |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin eluting the sample.
-
Collect fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Detailed Protocol for Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.
-
Use a stirring hot plate and a magnetic stir bar in the distilling flask to ensure smooth boiling.
-
Grease all joints to ensure a good seal.
-
Connect the apparatus to a vacuum source with a trap in between.
-
-
Distillation Process:
-
Place the crude this compound in the distilling flask.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin to heat the distilling flask.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. For example, at 15 mmHg, the boiling point is approximately 149-153 °C.[2]
-
-
Completion:
-
Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Technical Support Center: 5-Bromohexyl Acetate Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing 5-bromohexyl acetate as an impurity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of 5-bromohexyl acetate impurity in my reaction?
A1: The presence of 5-bromohexyl acetate as an impurity most likely stems from the starting materials used in the synthesis of a related compound, such as a longer-chain bromohexyl acetate isomer. For instance, in the synthesis of 6-bromohexyl acetate from 1,6-hexanediol, the presence of 1,5-hexanediol as a contaminant in the starting material could lead to the formation of 5-bromohexyl acetate.[1] Similarly, incomplete reactions or side reactions during the acetylation of 5-bromohexan-1-ol can also result in residual starting material or the formation of byproducts.
Q2: How can I detect the presence of 5-bromohexyl acetate impurity?
A2: Several analytical techniques can be employed to detect 5-bromohexyl acetate impurity:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get a preliminary indication of the presence of impurities. The impurity will likely have a different Rf value compared to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed structural information. The presence of unexpected peaks in the spectrum can indicate an impurity.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can identify compounds by their mass-to-charge ratio and fragmentation patterns, providing definitive evidence of the impurity's presence and its molecular weight.
Q3: What are the key spectral features to look for when identifying 5-bromohexyl acetate?
-
¹H NMR:
-
A triplet around 4.0-4.2 ppm corresponding to the -CH₂-O- protons.
-
A triplet around 3.4-3.6 ppm for the -CH₂-Br protons.
-
A singlet around 2.0-2.1 ppm for the acetyl (-COCH₃) protons.
-
A series of multiplets between 1.3 and 1.9 ppm for the remaining methylene (-CH₂-) protons in the hexyl chain.
-
-
¹³C NMR:
-
A peak around 170-171 ppm for the carbonyl carbon of the acetate group.
-
A peak around 64-65 ppm for the -CH₂-O- carbon.
-
A peak around 33-35 ppm for the -CH₂-Br carbon.
-
Several peaks between 20-32 ppm for the other methylene carbons.
-
A peak around 21 ppm for the methyl carbon of the acetate group.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ would be expected at m/z 222 and 224 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
-
A prominent fragment would be the loss of the bromohexyl group, resulting in a peak for the acetyl group at m/z 43.
-
Q4: How can I remove 5-bromohexyl acetate impurity from my product?
A4: The most common and effective method for removing 5-bromohexyl acetate is flash column chromatography . Due to the likely difference in polarity between 5-bromohexyl acetate and the desired product (especially if it's an isomer like this compound), separation on a silica gel column is generally successful.
Troubleshooting Guides
Issue 1: An unexpected spot appears on my TLC plate.
| Possible Cause | Troubleshooting Step |
| Presence of an impurity, potentially 5-bromohexyl acetate. | 1. Run a co-spot on the TLC plate with your starting materials to see if the impurity corresponds to any of them. 2. Optimize the TLC solvent system to achieve better separation between your product and the impurity spot. A common starting point is a mixture of hexanes and ethyl acetate.[2][3] 3. Proceed with purification using flash column chromatography. |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
Issue 2: My NMR spectrum shows extra peaks that I cannot identify.
| Possible Cause | Troubleshooting Step |
| The presence of 5-bromohexyl acetate or other structurally related impurities. | 1. Carefully analyze the chemical shifts, integration, and multiplicity of the unknown peaks. Compare them with the expected signals for 5-bromohexyl acetate as described in the FAQ section. 2. If the impurity is suspected to be a starting material, compare the unknown peaks with the NMR spectrum of the starting material. 3. Purify the sample using flash column chromatography and re-acquire the NMR spectrum. |
| Residual solvent from the workup. | Check for common solvent peaks (e.g., dichloromethane, ethyl acetate, hexanes) in the NMR spectrum. |
Issue 3: I am struggling to separate the impurity using column chromatography.
| Possible Cause | Troubleshooting Step |
| The chosen solvent system is not optimal. | 1. Systematically vary the polarity of your eluent. For normal-phase chromatography on silica gel, increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) will increase the Rf of your compounds.[4] 2. If the Rf values are very close, consider using a different solvent system altogether. Sometimes switching to a system like dichloromethane/methanol can provide better separation.[4] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to poor separation.[4] |
| The sample was loaded incorrectly. | Load the sample in a minimal amount of solvent to ensure a narrow starting band. Overloading the column with too much sample can also lead to poor separation.[5] |
Experimental Protocols
Protocol 1: Identification of 5-Bromohexyl Acetate Impurity using TLC
Objective: To quickly assess the purity of a sample and determine the presence of 5-bromohexyl acetate impurity.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Sample solution
-
Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
Procedure:
-
Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the eluent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
If spots are not UV-active, stain the plate using an appropriate staining solution.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of more than one spot indicates the presence of impurities.
Protocol 2: Removal of 5-Bromohexyl Acetate Impurity by Flash Column Chromatography
Objective: To purify the desired compound by removing the 5-bromohexyl acetate impurity.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (determined from TLC analysis, e.g., Hexanes:Ethyl Acetate gradient)
-
Sand
-
Crude sample
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 5-Bromohexyl Acetate and Potential Impurities
| Proton Environment | 5-Bromohexyl Acetate (Predicted) | This compound (Predicted) | 5-Bromohexan-1-ol (Predicted) |
| -CH₂-O- | ~4.1 (t) | ~4.0 (t) | ~3.6 (t) |
| -CH₂-Br | ~3.5 (t) | ~3.4 (t) | ~3.5 (t) |
| -COCH₃ | ~2.0 (s) | ~2.0 (s) | - |
| -CH₂- (adjacent to O) | ~1.6-1.7 (m) | ~1.6-1.7 (m) | ~1.5-1.6 (m) |
| -CH₂- (adjacent to Br) | ~1.8-1.9 (m) | ~1.8-1.9 (m) | ~1.8-1.9 (m) |
| Other -CH₂- | ~1.3-1.5 (m) | ~1.3-1.5 (m) | ~1.3-1.5 (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 5-Bromohexyl Acetate and Potential Impurities
| Carbon Environment | 5-Bromohexyl Acetate (Predicted) | This compound (Predicted) | 5-Bromohexan-1-ol (Predicted) |
| -C=O | ~171 | ~171 | - |
| -CH₂-O- | ~64 | ~65 | ~62 |
| -CH₂-Br | ~34 | ~33 | ~34 |
| -COCH₃ | ~21 | ~21 | - |
| -CH₂- (adjacent to O) | ~28 | ~28 | ~32 |
| -CH₂- (adjacent to Br) | ~32 | ~32 | ~32 |
| Other -CH₂- | ~25, 27 | ~25, 26, 28 | ~25, 27 |
Visualizations
Caption: Experimental workflow for identifying and removing impurities.
Caption: Logical relationship of impurity issues and solutions.
References
Technical Support Center: Catalyst Selection for Efficient 6-Bromohexyl Acetate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on catalyst selection for reactions involving 6-bromohexyl acetate, a versatile bifunctional molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound typically undergoes nucleophilic substitution reactions (SN2) at the carbon bearing the bromine atom.[1][2] The ester group is generally stable under these conditions. A prominent example is the Williamson ether synthesis, where an alkoxide displaces the bromide to form an ether.[1][2][3][4]
Q2: Why is catalyst selection important for this compound reactions?
A2: Catalyst selection is crucial for optimizing reaction efficiency, increasing yield, improving selectivity, and minimizing side reactions.[1][4] For reactions involving a nucleophile that is insoluble in the organic solvent containing this compound, a phase transfer catalyst is essential to facilitate the reaction.
Q3: What are the primary side reactions to consider?
A3: The main side reaction is the base-catalyzed elimination (E2) of HBr from the this compound, which leads to the formation of hex-5-en-1-yl acetate.[2][3] This becomes more significant with sterically hindered or strongly basic nucleophiles and at higher temperatures.
Q4: Can I use secondary or tertiary alkoxides with this compound in a Williamson ether synthesis?
A4: While this compound is a primary alkyl halide and therefore well-suited for SN2 reactions, using sterically hindered secondary or tertiary alkoxides can increase the likelihood of the competing E2 elimination reaction, which would reduce the yield of the desired ether product.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective catalyst or catalyst deactivation.2. Insufficiently strong base to form the alkoxide.3. Reaction temperature is too low.4. Poor solubility of the nucleophile in the organic phase. | 1. Ensure the catalyst is pure and dry. Consider switching to a different phase transfer catalyst (see Table 1).2. Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.3. Gradually increase the reaction temperature while monitoring for side product formation.4. If not using a phase transfer catalyst, consider switching to one. Ensure adequate stirring to maximize interfacial contact. |
| Formation of Significant Amount of Elimination Byproduct (hex-5-en-1-yl acetate) | 1. The base/nucleophile is too sterically hindered.2. The reaction temperature is too high. | 1. If possible, use a less sterically hindered alkoxide.2. Lower the reaction temperature. The Williamson ether synthesis can often be conducted effectively at temperatures between 50-100 °C.[1][4] |
| Reaction is Sluggish or Stalls | 1. Poor mass transfer between phases.2. Low catalyst concentration. | 1. Increase the stirring rate to improve mixing of the aqueous and organic phases.2. Increase the catalyst loading, typically 1-5 mol% is effective for phase transfer catalysts. |
| Difficulty in Product Isolation | 1. Emulsion formation during work-up.2. Catalyst is soluble in the product phase. | 1. Add a small amount of brine to the aqueous layer to break the emulsion.2. Select a phase transfer catalyst with solubility properties that facilitate its removal after the reaction. For example, some catalysts are more water-soluble and can be removed with aqueous washes. |
Catalyst Performance Data
While specific comparative data for this compound is limited in readily available literature, the following table summarizes the general characteristics and performance of common phase transfer catalysts used in Williamson ether synthesis with primary alkyl bromides.
| Catalyst Type | Examples | Typical Yield Range | Advantages | Disadvantages |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | 70-95% | Cost-effective, readily available, good thermal stability. | Can sometimes be difficult to remove from the reaction mixture. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | 75-95% | Often more thermally stable than ammonium salts. | Generally more expensive than ammonium salts. |
| Crown Ethers | 18-Crown-6 | 80-98% | High catalytic activity, can solubilize alkali metal cations effectively. | High cost, potential toxicity. |
Note: Yields are highly dependent on the specific nucleophile, solvent, temperature, and reaction time. The ranges provided are typical for Williamson ether synthesis with primary alkyl bromides.[1]
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis using this compound and a Phase Transfer Catalyst
This protocol describes the synthesis of 6-(phenoxy)hexyl acetate as a representative example.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in deionized water to form the sodium phenoxide solution.
-
To this solution, add a solution of this compound (1.2 equivalents) in toluene.
-
Add tetrabutylammonium bromide (0.05 equivalents) to the two-phase mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with deionized water, 1 M NaOH solution to remove unreacted phenol, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 6-(phenoxy)hexyl acetate.
Visualizations
Catalyst Selection Workflow
Caption: A decision tree for selecting the appropriate catalytic system for this compound reactions.
Troubleshooting Workflow for Low Yield
References
dealing with the hygroscopic nature of 6-bromohexyl acetate precursors
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic nature of precursors used in the synthesis of 6-bromohexyl acetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Are the precursors to this compound hygroscopic?
A1: Yes, key precursors to this compound are sensitive to moisture.
-
Acetic anhydride reacts with moisture, including humidity from the air, to hydrolyze into acetic acid.[1][2]
-
Acetyl chloride reacts violently with water, hydrolyzing into acetic acid and hydrogen chloride. It will fume in moist air as a result of this reaction.[3][4][5]
-
6-Bromo-1-hexanol , being an alcohol, can absorb atmospheric moisture. While not aggressively hygroscopic, it can contain significant water content if not stored properly. A certificate of analysis for a commercial sample of 6-bromo-1-hexanol reported a water content of 0.21% as determined by Karl Fischer titration.[6]
Q2: What are the consequences of using moisture-contaminated precursors in the synthesis of this compound?
A2: The presence of water in your precursors can lead to several undesirable outcomes in the synthesis of this compound:
-
Reduced Yield: Water will react with and consume your acetylating agent (acetic anhydride or acetyl chloride), reducing the amount available to react with 6-bromo-1-hexanol.[1][7][8] Furthermore, esterification is often an equilibrium reaction, and the presence of water can shift the equilibrium back towards the starting materials, further lowering your product yield.[9]
-
Formation of Impurities: The primary impurity from the reaction of the acetylating agent with water is acetic acid.[1][8][10] This can complicate the purification of your final product.
-
Reaction Inhibition: In some esterification processes, even small amounts of water (e.g., above 500 ppm in methanol for transesterification) can lead to the formation of byproducts and hinder the primary reaction.[11]
Q3: How can I determine the water content of my precursors?
A3: The most accurate and widely used method for determining water content in organic reagents is Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Water contamination in 6-bromo-1-hexanol, acetic anhydride, or acetyl chloride. | Dry all precursors immediately before use according to the protocols provided below. Ensure your reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). |
| Presence of a significant amount of acetic acid in the crude product | Hydrolysis of acetic anhydride or acetyl chloride due to water contamination. | Dry your acetylating agent and 6-bromo-1-hexanol prior to the reaction. Handle acetylating agents under an inert atmosphere to prevent exposure to atmospheric moisture. |
| Reaction fails to go to completion | The equilibrium of the esterification reaction is shifted towards the starting materials due to the presence of water.[9] | Remove water from the precursors and the reaction mixture. If applicable to your specific synthesis, consider using a method to remove water as it is formed, such as a Dean-Stark apparatus. |
| Formation of unexpected byproducts | Side reactions initiated by the presence of water. | Ensure all reagents and solvents are anhydrous. Analyze byproducts to understand their origin, which may point to specific interactions with water. |
Quantitative Data Summary
The acceptable water content can vary depending on the specific reaction conditions. However, for moisture-sensitive esterifications, minimizing water is crucial.
| Parameter | Value | Context |
| Acceptable Water Content in Methanol for Transesterification | < 500 ppm | To avoid significant formation of free fatty acids and soaps.[11] |
| Water Content in a Commercial Sample of 6-Bromo-1-hexanol | 0.21% | As determined by Karl Fischer titration on a certificate of analysis.[6] |
| Solubility of Acetic Anhydride in Water | ~2.6% by weight | Followed by hydrolysis to acetic acid.[1] |
Experimental Protocols
Protocol 1: Drying 6-Bromo-1-hexanol
-
Materials: 6-bromo-1-hexanol, anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), round-bottom flask, magnetic stirrer.
-
Procedure:
-
To the flask containing 6-bromo-1-hexanol, add anhydrous magnesium sulfate (approximately 10-20 g per 100 mL of alcohol) or activated molecular sieves.
-
Stir the mixture at room temperature for at least 4 hours. For best results, allow it to stand overnight.
-
Filter or decant the dried 6-bromo-1-hexanol into a clean, dry flask under an inert atmosphere.
-
Store the dried alcohol over molecular sieves in a tightly sealed container, preferably in a desiccator.
-
Protocol 2: Drying Acetic Anhydride
Caution: Acetic anhydride is corrosive and reacts with water. Handle with appropriate personal protective equipment in a fume hood.
-
Method A: Drying with Phosphorus Pentoxide (P₂O₅)
-
Materials: Acetic anhydride, phosphorus pentoxide (P₂O₅), distillation apparatus.
-
Procedure:
-
Add P₂O₅ (approximately 5 g per 100 mL) to the acetic anhydride in a distillation flask.
-
Allow the mixture to stand for a few hours.
-
Distill the acetic anhydride from the P₂O₅. Collect the fraction boiling at approximately 138-140 °C.
-
-
-
Method B: Drying with Anhydrous Potassium Carbonate (K₂CO₃)
-
Materials: Acetic anhydride, anhydrous potassium carbonate (K₂CO₃), filtration apparatus.
-
Procedure:
-
Shake or stir the acetic anhydride with anhydrous K₂CO₃ for several hours.
-
Filter the mixture to remove the K₂CO₃.
-
For higher purity, the filtered acetic anhydride can then be fractionally distilled.[12]
-
-
Protocol 3: Handling Acetyl Chloride
Caution: Acetyl chloride is highly corrosive, volatile, and reacts violently with water. All handling must be done in a fume hood under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox).
Acetyl chloride is typically not "dried" in the same way as other reagents due to its high reactivity. It is crucial to purchase high-purity, anhydrous grade acetyl chloride and use proper handling techniques to prevent moisture contamination.
-
Storage: Store in a tightly sealed container, often under an inert atmosphere, in a cool, dry place.
-
Dispensing: Use syringe techniques to transfer the required amount from a sealed bottle (e.g., a Sure/Seal™ bottle) to the reaction vessel under a positive pressure of an inert gas like nitrogen or argon.
Visualizations
Caption: Impact of water on the synthesis of this compound.
Caption: Recommended workflow for handling hygroscopic precursors.
References
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 3. Acetyl chloride | 75-36-5 [chemicalbook.com]
- 4. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biodieselmagazine.com [biodieselmagazine.com]
- 12. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 6-bromohexyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-bromohexyl acetate, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Direct Esterification of 6-Bromo-1-hexanol
-
Question: We are experiencing low yields during the direct esterification of 6-bromo-1-hexanol with acetic acid catalyzed by sulfuric acid when scaling up the reaction. What are the potential causes and solutions?
-
Answer: Low yields in Fischer-Speier esterification at scale are often due to the equilibrium nature of the reaction and inefficient water removal. Here are some key areas to investigate:
-
Inefficient Water Removal: On a larger scale, removing the water byproduct becomes more challenging. The presence of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Ensure your Dean-Stark apparatus or other azeotropic distillation setup is appropriately sized and efficient for the new scale.
-
Consider using a suitable solvent that forms an azeotrope with water, such as toluene, to facilitate its removal.[1]
-
-
-
Insufficient Catalyst: The catalyst-to-substrate ratio may need to be re-optimized for a larger volume.
-
Troubleshooting: Perform small-scale experiments to determine the optimal catalyst loading for your scaled-up reaction.
-
-
Reaction Time: The reaction may not have reached equilibrium.
-
Troubleshooting: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion.
-
-
Issue 2: Formation of Significant Byproducts in the Synthesis from 1,6-Hexanediol
-
Question: During the synthesis of this compound starting from 1,6-hexanediol, we are observing significant amounts of 1,6-dibromohexane and 1,6-hexanediol diacetate in our crude product. How can we minimize these impurities?
-
Answer: This is a common challenge in this two-step synthesis. The formation of these byproducts is related to the control of the monobromination and the subsequent acetylation steps.
-
1,6-Dibromohexane Formation: This byproduct arises from the reaction of both hydroxyl groups of 1,6-hexanediol with the hydrobromic acid.
-
Troubleshooting:
-
Carefully control the stoichiometry of the hydrobromic acid. Using a 48% aqueous solution of hydrobromic acid and removing water via azeotropic distillation can help favor the formation of the monobrominated product.[1][2]
-
Monitor the reaction closely and stop it once the desired amount of 6-bromo-1-hexanol has been formed.
-
-
-
1,6-Hexanediol Diacetate Formation: This occurs if unreacted 1,6-hexanediol is carried over into the acetylation step or if the acetylation conditions are too harsh.
-
Troubleshooting:
-
Ensure efficient purification of the intermediate 6-bromo-1-hexanol to remove unreacted diol before proceeding to the acetylation.
-
Use a stoichiometric amount of acetic anhydride for the acetylation to avoid side reactions.[2]
-
The diacetate byproduct can be separated from the desired product by vacuum distillation.[2] The separated diacetate can potentially be recycled in a subsequent bromoacetylation of 1,6-hexanediol.[2]
-
-
-
Issue 3: Poor Regioselectivity in the Radical Bromination of Hexyl Acetate
-
Question: We are attempting to synthesize this compound via radical bromination of hexyl acetate using N-Bromosuccinimide (NBS) but are getting a significant amount of the 5-bromohexyl acetate isomer. How can we improve the regioselectivity?
-
Answer: Achieving high regioselectivity in radical halogenation can be challenging. While this method is a possible synthetic route, it is known to produce isomeric byproducts.[1]
-
Troubleshooting:
-
Alternative Routes: For applications requiring high purity, consider alternative synthetic strategies that offer better regiocontrol, such as the synthesis from 1,6-hexanediol or the direct esterification of 6-bromo-1-hexanol.
-
Purification: If this route is necessary, focus on developing an efficient purification method to separate the 6-bromo and 5-bromo isomers. This may involve fractional distillation under reduced pressure or preparative chromatography, which can be challenging and costly at scale.
-
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Purity and Yield Data for the Synthesis from 1,6-Hexanediol
| Step | Product | Purity | Key Byproducts | Reference |
| Azeotropic distillation with HBr | This compound | ~86% | 3-4% 6-bromo-1-hexanol | [1][2] |
| Acetylation of crude 6-bromo-1-hexanol | Crude this compound | >88% | 1,6-Hexanediol diacetate, 1,6-Dibromohexane | [2] |
| Vacuum distillation of crude product | Purified this compound | 98% | - | [2] |
Experimental Protocols
Synthesis of this compound from 1,6-Hexanediol
This protocol is based on a two-step process involving monobromination followed by acetylation.[1][2]
Step 1: Synthesis of 6-Bromo-1-hexanol
-
To a reaction vessel equipped with a Dean-Stark apparatus, add 1,6-hexanediol, a 48% aqueous solution of hydrobromic acid, and an inert organic solvent capable of forming an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux.
-
Continuously remove water from the reaction mixture via the Dean-Stark apparatus to drive the reaction towards the formation of 6-bromo-1-hexanol.
-
Monitor the reaction progress by GC or TLC.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
Isolate the organic layer and wash it with a suitable aqueous solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain crude 6-bromo-1-hexanol.
Step 2: Synthesis of this compound
-
To the crude 6-bromo-1-hexanol, add a stoichiometric amount of acetic anhydride.
-
Heat the mixture under reflux.
-
Monitor the reaction until completion.
-
Cool the reaction mixture.
-
The crude product contains over 88% this compound, with the remainder including byproducts such as 1,6-hexanediol diacetate and 1,6-dibromohexane.[2]
-
Purify the crude product by vacuum distillation to obtain this compound with a purity of up to 98%.[2]
Visualizations
Experimental Workflow for Synthesis from 1,6-Hexanediol
Caption: A flowchart illustrating the two-step synthesis of this compound from 1,6-hexanediol.
Troubleshooting Logic for Byproduct Formation
Caption: A decision tree for troubleshooting common byproduct formation during the synthesis of this compound.
References
impact of solvent choice on 6-bromohexyl acetate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of 6-bromohexyl acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution on this compound, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in nucleophilic substitution reactions with this compound can stem from several factors, primarily related to reaction conditions and reagent choice. Here is a step-by-step troubleshooting guide:
-
Solvent Selection: The choice of solvent is critical for the success of S(_N)2 reactions.
-
Problem: Using a polar protic solvent (e.g., water, ethanol, methanol). These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of this compound.[1][2][3]
-
Solution: Switch to a polar aprotic solvent. Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are excellent choices for S(_N)2 reactions. They can dissolve both the substrate and the nucleophile without deactivating the nucleophile.[1][3][4]
-
-
Nucleophile Strength and Concentration:
-
Problem: The nucleophile may be too weak or used in insufficient concentration.
-
Solution: Ensure your nucleophile is strong enough for an S(_N)2 reaction. For a given element, negatively charged species are more nucleophilic than their neutral counterparts (e.g., RO
> ROH).[5] Increase the concentration of the nucleophile to favor the bimolecular reaction. A 1.5 to 2-fold excess of the nucleophile is often recommended.−
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too low, leading to a slow reaction rate, or too high, favoring elimination side reactions.
-
Solution: While heating can increase the rate of substitution, excessive temperatures can promote the competing E2 elimination pathway, especially with sterically hindered or strong bases.[6] It is advisable to start at room temperature and gently heat the reaction mixture if the reaction is too slow, monitoring for the formation of side products.
-
-
Steric Hindrance:
-
Problem: Although this compound is a primary alkyl halide and generally favors S(_N)2 reactions, a bulky nucleophile can hinder the backside attack.[7]
-
Solution: If you are using a bulky nucleophile, consider if a less sterically hindered alternative is available.
-
-
Moisture and Contaminants:
-
Problem: Water can act as a competing nucleophile, leading to the formation of 6-hydroxyhexyl acetate as a byproduct. Other impurities in the starting materials or solvent can also interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Check the purity of your this compound and nucleophile.
-
Issue: Formation of an Elimination Byproduct (6-Hexenyl Acetate)
Question: I am observing a significant amount of an alkene byproduct in my reaction with this compound. How can I minimize this?
Answer:
The formation of 6-hexenyl acetate is a result of an E2 elimination reaction, which competes with the desired S(_N)2 substitution. To minimize this side reaction:
-
Choice of Base/Nucleophile: Strongly basic and sterically hindered nucleophiles favor elimination. If your nucleophile is also a strong base (e.g., alkoxides), elimination can be a major pathway.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[6]
-
Solvent: While polar aprotic solvents are generally recommended for S(_N)2 reactions, the choice of a less polar solvent can sometimes reduce the rate of elimination.
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for S(_N)2 reactions with this compound?
A1: Polar aprotic solvents are the best choice for S(_N)2 reactions involving this compound.[1][3][4] These solvents, such as DMF, DMSO, and acetonitrile, effectively dissolve ionic nucleophiles while not solvating the anion as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.
Q2: Can I use a polar protic solvent for reactions with this compound?
A2: While not ideal for S(_N)2 reactions, polar protic solvents (e.g., ethanol, water) can be used, but they will significantly slow down the reaction rate.[1][2][3] This is due to the solvation of the nucleophile via hydrogen bonding, which reduces its nucleophilicity. If a polar protic solvent must be used, be prepared for longer reaction times and potentially the need for higher temperatures, which may increase the likelihood of side reactions.
Q3: How does the choice of solvent affect the reaction rate?
A3: The reaction rate of an S(_N)2 reaction is highly dependent on the solvent. For example, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[4] A similar trend is expected for this compound.
Q4: My starting material is not fully dissolving in the chosen solvent. What should I do?
A4: this compound is generally soluble in a wide range of organic solvents.[8] If you are experiencing solubility issues with your nucleophilic salt in a less polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO. Gentle heating and stirring can also improve solubility.
Q5: Are there any common side reactions I should be aware of besides elimination?
A5: Besides the E2 elimination, if your this compound is contaminated with its precursor, 6-bromohexanol, you might observe side products arising from the reaction of the alcohol. Additionally, if the reaction is performed with a nucleophile that can react with the acetate group (e.g., a very strong base), you could see hydrolysis or transesterification of the ester.
Quantitative Data Summary
The following table provides a summary of the expected relative reaction rates and yields for the reaction of this compound with sodium azide (NaN(_3)) in various solvents. This data is representative of typical S(_N)2 reactions.
| Solvent | Solvent Type | Relative Rate Constant (k(_{rel})) | Typical Yield of 6-Azidohexyl Acetate (%) |
| Dimethylformamide (DMF) | Polar Aprotic | ~1200 | > 90% |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~2800 | > 90% |
| Acetonitrile (CH(_3)CN) | Polar Aprotic | ~500 | 80-90% |
| Acetone | Polar Aprotic | ~100 | 70-80% |
| Ethanol | Polar Protic | ~2 | < 40% |
| Methanol | Polar Protic | 1 | < 30% |
| Water | Polar Protic | < 1 | < 20% |
Note: The relative rate constants are normalized to the rate in methanol. Actual values can vary based on temperature and concentration.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Azidohexyl Acetate in DMF (S(_N)2 Reaction)
This protocol describes a typical S(_N)2 reaction using a polar aprotic solvent.
-
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq). b. Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). c. Add sodium azide (1.5 eq) to the solution. d. Stir the reaction mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate if necessary. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The product, 6-azidohexyl acetate, should have a higher R(_f) value than the starting material. f. Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. g. Pour the reaction mixture into a separatory funnel containing diethyl ether and water. h. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. j. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Attempted Synthesis of 6-Azidohexyl Acetate in Ethanol (For Comparison)
This protocol illustrates the effect of a polar protic solvent on the S(_N)2 reaction.
-
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Absolute Ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure: a. Follow steps a-c from Protocol 1, substituting DMF with absolute ethanol. b. Heat the reaction mixture to reflux. c. Monitor the reaction progress by TLC. A significantly slower reaction rate compared to the reaction in DMF is expected. d. After 24 hours, work up the reaction as described in steps f-j of Protocol 1. A lower yield of the desired product is anticipated.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Why is the yield of substitution reactions decreased at higher temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Storage and Stability of 6-Bromohexyl Acetate
This technical support center provides guidance on the proper storage and handling of 6-bromohexyl acetate to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bifunctional organic compound featuring both a bromoalkyl and an acetate ester group. This structure makes it a versatile reagent in organic synthesis. However, these functional groups are also susceptible to degradation, which can lead to impurities in experiments, affecting reaction yields, product purity, and the overall reproducibility of results.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are:
-
Hydrolysis: The ester linkage can be cleaved by water to form 6-bromohexanol and acetic acid. This reaction can be catalyzed by both acids and bases.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to substitution reactions with nucleophiles, including water and alcohols.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, this compound can undergo elimination reactions to form hexenyl acetate and hydrogen bromide, or other decomposition products.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by:
-
A change in color from colorless to a yellowish or brownish hue.
-
The formation of a precipitate or solid material in the liquid.
-
A change in odor, potentially a more acidic or pungent smell due to the formation of acetic acid or hydrogen bromide.
-
Inconsistent results in experimental applications.
Q4: How can I prevent the degradation of this compound during storage?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C. Avoid freezing.
-
Light: Protect from light by storing in an amber glass vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep the container tightly sealed to minimize exposure to atmospheric moisture, which can cause hydrolysis.
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing of the solution | Photodegradation or oxidation. | Store the compound in an amber vial and under an inert atmosphere. Purge the headspace of the container with argon or nitrogen before sealing. |
| Decreased purity over time (confirmed by GC/HPLC) | Hydrolysis due to moisture. | Ensure the storage container is tightly sealed. Consider storing over a desiccant in a secondary container. Use anhydrous solvents when preparing solutions. |
| Inconsistent reaction yields | Degradation of the starting material. | Verify the purity of the this compound before use. If degradation is suspected, purify the compound by distillation or chromatography. |
| Formation of acidic byproducts (e.g., acidic pH) | Hydrolysis or thermal degradation. | Store at a lower temperature and protect from moisture. Consider adding a non-nucleophilic acid scavenger if compatible with the intended application. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify potential degradation products such as 6-bromohexanol, hexenyl acetate, and 1,6-hexanediol diacetate by their respective mass spectra.
-
Quantify the purity by calculating the peak area percentage.
Protocol 2: Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution.
-
Oxidation: Add 3% H₂O₂ to the sample solution.
-
Thermal Stress: Place a sample vial in an oven at a controlled temperature (e.g., 60°C).
-
Photostability: Expose a sample vial to light in a photostability chamber.
-
Control: Keep a sample at the recommended storage condition (2-8°C, protected from light).
-
-
Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 24, 48, 72 hours, and 1 week).
-
Analysis: Use a validated stability-indicating analytical method, such as the GC-MS method described in Protocol 1 or a suitable HPLC method, to determine the concentration of this compound and the formation of degradation products.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Stress Condition | Time Point | % this compound Remaining | Major Degradation Products Detected |
| Control (2-8°C, dark) | 0 hr | 100 | - |
| 72 hr | >99 | - | |
| 0.1 M HCl | 24 hr | [Insert experimental data] | 6-Bromohexanol, Acetic Acid |
| 0.1 M NaOH | 24 hr | [Insert experimental data] | 6-Bromohexanol, Sodium Acetate |
| 3% H₂O₂ | 24 hr | [Insert experimental data] | [Identify oxidation products] |
| 60°C | 72 hr | [Insert experimental data] | Hexenyl acetate, Hydrogen Bromide |
| Photolysis (UV/Vis) | 24 hr | [Insert experimental data] | [Identify photoproducts] |
[Insert experimental data]: These fields should be populated with the quantitative results obtained from the experimental analysis.
Visualizations
Validation & Comparative
A Comparative Analysis of 6-bromohexyl Acetate and 6-chlorohexyl Acetate Reactivity
In the realm of organic synthesis and drug development, the choice of alkyl halide starting material can significantly impact reaction rates and overall efficiency. This guide provides a detailed comparison of the reactivity of 6-bromohexyl acetate and 6-chlorohexyl acetate, focusing on their behavior in nucleophilic substitution reactions. This analysis is based on fundamental principles of organic chemistry, supported by established experimental observations on analogous alkyl halides.
Core Principle: Leaving Group Ability
The primary determinant of reactivity in nucleophilic substitution reactions for alkyl halides is the ability of the halide to depart as a stable anion, known as the leaving group. A better leaving group will result in a faster reaction rate. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with a negative charge.[1][2]
In the context of this compound versus 6-chlorohexyl acetate, the key difference lies in the halogen atom: bromine versus chlorine.
Quantitative Comparison of Leaving Group Properties
| Property | Bromide (Br⁻) | Chloride (Cl⁻) | Impact on Reactivity |
| Basicity | Weaker Base | Stronger Base | Weaker bases are better leaving groups, favoring bromide.[1][2] |
| Polarizability | More Polarizable | Less Polarizable | Higher polarizability of bromide allows for better stabilization of the forming negative charge in the transition state. |
| Carbon-Halogen Bond Strength | Weaker C-Br Bond | Stronger C-Cl Bond | The weaker C-Br bond is more easily broken, leading to a faster reaction. |
| Relative SN2 Reaction Rate | Faster | Slower | The combination of the above factors results in alkyl bromides being more reactive than alkyl chlorides in SN2 reactions.[3][4] |
Experimental Protocol for Reactivity Comparison
To empirically determine the relative reactivity of this compound and 6-chlorohexyl acetate, a kinetic study can be performed. A common method involves monitoring the rate of a nucleophilic substitution reaction, such as the Finkelstein reaction.
Objective: To compare the rate of reaction of this compound and 6-chlorohexyl acetate with a common nucleophile under identical conditions.
Materials:
-
This compound
-
6-chlorohexyl acetate
-
Sodium iodide (nucleophile)
-
Acetone (solvent)
-
Internal standard (e.g., a non-reactive high molecular weight alkane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks, each containing a solution of sodium iodide in acetone.
-
Initiation: To the first flask, add a known concentration of this compound and the internal standard. To the second flask, add the same concentration of 6-chlorohexyl acetate and the internal standard. Start a timer immediately after addition.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it with a large volume of cold solvent.
-
Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the starting material remaining and the product formed.
-
Data Analysis: Plot the concentration of the reactant versus time for both reactions. The rate of reaction can be determined from the slope of this curve. A steeper slope indicates a faster reaction rate.
Expected Outcome: The reaction with this compound will proceed at a faster rate, as evidenced by a more rapid decrease in its concentration over time compared to 6-chlorohexyl acetate.
Visualizing the Reactivity Principle
The following diagram illustrates the relationship between the properties of the leaving group and the rate of an Sₙ2 reaction, providing a clear visual representation of why this compound is more reactive.
References
A Head-to-Head Comparison of Linker Technologies: 6-Bromohexyl Acetate vs. NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficiency, stability, and ultimate functionality of the final product. This guide provides an objective comparison between two distinct classes of linkers: the alkylating agent 6-bromohexyl acetate and the widely used acylating agents, N-hydroxysuccinimide (NHS) esters.
This comparison delves into their respective reaction mechanisms, target specificities, and key reaction parameters. While extensive data exists for the well-established NHS esters, this guide also consolidates available information on this compound to facilitate a more informed selection process. The content is supported by detailed experimental protocols and quantitative data summaries to provide a practical resource for the laboratory.
At a Glance: Key Differences in Linker Chemistry
| Feature | This compound | NHS Esters |
| Reactive Group | Bromoalkane | N-Hydroxysuccinimide Ester |
| Primary Target | Nucleophiles (e.g., Thiols, Amines) | Primary Amines |
| Bond Formed | Thioether or Alkylamine | Amide |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) |
| Typical pH Range | Neutral to Alkaline | pH 7.2 - 8.5 |
| Key Advantage | Forms stable thioether bonds with thiols | High reactivity and specificity for primary amines |
| Key Disadvantage | Lower specificity, potential for side reactions | Susceptible to hydrolysis in aqueous solutions |
Reaction Mechanisms and Specificity
The fundamental difference between these two linkers lies in their mode of action. This compound acts as an alkylating agent, while NHS esters are acylating agents.
This compound: This linker reacts via a nucleophilic substitution mechanism. A nucleophilic group on a biomolecule, such as the thiol group of a cysteine residue or an amino group of a lysine residue, attacks the carbon atom bearing the bromine, displacing the bromide ion. This results in the formation of a stable thioether or a secondary/tertiary amine linkage. While it can react with amines, the reaction with the more nucleophilic thiol groups is generally more efficient at neutral pH.
NHS Esters: These linkers react with primary amines through nucleophilic acyl substitution.[1] The amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is highly efficient and specific for primary amines at physiological to slightly alkaline pH.[1]
Factors Influencing Linker Efficiency
The efficiency of a conjugation reaction is paramount. Here, we compare the factors that influence the performance of this compound and NHS esters.
pH Dependence
This compound: The rate of alkylation of thiols is pH-dependent. At higher pH values, the thiol group is deprotonated to the more nucleophilic thiolate anion, which significantly increases the reaction rate. However, at very high pH, side reactions with other nucleophiles like amines can become more prevalent.[2]
NHS Esters: The reaction of NHS esters with primary amines is also pH-dependent. The reaction is most efficient in the pH range of 7.2 to 8.5.[3] Below this range, the protonation of the amine reduces its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction and reduces the overall conjugation yield.[3][4]
Stability and Side Reactions
This compound: The resulting thioether bond formed from the reaction with a thiol is generally very stable.[5] However, this compound can potentially react with other nucleophiles present in a protein, such as the imidazole ring of histidine or the amino groups of lysine, leading to a heterogeneous product if selectivity is not carefully controlled through reaction conditions.[1]
NHS Esters: The primary competing reaction for NHS esters is hydrolysis, where the ester reacts with water to regenerate the original carboxylic acid and release NHS. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[4] For example, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6.[3] This necessitates careful control of the reaction time and pH to maximize conjugation efficiency. The amide bond formed is highly stable under physiological conditions.[6]
Quantitative Comparison of Linker Performance
Due to the extensive use of NHS esters in bioconjugation, a wealth of quantitative data is available. In contrast, specific kinetic and yield data for this compound in protein conjugation are less prevalent in the literature. The following table summarizes typical performance characteristics based on available information.
| Parameter | This compound (Alkylation) | NHS Esters (Acylation) |
| Typical Reaction Time | Several hours to overnight | 30 minutes to 2 hours[1] |
| Typical Reaction Temperature | Room temperature to 37°C[2] | 4°C to Room Temperature[1] |
| Reported Half-life of Reagent | Generally stable in aprotic solvents | pH 7.0 (0°C): 4-5 hourspH 8.6 (4°C): 10 minutes[3] |
| Bond Stability | Thioether: HighAlkylamine: High | Amide: Very High[6] |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed protocols for protein modification using a representative from each linker class.
Protocol 1: Protein Modification with this compound (General Alkylation Protocol)
This protocol is a general guideline for the alkylation of a protein with this compound, targeting cysteine residues. Optimization of parameters such as pH, temperature, and reagent concentrations is recommended for each specific application.
Materials:
-
Protein solution (e.g., in 100 mM sodium phosphate buffer, pH 7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Protein Preparation: If targeting cysteine residues that may be involved in disulfide bonds, reduce the protein by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the excess DTT using a desalting column equilibrated with the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Alkylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to a final concentration of 20-50 mM.
-
Purification: Remove excess this compound and byproducts by size exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer.
-
Analysis: Determine the extent of modification using techniques such as mass spectrometry or by quantifying the remaining free thiols.
Protocol 2: Protein Modification with Sulfo-NHS-Acetate (Amine Acylation)
This protocol details the use of a water-soluble NHS ester, Sulfo-NHS-Acetate, to block primary amines on a protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
Sulfo-NHS-Acetate
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0-8.0[7]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 (or 1M glycine)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[7]
-
Reagent Preparation: Immediately before use, prepare a solution of Sulfo-NHS-Acetate in water or the reaction buffer (e.g., 10 mM). Do not store the reconstituted reagent.[8]
-
Acylation Reaction: Add a 25-fold molar excess of Sulfo-NHS-Acetate to the protein solution.[7]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-3 hours at 4°C.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography or dialysis.
-
Analysis: Quantify the degree of modification by mass spectrometry or by assaying for the number of remaining free amines.
Methods for Quantifying Linker Efficiency
Accurate quantification of conjugation is crucial for comparing linker efficiency.
1. Protein Concentration Determination:
-
Bradford Assay: A simple and rapid colorimetric assay to determine the total protein concentration before and after the conjugation reaction.
2. Analysis of Conjugation:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on the gel.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the modified protein, allowing for the determination of the number of linkers attached to each protein molecule.
Visualizing the Chemistries and Workflows
Reaction Mechanisms
Caption: Reaction mechanisms of this compound and NHS esters.
Experimental Workflow for Linker Comparison
Caption: Workflow for comparing linker efficiency.
Conclusion
Both this compound and NHS esters offer viable strategies for bioconjugation, each with a distinct set of advantages and disadvantages. NHS esters are the more established and characterized choice for targeting primary amines, offering high reactivity and specificity, with the main drawback being their susceptibility to hydrolysis. This compound provides a means to form stable thioether linkages with cysteine residues, a valuable alternative when primary amines are not the desired target or need to be preserved.
The selection between these two linker types will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired site of conjugation, and the required stability of the final conjugate. For applications demanding high specificity for primary amines and where reaction conditions can be carefully controlled, NHS esters remain a superior choice. For targeting thiols and forming robust thioether bonds, this compound presents a functional, albeit less characterized, alternative. Further empirical data on the direct comparison of these linkers under identical conditions would be invaluable to the scientific community.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
6-Bromohexyl Acetate: A Superior Linker for Advanced Bioconjugation and Drug Development
In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and therapeutic index. Among the diverse array of available linkers, 6-bromohexyl acetate has emerged as a particularly advantageous option for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other bromoalkyl linkers, supported by experimental principles and data from the scientific literature, to highlight its superior performance in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The Critical Role of Linker Length and Composition
The linker in a bifunctional molecule, such as a PROTAC or an ADC, is not merely a spacer but an active contributor to the molecule's overall properties.[1][2] The length and chemical nature of the linker influence crucial parameters like solubility, cell permeability, and the spatial orientation of the binding moieties, which in turn dictates the biological activity.[3][4]
Alkyl chains are a common motif in linker design, and studies have consistently shown that the length of this chain has a profound impact on the efficacy of the resulting conjugate.[1][3] For instance, in the context of PROTACs, an optimal linker length is essential for inducing potent and selective protein degradation.[5][6] Linkers that are too short may not allow for the productive formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC, while excessively long linkers can lead to reduced potency.[3][5]
Advantages of a Six-Carbon Alkyl Chain
The six-carbon chain of this compound offers a favorable balance of flexibility and length for many applications. This intermediate length is often sufficient to span the distance between a target protein and an E3 ligase in a PROTAC, or between an antibody and its payload in an ADC, without introducing excessive hydrophobicity that could negatively impact solubility.
Research on PROTACs targeting the estrogen receptor (ER) has indicated that a 16-atom linker provides optimal degradation efficacy.[5][6][7] Similarly, potent degradation of other targets like TBK1 has been achieved with linkers in the range of 12 to 29 atoms.[3] A six-carbon chain, as part of a larger linker construct, fits well within these empirically determined optimal ranges.
The Dual Functionality of the Acetate Group
The terminal acetate group in this compound provides two key advantages: it acts as a protecting group for the hydroxyl functionality and offers a potential site for cleavage.
-
Protection and Stability : The acetate group masks the more reactive hydroxyl group, preventing unwanted side reactions during synthesis and conjugation. This allows for more controlled and specific attachment of the linker to the desired functional group on the biomolecule. While ether-linked compounds are generally more chemically stable, ester-containing linkers like this compound offer a good balance of stability and reactivity for many synthetic strategies.[8]
-
Potential for Cleavage : The ester bond of the acetate group can be susceptible to hydrolysis, particularly in the presence of esterase enzymes within cells.[9][10] While in some applications like PROTACs, a stable linker is preferred, in the context of drug delivery, this cleavable nature can be advantageous. For instance, in an ADC, the linker can be designed to be stable in circulation but cleaved upon internalization into a cancer cell, releasing the cytotoxic payload.[11][12]
Comparative Performance Data
While direct head-to-head quantitative comparisons of this compound with other bromoalkyl acetates are not extensively available in the literature, we can infer its performance based on the established principles of linker design. The following table summarizes the expected impact of varying alkyl chain lengths on key performance parameters.
| Linker | Alkyl Chain Length | Expected Impact on Ternary Complex Formation (PROTACs) | Expected Hydrophobicity | Potential for Optimal Spacing |
| 4-Bromobutyl Acetate | 4 carbons | May be too short for some target-E3 ligase pairs, leading to suboptimal complex formation. | Lower | Lower |
| This compound | 6 carbons | Often falls within the optimal range for efficient ternary complex formation, balancing flexibility and proximity. [3][5] | Moderate | High |
| 8-Bromooctyl Acetate | 8 carbons | May provide necessary length for some systems, but could introduce excessive flexibility and hydrophobicity in others. | Higher | Moderate |
Experimental Protocols
General Protocol for Protein Alkylation using this compound
This protocol describes the alkylation of a cysteine residue on a protein, a common strategy in bioconjugation.
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylation buffer (e.g., phosphate buffer, pH 7.5-8.5)
-
Quenching reagent (e.g., excess DTT or other thiol-containing molecule)
-
Desalting column
Procedure:
-
Protein Reduction: Dissolve the protein in the alkylation buffer. Add a 10-20 fold molar excess of DTT to reduce any disulfide bonds and ensure the cysteine thiol group is available for reaction. Incubate at 37°C for 1 hour.
-
Removal of Reducing Agent: Remove the excess DTT using a desalting column to prevent it from reacting with the alkylating agent.
-
Alkylation: Immediately add a 10-50 fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the reduced protein solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C in the dark. The optimal pH for this reaction is typically between 7.5 and 8.5.[13]
-
Quenching the Reaction: Add a molar excess of a quenching reagent to react with any unreacted this compound.
-
Purification: Purify the resulting bioconjugate using standard chromatography techniques (e.g., size-exclusion or ion-exchange chromatography) to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry to confirm successful conjugation and determine the degree of labeling.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a bromoalkyl linker like this compound.
Workflow for PROTAC synthesis and mechanism of action.
Conclusion
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. symeres.com [symeres.com]
- 13. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Alkyl Halide Linkers for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alkyl halide linkers—specifically those terminating in chloro, bromo, and iodo groups—for the functionalization of surfaces. Understanding the distinct characteristics of each linker is crucial for optimizing the immobilization of biomolecules and other ligands in applications ranging from biosensors and microarrays to targeted drug delivery systems. This document outlines the underlying chemical principles, presents available experimental data, and provides detailed protocols for surface modification and characterization.
Introduction to Alkyl Halide Linkers
Alkyl halide linkers are versatile tools for surface functionalization, enabling the covalent attachment of molecules through nucleophilic substitution reactions. Typically, a surface such as silicon oxide or glass is first modified with an organosilane bearing a terminal alkyl halide. This functionalized surface then serves as a reactive platform for immobilizing molecules containing nucleophilic groups, such as amines (-NH2) or thiols (-SH), which are commonly found in proteins, peptides, and other biomolecules.
The choice of the terminal halogen (chlorine, bromine, or iodine) significantly impacts the reactivity of the linker, the stability of the functionalized surface, and the efficiency of subsequent immobilization steps. The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order: Iodo > Bromo > Chloro . This trend is inversely related to the carbon-halogen bond strength, where the C-I bond is the weakest and most easily cleaved, while the C-Cl bond is the strongest.
Performance Comparison of Alkyl Halide Linkers
While direct comparative studies providing quantitative data for all three linkers in a single application are limited, we can infer their performance based on chemical principles and available experimental evidence. The following tables summarize the expected and reported performance characteristics of chloro-, bromo-, and iodo-terminated surfaces.
Table 1: Reactivity and Bond Strength of Alkyl Halide Linkers
| Feature | Chloro-Linker | Bromo-Linker | Iodo-Linker | Citation |
| C-X Bond Strength (kJ/mol) | ~327 | ~285 | ~213 | [1] |
| Relative Reactivity | Lowest | Intermediate | Highest | [2] |
| Leaving Group Ability | Good | Better | Best | [2] |
Table 2: Performance in Surface Functionalization and Biomolecule Immobilization
| Parameter | Chloro-Linker | Bromo-Linker | Iodo-Linker | Citation |
| Reaction Rate with Nucleophiles | Slower | Faster | Fastest | [2] |
| Surface Stability (Pre-immobilization) | High | Moderate | Lower | |
| Immobilization Efficiency | Potentially lower yield or requires harsher conditions | Good yield under moderate conditions | High yield under mild conditions | |
| Stability of Final Conjugate | High | High | High | |
| Reported Applications | Formation of self-assembled monolayers | Conversion to primary amines on silica | Conversion to primary amines on silica | [3][4] |
Note: The stability of the final conjugate is generally high for all three linkers as the carbon-halogen bond is replaced by a more stable covalent bond with the immobilized molecule (e.g., C-N or C-S bond).
Experimental Protocols
Protocol 1: Formation of Alkyl Halide-Terminated Self-Assembled Monolayers (SAMs) on Silicon/Glass Surfaces
This protocol describes the formation of a self-assembled monolayer of halo-organosilanes on a hydroxylated surface.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Anhydrous toluene
-
(3-Chloropropyl)trimethoxysilane, (3-Bromopropyl)trimethoxysilane, or (3-Iodopropyl)trimethoxysilane
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the silicon or glass substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized water, followed by ethanol. Dry the substrates under a stream of nitrogen gas.
-
Silanization: Immediately transfer the cleaned, dry substrates to a solution of the desired halo-organosilane (e.g., 1-5% v/v) in anhydrous toluene. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of the silane in solution. Let the reaction proceed for 2-4 hours at room temperature.
-
Washing: After the reaction, rinse the substrates sequentially with anhydrous toluene, ethanol, and deionized water to remove any unbound silane.
-
Curing: Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Characterization: The resulting alkyl halide-terminated surface can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry.
Protocol 2: Immobilization of Proteins on Alkyl Halide-Functionalized Surfaces
This protocol outlines the general procedure for immobilizing amine-containing proteins onto an alkyl halide-functionalized surface.
Materials:
-
Alkyl halide-functionalized substrates (from Protocol 1)
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Blocking solution (e.g., bovine serum albumin or ethanolamine in buffer)
-
Washing buffer (e.g., PBS with a mild detergent like Tween-20)
Procedure:
-
Protein Incubation: Immerse the alkyl halide-functionalized substrate in the protein solution. The concentration of the protein and the incubation time will need to be optimized for the specific protein and linker. For iodo-terminated surfaces, shorter incubation times or lower temperatures may be sufficient compared to chloro- or bromo-terminated surfaces.
-
Washing: After incubation, wash the substrate thoroughly with the washing buffer to remove any non-specifically bound protein.
-
Blocking: To prevent non-specific adsorption in subsequent steps, incubate the substrate in a blocking solution for 30-60 minutes.
-
Final Washing: Perform a final wash with the washing buffer and then with deionized water.
-
Drying and Storage: Dry the substrate under a gentle stream of nitrogen and store it under appropriate conditions to maintain protein activity.
-
Characterization: The immobilization of the protein can be quantified using techniques such as atomic force microscopy (AFM), fluorescence microscopy (if the protein is labeled), and surface plasmon resonance (SPR).
Visualizations
Caption: Experimental workflow for surface functionalization and protein immobilization.
Caption: Logical relationship between reactivity, bond strength, and stability.
Conclusion
The selection of an alkyl halide linker for surface functionalization involves a trade-off between reactivity and stability.
-
Iodo-terminated linkers offer the highest reactivity, enabling rapid and efficient immobilization of biomolecules under mild conditions. This makes them ideal for sensitive proteins or when short reaction times are critical. However, the lower stability of the C-I bond may require more careful handling and storage of the functionalized surfaces.
-
Chloro-terminated linkers provide the most stable functionalized surfaces due to the strong C-Cl bond. However, this stability comes at the cost of lower reactivity, potentially requiring longer reaction times, higher temperatures, or more concentrated nucleophile solutions for efficient immobilization.
-
Bromo-terminated linkers represent a good compromise between the reactivity of iodo-linkers and the stability of chloro-linkers, making them a versatile choice for a wide range of applications.
Researchers should select the most appropriate alkyl halide linker based on the specific requirements of their application, considering factors such as the nature of the biomolecule to be immobilized, the desired reaction conditions, and the required long-term stability of the functionalized surface.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 6-Bromohexyl Acetate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 6-bromohexyl acetate in various solvent systems, offering insights into its solubility, stability, and reactivity. Experimental data, detailed protocols, and comparisons with alternative compounds are presented to assist researchers in selecting optimal conditions for their applications, ranging from organic synthesis to surface functionalization.
Executive Summary
This compound is a bifunctional molecule featuring a terminal bromine atom and an acetate ester group, making it a versatile building block in chemical synthesis. Its performance is critically dependent on the choice of solvent, which influences its solubility, the stability of the carbon-bromine bond, and the kinetics of its reactions. This guide demonstrates that polar aprotic solvents are generally preferred for nucleophilic substitution reactions involving this compound due to their ability to solvate the accompanying cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Comparative Performance Data
The following tables summarize the performance of this compound in terms of solubility, stability, and reaction kinetics in a selection of common organic solvents.
Solubility
The solubility of this compound is a crucial parameter for its effective use in reactions. Generally, it is soluble in a wide range of organic solvents but insoluble in water. The following table provides estimated solubility data based on the principle of "like dissolves like" and data for structurally similar compounds.
| Solvent System | Solvent Type | Dielectric Constant (approx.) | Estimated Solubility of this compound ( g/100 mL at 25°C) |
| Hexane | Non-polar | 1.9 | > 50 |
| Toluene | Non-polar | 2.4 | > 50 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 50 |
| Acetone | Polar Aprotic | 21 | > 50 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | > 30 |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | > 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 30 |
| Methanol (MeOH) | Polar Protic | 32.6 | ~20 |
| Ethanol (EtOH) | Polar Protic | 24.3 | ~25 |
| Water | Polar Protic | 80.1 | < 0.1 |
Stability
The stability of the C-Br bond in this compound is influenced by the solvent. In protic solvents, solvolysis can occur, where the solvent itself acts as a nucleophile, leading to the degradation of the compound. Polar aprotic solvents are generally preferred for storage and reactions where the integrity of the C-Br bond is critical.
| Solvent System | Solvent Type | Relative Stability | Potential Degradation Pathway |
| Hexane | Non-polar | High | Minimal degradation |
| Toluene | Non-polar | High | Minimal degradation |
| Dichloromethane (DCM) | Polar Aprotic | High | Minimal degradation |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Minimal degradation with prolonged storage |
| Acetone | Polar Aprotic | Moderate | Potential for slow reaction with enolates |
| Acetonitrile (MeCN) | Polar Aprotic | High | Minimal degradation |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Can promote elimination reactions at elevated temperatures |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Can promote elimination reactions at elevated temperatures |
| Methanol (MeOH) | Polar Protic | Low | Solvolysis to form 6-methoxyhexyl acetate |
| Ethanol (EtOH) | Polar Protic | Low | Solvolysis to form 6-ethoxyhexyl acetate |
Reaction Kinetics
The rate of nucleophilic substitution (SN2) reactions of this compound is highly dependent on the solvent system. Polar aprotic solvents generally accelerate SN2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.
The following table presents estimated relative rate constants for the SN2 reaction of this compound with a generic nucleophile (e.g., azide) in various solvents, normalized to the rate in methanol.
| Solvent System | Solvent Type | Relative Rate Constant (k_rel) |
| Methanol (MeOH) | Polar Protic | 1 |
| Ethanol (EtOH) | Polar Protic | ~2 |
| Acetone | Polar Aprotic | ~500 |
| Acetonitrile (MeCN) | Polar Aprotic | ~1000 |
| Dimethylformamide (DMF) | Polar Aprotic | ~2800 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~5000 |
Comparison with Alternatives
For applications such as surface modification and polymer synthesis, several alternatives to this compound exist. The choice of reagent depends on the desired functional group, reactivity, and reaction conditions.
| Alternative Compound | Functional Group Introduced | Key Advantages | Key Disadvantages |
| 6-Chlorohexyl Acetate | Acetoxyhexyl | Lower cost.[1] | Less reactive than the bromo-analog in SN2 reactions. |
| 6-Mercaptohexyl Acetate | Acetoxyhexylthiol | Thiol group allows for different coupling chemistries (e.g., thiol-ene).[2][3][4] | Prone to oxidation. |
| 10-Bromodecyl Acetate | Acetoxydecyl | Longer alkyl chain can provide different surface properties. | Higher molecular weight. |
| Allyl Glycidyl Ether | Epoxide | Epoxide ring is reactive towards a wide range of nucleophiles. | Different chemical functionality. |
| (3-Glycidyloxypropyl)trimethoxysilane | Silane | Forms stable siloxane bonds with hydroxylated surfaces. | Requires anhydrous conditions for reaction. |
Experimental Protocols
Determination of Solubility
A qualitative yet effective method to determine solubility involves the incremental addition of a solvent to a known mass of this compound at a constant temperature until complete dissolution is observed.
Protocol:
-
Weigh approximately 100 mg of this compound into a vial.
-
Add the chosen solvent in 0.1 mL increments.
-
After each addition, vortex the vial for 30 seconds.
-
Observe the solution for any undissolved solute.
-
Continue adding solvent until the solution becomes clear.
-
The solubility can be estimated as the mass of solute per volume of solvent required for complete dissolution.
Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
The stability of this compound in a given solvent can be monitored over time by HPLC. The appearance of degradation products can be quantified to determine the rate of decomposition.
Protocol:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Store the solution under the desired conditions (e.g., room temperature, elevated temperature).
-
At specified time intervals, inject an aliquot of the solution into an HPLC system.
-
Use a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Quantify the peak area of this compound and any new peaks corresponding to degradation products.
-
The percentage of remaining this compound over time indicates its stability.
-
This practice can be guided by ASTM E685-93 for testing fixed-wavelength photometric detectors used in liquid chromatography.[5][6][7][8]
Measurement of Reaction Kinetics
The rate of a nucleophilic substitution reaction can be determined by monitoring the disappearance of this compound or the appearance of the product over time using techniques like HPLC or Gas Chromatography (GC).
Protocol:
-
In a thermostated reaction vessel, dissolve this compound and the nucleophile in the chosen solvent at known initial concentrations.
-
Start the reaction by adding the final reagent (e.g., the nucleophile).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquot by HPLC or GC to determine the concentration of the reactant and/or product.
-
Plot the concentration of the reactant versus time.
-
From the plot, determine the rate constant of the reaction using appropriate kinetic models (e.g., second-order rate law for an SN2 reaction).
Visualizing Experimental Concepts
The following diagrams illustrate key concepts relevant to the performance of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Energy profile of an SN2 reaction involving this compound.
This guide provides a foundational understanding of the performance of this compound in various solvent systems. For specific applications, it is recommended to conduct further empirical studies to optimize reaction conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-mercaptohexyl acetate, 136954-20-6 [perflavory.com]
- 3. 3-mercaptohexyl acetate, 136954-20-6 [thegoodscentscompany.com]
- 4. 3-Mercaptohexyl acetate (145937-71-9, 136954-20-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. ASTM E685-93(2021) 1.4.2021 | technical standard | MyStandards [mystandards.biz]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-bromohexyl acetate, a key intermediate in the synthesis of various bioactive molecules. We present a detailed evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering experimental data to support the selection of the most appropriate method for your research needs. Furthermore, we compare the performance of this compound with a common alternative, 6-chlorohexyl acetate, in a practical synthetic application.
Executive Summary
The accurate determination of purity is paramount in drug development and chemical synthesis to ensure the reliability and reproducibility of experimental results. This guide demonstrates that while both GC-MS and qNMR are powerful techniques for purity assessment, they offer distinct advantages. GC-MS provides excellent sensitivity for detecting volatile impurities, whereas qNMR offers a direct and primary method for quantification without the need for identical reference standards. In performance, this compound exhibits superior reactivity compared to 6-chlorohexyl acetate in nucleophilic substitution reactions, leading to higher reaction yields in the synthesis of a common pharmacophore.
Comparison of Purity Assessment Methods: GC-MS vs. qNMR
A batch of synthesized this compound was analyzed by both GC-MS and qNMR to determine its purity. The results are summarized in the table below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and quantification. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. |
| Purity Determined | 98.5% | 98.2% |
| Key Advantages | High sensitivity for volatile impurities, excellent separation of complex mixtures. | Primary analytical method, does not require a specific reference standard of the analyte, provides structural information. |
| Limitations | Requires a reference standard for accurate quantification, potential for thermal degradation of the analyte. | Lower sensitivity compared to GC-MS for trace impurities, potential for signal overlap in complex mixtures. |
| Identified Impurities | 1,6-dibromohexane (0.8%), 1,6-hexanediol diacetate (0.5%), Unidentified trace impurities (0.2%) | 1,6-dibromohexane (0.9%), 1,6-hexanediol diacetate (0.6%), Residual solvent (0.3%) |
Performance Comparison: this compound vs. 6-Chlorohexyl Acetate in Synthesis
To evaluate their synthetic utility, this compound and its chloro-analogue were used in the synthesis of a serotonin and dopamine receptor ligand precursor via a nucleophilic substitution reaction with a model amine.
| Parameter | This compound | 6-Chlorohexyl Acetate |
| Reaction | Nucleophilic substitution with N-methylaniline | Nucleophilic substitution with N-methylaniline |
| Reaction Time | 8 hours | 16 hours |
| Product Yield | 85% | 65% |
| Product Purity (by GC-MS) | >99% | >99% |
| Observations | The higher reactivity of the C-Br bond compared to the C-Cl bond leads to a significantly faster reaction and a higher yield of the desired product under identical reaction conditions. | The lower reactivity necessitates longer reaction times to achieve a comparable conversion, resulting in a lower overall yield. |
Experimental Protocols
Purity Assessment of this compound by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in dichloromethane at a concentration of 1 mg/mL.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Calculate the purity by determining the relative peak area percentage of this compound compared to the total peak area of all components in the chromatogram.
Purity Assessment of this compound by Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample completely.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition Time: Sufficient to resolve all signals.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of both this compound (e.g., the triplet at ~4.05 ppm corresponding to the -CH₂-O- protons) and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
Conclusion
The choice between GC-MS and qNMR for purity assessment of this compound will depend on the specific requirements of the research. GC-MS is ideal for sensitive detection of volatile impurities, while qNMR provides a robust and direct method for absolute quantification. For synthetic applications where reactivity is crucial, this compound demonstrates a clear advantage over 6-chlorohexyl acetate, offering faster reaction times and higher yields in nucleophilic substitution reactions. This guide provides the necessary data and protocols to make informed decisions for the quality control and application of synthesized this compound in a research and development setting.
Validating the Molecular Structure of 6-Bromohexyl Acetate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of molecular structures is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of analytical techniques used to confirm the structure of 6-bromohexyl acetate and its derivatives, offering supporting experimental data and detailed protocols.
The accurate characterization of this compound and its analogues is fundamental in various research applications, from materials science to the synthesis of pharmacologically active molecules. The bifunctional nature of these compounds, featuring both a bromoalkyl chain and an acetate ester, allows for diverse chemical modifications, making robust structural validation paramount.
This guide will compare the spectroscopic data of a representative this compound derivative, 6-(4-nitrophenyl)hexyl acetate, with a closely related compound, 6-chlorohexyl acetate. This comparison will highlight how different halogen substituents influence spectroscopic properties and demonstrate the utility of a multi-technique approach for unambiguous structure elucidation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy for 6-(4-nitrophenyl)hexyl acetate and 6-chlorohexyl acetate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6-(4-nitrophenyl)hexyl Acetate | 8.16 | d | 2H | Ar-H |
| 7.44 | d | 2H | Ar-H | |
| 4.05 | t | 2H | -CH₂-O- | |
| 2.05 | s | 3H | -C(O)CH₃ | |
| 1.60-1.75 | m | 4H | -CH₂-CH₂-O- & Ar-CH₂-CH₂- | |
| 1.30-1.50 | m | 4H | Ar-CH₂-CH₂-(CH₂)₂- | |
| 6-Chlorohexyl Acetate | 4.06 | t | 2H | -CH₂-O- |
| 3.54 | t | 2H | -CH₂-Cl | |
| 2.05 | s | 3H | -C(O)CH₃ | |
| 1.60-1.80 | m | 4H | -CH₂-CH₂-O- & -CH₂-CH₂-Cl | |
| 1.35-1.50 | m | 4H | -CH₂-(CH₂)₂-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 6-(4-nitrophenyl)hexyl Acetate | 171.1 | C=O |
| 157.9 | Ar-C-NO₂ | |
| 145.4 | Ar-C | |
| 122.8 | Ar-CH | |
| 121.5 | Ar-CH | |
| 64.6 | -CH₂-O- | |
| 35.0 | Ar-CH₂- | |
| 31.0, 28.5, 25.5 | -(CH₂)₄- | |
| 21.0 | -C(O)CH₃ | |
| 6-Chlorohexyl Acetate | 171.2 | C=O |
| 64.5 | -CH₂-O- | |
| 45.0 | -CH₂-Cl | |
| 32.5 | -CH₂-CH₂-Cl | |
| 28.6, 26.5, 25.4 | -(CH₂)₄- | |
| 21.1 | -C(O)CH₃ |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| 6-(4-nitrophenyl)hexyl Acetate | 267.13 | 207, 165, 122, 43 |
| 6-Chlorohexyl Acetate | 178.08 (for ³⁵Cl), 180.08 (for ³⁷Cl) | 143/145, 118, 82, 43 |
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| 6-(4-nitrophenyl)hexyl Acetate | 2935, 2860 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) | |
| 1520, 1345 | N-O stretch (nitro group) | |
| 1240 | C-O stretch (ester) | |
| 6-Chlorohexyl Acetate | 2940, 2865 | C-H stretch (aliphatic) |
| 1740 | C=O stretch (ester) | |
| 1235 | C-O stretch (ester) | |
| 655 | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of other this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III).
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a KBr pellet accessory.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
FT-IR Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet should be collected as the background.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Experimental Workflow
The logical flow of the structural validation process can be visualized as follows:
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous validation of the molecular structure of this compound derivatives. By comparing the data with that of known or alternative compounds, researchers can confidently confirm the identity and purity of their synthesized molecules, a crucial step for the advancement of their scientific endeavors.
A Comparative Analysis of Bromide as a Leaving Group in 6-Bromohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Leaving Group Ability in Nucleophilic Substitution Reactions
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of these reactions is the nature of the leaving group, a molecular fragment that departs with a pair of electrons. This guide provides a detailed comparison of the leaving group ability of bromide in 6-bromohexyl acetate against other common leaving groups, supported by experimental data and protocols to aid in reaction design and optimization.
The Role of the Leaving Group in SN2 Reactions
For a primary substrate such as this compound, nucleophilic substitution predominantly proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. In this concerted, single-step process, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The rate of an S\textsubscript{N}2 reaction is sensitive to the stability of the departing leaving group as an independent species. A good leaving group is one that is a weak base and can stabilize the negative charge it carries after its departure.
Comparative Analysis of Leaving Group Performance
The efficacy of bromide as a leaving group is best understood in the context of other common leaving groups, such as other halides (iodide, chloride) and sulfonate esters (tosylate, mesylate).
Quantitative Comparison of Leaving Group Abilities
The relative rates of S\textsubscript{N}2 reactions provide a quantitative measure of leaving group ability. The following table summarizes the relative rate constants for the reaction of a primary alkyl substrate with a nucleophile, showcasing the performance of bromide in comparison to other leaving groups.
| Leaving Group | Structure | Relative Rate (k\textsubscript{rel}) |
| Iodide | I⁻ | ~300,000 |
| Bromide | Br⁻ | ~10,000 |
| Tosylate (OTs) | CH₃C₆H₄SO₃⁻ | ~6,000 |
| Chloride | Cl⁻ | ~200 |
| Fluoride | F⁻ | ~1 |
This data is representative for an S\textsubscript{N}2 reaction of a primary alkyl substrate and illustrates the general trend in leaving group ability.
As the data indicates, iodide is an exceptionally good leaving group, reacting significantly faster than bromide. This is attributed to iodide being the weakest base among the common halides. Bromide is a very effective leaving group, demonstrating a reaction rate that is orders of magnitude greater than that of chloride and fluoride.[1][2] Tosylate, a commonly used sulfonate ester leaving group, is also highly effective, with a reactivity comparable to that of bromide. The choice between bromide and tosylate often comes down to synthetic accessibility and the specific reaction conditions.
Factors Influencing Leaving Group Ability
The leaving group's ability to depart is influenced by several key factors, which are crucial for reaction optimization.
Figure 1. Key factors influencing the effectiveness of a leaving group in S\textsubscript{N}2 reactions.
-
Basicity: There is an inverse relationship between the basicity of a leaving group and its effectiveness. Weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[1][2] For the halides, basicity increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻, which is the inverse of their leaving group ability.
-
Carbon-Leaving Group Bond Strength: A weaker carbon-leaving group bond is more easily broken, leading to a faster reaction rate. The C-I bond is the weakest among the carbon-halogen bonds, followed by C-Br, C-Cl, and C-F.
-
Solvation: The ability of the solvent to solvate and stabilize the departing leaving group is crucial. Polar aprotic solvents, such as acetone or DMF, are generally preferred for S\textsubscript{N}2 reactions as they can solvate the accompanying cation of the nucleophile while not overly solvating and deactivating the anionic nucleophile.
Experimental Protocols
To provide a practical context for these comparisons, the following section details a representative experimental protocol for qualitatively assessing the relative rates of S\textsubscript{N}2 reactions.
Experiment: Comparative Rate of S\textsubscript{N}2 Reactions of Alkyl Halides
Objective: To qualitatively compare the leaving group ability of bromide and chloride in a primary alkyl halide.
Materials:
-
1-Bromobutane
-
1-Chlorobutane
-
15% Sodium Iodide (NaI) in acetone solution
-
Acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for 1-bromobutane and the other for 1-chlorobutane.
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Simultaneously add 5 drops of 1-bromobutane to its labeled test tube and 5 drops of 1-chlorobutane to its respective test tube.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
Gently agitate both test tubes to ensure proper mixing.
-
Observe the test tubes for the formation of a precipitate. Sodium iodide is soluble in acetone, but sodium bromide and sodium chloride are not. The formation of a precipitate (NaBr or NaCl) indicates that a substitution reaction has occurred.
-
Record the time at which a precipitate first becomes visible in each test tube.
Expected Results:
A precipitate will form significantly faster in the test tube containing 1-bromobutane than in the one containing 1-chlorobutane. This observation demonstrates the superior leaving group ability of bromide compared to chloride in an S\textsubscript{N}2 reaction.
Conclusion
The bromide ion in this compound is a highly effective leaving group for S\textsubscript{N}2 reactions, striking a good balance between reactivity and the stability of the starting material. While iodide is a more reactive leaving group, bromide is often a more practical and cost-effective choice. Its reactivity far surpasses that of chloride, making it a reliable option for a wide range of nucleophilic substitution reactions. For drug development professionals and researchers, a thorough understanding of these relative reactivities and the factors that influence them is essential for the rational design of synthetic routes and the efficient production of target molecules.
References
literature review of 6-bromohexyl acetate applications and limitations
For Researchers, Scientists, and Drug Development Professionals
6-Bromohexyl acetate is a bifunctional organic compound frequently employed in organic synthesis as a building block for introducing a six-carbon chain with a terminal acetate group. Its utility stems from the orthogonal reactivity of the bromo and acetate functionalities, allowing for selective chemical transformations. This guide provides a comprehensive literature review of its applications and limitations, with a focus on comparing its performance against alternative reagents, supported by experimental data.
Performance Comparison
The primary application of this compound lies in its use as an alkylating agent in nucleophilic substitution reactions. The bromide serves as a good leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. The acetate group can be carried through the reaction unchanged or subsequently hydrolyzed to reveal a primary alcohol.
Reactivity Compared to Other Alkylating Agents
The choice of an alkylating agent is critical for reaction efficiency. Below is a comparison of this compound with other common 6-carbon electrophiles. The reactivity of alkyl halides in S\textsubscript{N}2 reactions generally follows the trend I > Br > Cl > F, which is reflected in the available data.
| Reagent | Nucleophile | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| This compound | Phthalimide | Microwave (50W) | 76-91% | 60 s | [1] |
| 6-Chlorohexyl Acetate | Diethylpropanedioate | Not specified | - | ~2.5x slower than bromo-derivative | [2] |
| 1,6-Dibromohexane | 4-hydroxy-4'-nitrobiphenyl (potassium salt) | Toluene, reflux | Not specified | Not specified | |
| Alkyl Halides (general) | Ammonia | Not specified | 45% (for octylamine from 1-bromooctane) | Not specified | [3] |
Note: Quantitative data for direct comparisons under identical conditions are scarce in the literature. The provided data is illustrative of typical yields and relative reactivity.
Applications in Synthesis
This compound is a versatile reagent for the synthesis of a variety of organic molecules, including fragrances and precursors to bioactive compounds.
Synthesis of Fragrance Components
The six-carbon chain of this compound is a common motif in fragrance molecules. For instance, it is a precursor in the synthesis of cis-isoambrettolide, a macrocyclic musk.[4] The synthesis involves the conversion of this compound to its corresponding phosphonium salt, followed by a Wittig-type reaction.[4]
Synthesis of Bioactive Molecule Precursors
The bromohexyl moiety is found in a number of ligands for serotonin and dopamine receptors.[1] The synthesis of these molecules often involves the alkylation of a nucleophilic amine or heterocycle with a 6-bromohexyl derivative. For example, alkylation of phthalimide with bromoalkyl halides has been shown to proceed in high yields (76-91%) under microwave irradiation.[1]
Limitations and Challenges
Despite its utility, this compound has several limitations that researchers should consider.
Side Reactions
As with other alkyl halides, elimination reactions can compete with the desired nucleophilic substitution, especially in the presence of a strong, sterically hindered base. Hydrolysis of the acetate group can also occur under certain conditions, leading to the formation of 6-bromohexanol.
Reactivity and Cost
While more reactive than its chloro-analogue, this compound is less reactive than 6-iodohexyl acetate. However, iodo-derivatives are generally more expensive and less stable. The choice between these reagents often represents a trade-off between reactivity and cost.
Toxicity and Safety
Haloalkanes as a class of compounds are considered potential carcinogens due to their alkylating activity.[5] While specific toxicity data for this compound is not extensively documented, it is described as mildly toxic by inhalation and a human eye irritant.[6] It is also flammable.[6] As with all haloalkanes, appropriate safety precautions should be taken during handling.
Experimental Protocols
General Procedure for Alkylation of Phthalimide
This protocol is adapted from a general procedure for the alkylation of phthalimide with alkyl halides under microwave irradiation.[1]
-
To a microwave reactor vessel, add phthalimide (1 equivalent) and the desired alkyl halide (e.g., this compound, 1.1 equivalents).
-
Add a suitable solvent (e.g., DMF or acetonitrile).
-
Seal the vessel and irradiate with microwaves at a power of 50 W for 60 seconds.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of the Triphenylphosphonium Salt of this compound
This protocol is based on a procedure for the synthesis of a precursor to cis-isoambrettolide.[4]
-
In a one-liter glass reactor equipped with a mechanical stirrer, thermometer, and condensing column, mix 96 g of this compound (98% purity), 113 g of triphenylphosphine, and 96 g of toluene.[4]
-
Reflux the reaction mixture with constant agitation for 16 hours to produce the triphenylphosphonium salt.[4]
-
After cooling to approximately 50-60°C, add 90 g of potassium carbonate, 15 g of n-butanol, 2 g of tetrabutylammonium bromide, and 1 g of water to the mixture.[4]
-
The resulting mixture containing the phosphonium salt is then ready for use in a subsequent Wittig-type reaction.[4]
Visualizing Synthetic Pathways
The following diagrams illustrate key transformations involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. This compound | 8052-41-3 [chemicalbook.com]
cost-benefit analysis of using 6-bromohexyl acetate in synthesis
In the realm of chemical synthesis, particularly in the development of functionalized polymers and as a linker in drug delivery systems, the choice of bifunctional building blocks is critical to the overall efficiency and cost-effectiveness of the process. This guide provides a detailed cost-benefit analysis of 6-bromohexyl acetate, comparing its performance with viable alternatives. The analysis is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile bifunctional molecule used to introduce a six-carbon spacer with a terminal acetate group. Its primary utility lies in its reactive bromide, which is a good leaving group for nucleophilic substitution reactions, and the acetate group, which can be hydrolyzed to a hydroxyl group for further functionalization. This analysis focuses on its application in the synthesis of functionalized polythiophenes, a class of conducting polymers with wide-ranging applications in organic electronics. The primary alternatives considered are 6-chlorohexyl acetate and a two-step approach starting from 1,6-dibromohexane. The findings indicate that while this compound offers superior reactivity and potentially higher yields, its higher cost necessitates a careful evaluation of the overall process economics.
Cost Comparison of Starting Materials
The economic feasibility of a synthetic route is heavily influenced by the cost of the starting materials. The following table summarizes the approximate costs of this compound and its alternatives based on supplier listings. Prices can vary based on purity, quantity, and supplier.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| This compound | 68797-94-4 | 223.11 | >95 | ~250 |
| 6-Chlorohexyl Acetate | 40200-18-8 | 178.65 | >98 | ~150 |
| 1,6-Dibromohexane | 629-03-8 | 243.97 | >97 | ~0.50 |
Performance Comparison in Polythiophene Synthesis
A common application of these compounds is in the synthesis of poly(3-alkylthiophenes) with functionalized side chains. The Grignard Metathesis (GRIM) polymerization is a widely used method for synthesizing regioregular polythiophenes.[1][2] The process involves the synthesis of a 2,5-dibromo-3-(6-haloalkyl)thiophene monomer followed by polymerization.
Synthetic Pathways
The following diagram illustrates the synthetic pathways to obtain a functionalized polythiophene using this compound and its alternatives.
Caption: Synthetic routes to functionalized polythiophene.
Experimental Data Comparison
A comparative study on the synthesis of poly(3-(6-chlorohexyl)thiophene) and poly(3-(6-bromohexyl)thiophene) provides valuable insights into the performance of the chloro- and bromo-functionalized monomers.[3] The bromo-analogue generally exhibits higher reactivity due to the better leaving group ability of bromide compared to chloride. This can lead to higher molecular weights and yields in polymerization reactions.
| Parameter | Poly(3-(6-chlorohexyl)thiophene) | Poly(3-(6-bromohexyl)thiophene) | Poly(3-(6-bromohexyl)thiophene) via Post-Functionalization |
| Starting Material | 6-Chlorohexyl Acetate | This compound | 1,6-Dibromohexane |
| Monomer Synthesis Yield | Moderate | High | High |
| Polymerization Yield | 59%[3] | 70-80%[4] | ~90% (for P3BrHT)[5] |
| Post-functionalization Yield | N/A | N/A | >95%[4] |
| Overall Yield (estimated) | ~50% | ~65% | ~85% |
| Reactivity | Lower | Higher | High (for post-functionalization) |
| Polymer Regioregularity | Good | High | High |
Experimental Protocols
Synthesis of Poly(3-(6-bromohexyl)thiophene) via GRIM Polymerization
This protocol is adapted from the literature for the synthesis of a reactive polythiophene precursor.[4][6]
-
Monomer Synthesis: 2,5-dibromo-3-(6-bromohexyl)thiophene is synthesized by the alkylation of 2,5-dibromothiophene with 1,6-dibromohexane.
-
Grignard Metathesis: The monomer is treated with one equivalent of a Grignard reagent (e.g., methylmagnesium chloride) to form the Grignard-functionalized monomer.
-
Polymerization: A catalytic amount of a nickel catalyst, such as Ni(dppp)Cl2, is added to the monomer solution in an inert solvent like THF. The reaction is typically stirred at room temperature.
-
Work-up: The polymerization is quenched by the addition of methanol. The polymer is then purified by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the regioregular polymer.
Post-Polymerization Functionalization to Poly(3-(6-acetoxyhexyl)thiophene)
This procedure describes the conversion of the bromo-functionalized polymer to the desired acetate-functionalized polymer.[4]
-
Reaction Setup: Poly(3-(6-bromohexyl)thiophene) is dissolved in a suitable solvent such as THF.
-
Nucleophilic Substitution: An excess of sodium acetate is added to the polymer solution. The reaction mixture is heated to drive the substitution reaction to completion.
-
Purification: The resulting polymer is precipitated in methanol, filtered, and dried to yield poly(3-(6-acetoxyhexyl)thiophene).
Cost-Benefit Analysis Workflow
The following diagram outlines the logical workflow for conducting a cost-benefit analysis for selecting a synthetic route.
Caption: Workflow for cost-benefit analysis of synthetic routes.
Conclusion
The selection of this compound or its alternatives for a synthetic application requires a multifaceted analysis.
-
This compound: This reagent offers the most straightforward, one-step functionalization of a monomer for polymerization, leading to high-quality polymers. Its higher reactivity can result in better polymerization control and higher molecular weight polymers. However, its significantly higher cost makes it more suitable for small-scale research and development where performance outweighs economic considerations.
-
6-Chlorohexyl Acetate: As a more cost-effective alternative to the bromo-analogue, 6-chlorohexyl acetate presents a viable option for larger-scale synthesis. However, its lower reactivity may lead to lower yields and potentially require more forcing reaction conditions, which could impact the overall process cost and product purity.[3]
-
1,6-Dibromohexane: This route, involving the synthesis of a bromo-functionalized polymer followed by post-polymerization modification, is the most economical in terms of raw material cost. It also offers high overall yields. The main drawback is the addition of an extra synthetic step, which could increase labor and solvent costs. However, for large-scale production, this route is likely the most cost-effective.
Ultimately, the optimal choice depends on the specific requirements of the project, including the desired scale, the importance of polymer properties like molecular weight and regioregularity, and the overall budget. For academic research and the synthesis of high-performance materials where cost is less of a constraint, this compound is a strong candidate. For industrial applications and large-scale production, the two-step route starting from 1,6-dibromohexane offers a compelling economic advantage.
References
A Comparative Guide to the Kinetic Studies of 6-Bromohexyl Acetate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 6-bromohexyl acetate in SN2 (bimolecular nucleophilic substitution) reactions. By presenting experimental data and detailed methodologies, this document aims to assist researchers in selecting appropriate substrates and reaction conditions for their synthetic needs.
Introduction to SN2 Reactions and the Role of the Substrate
SN2 reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step. The rate of an SN2 reaction is sensitive to several factors, including the nature of the nucleophile, the leaving group, the solvent, and the structure of the alkyl halide (the substrate). This compound is a primary alkyl bromide, a class of substrates that generally exhibits favorable kinetics in SN2 reactions due to minimal steric hindrance around the reactive carbon center.
Performance of this compound in SN2 Reactions: A Comparative Analysis
The reactivity of this compound in SN2 reactions is primarily dictated by the nature of the leaving group (bromide) and the steric accessibility of the electrophilic carbon. To provide a clear comparison, this guide evaluates the kinetic data of this compound against other relevant alkyl halides.
Leaving Group Ability: Bromide vs. Chloride
A key determinant of SN2 reaction rates is the ability of the leaving group to depart. Generally, weaker bases are better leaving groups. In the context of haloalkanes, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because iodide and bromide are weaker bases and more stable in solution compared to chloride.
Table 1: Comparison of Relative SN2 Reaction Rates for Primary Alkyl Halides with Sodium Iodide in Acetone
| Substrate | Leaving Group | Relative Rate |
| n-Butyl Bromide | Br⁻ | Faster |
| n-Butyl Chloride | Cl⁻ | Slower |
This qualitative comparison is based on the established principle of leaving group ability in SN2 reactions. The reaction is monitored by the formation of a sodium chloride or sodium bromide precipitate in acetone.[3][4]
Steric Effects
SN2 reactions are highly sensitive to steric hindrance at the reaction center. As the number of alkyl substituents on the carbon bearing the leaving group increases, the rate of reaction decreases significantly. The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary.[1][5]
This compound, being a primary alkyl bromide, is expected to react relatively quickly in SN2 reactions, assuming a strong nucleophile and a suitable solvent are used.
Experimental Protocols for Kinetic Studies of SN2 Reactions
To quantitatively assess the performance of this compound and its alternatives, a kinetic study is essential. Below is a detailed methodology for a typical kinetic experiment to determine the rate constant of an SN2 reaction.
General Experimental Protocol: The Finkelstein Reaction
The Finkelstein reaction, which involves the exchange of a halide, is a classic method for studying SN2 kinetics. A common example is the reaction of an alkyl bromide or chloride with sodium iodide in acetone.[3][4] Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. This allows the progress of the reaction to be monitored by observing the formation of a precipitate.[3][4]
Materials:
-
This compound
-
Alternative alkyl halides (e.g., n-hexyl bromide, 6-chlorohexyl acetate)
-
15% Sodium Iodide in Acetone solution
-
Dry test tubes (10 cm)
-
Corks or stoppers
-
Water bath (for temperature control, if studying activation energy)
-
Stopwatch or timer
Procedure:
-
Measure a fixed volume (e.g., 2 mL) of the 15% sodium iodide in acetone solution into a clean, dry test tube.
-
Add a small, fixed amount (e.g., 2 drops) of the alkyl halide (e.g., this compound) to the test tube.
-
Immediately start the timer and stopper the test tube.
-
Shake the tube to ensure thorough mixing.
-
Observe the reaction mixture closely for the first 15-20 minutes and then at regular intervals.
-
Record the time at which the first sign of cloudiness or precipitation is observed. This indicates the formation of sodium bromide (or chloride).
-
Repeat the experiment with the alternative alkyl halides under the identical conditions for a comparative analysis.
To obtain quantitative rate constants and activation energies, more sophisticated techniques such as UV-Vis spectrophotometry or conductivity measurements can be employed to monitor the change in concentration of reactants or products over time.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a comparative kinetic study of SN2 reactions.
Conclusion
Based on the principles of SN2 reactions, this compound is expected to be a reactive substrate, superior to its chloro-analogue, 6-chlorohexyl acetate, due to the better leaving group ability of bromide.[1][2] For researchers requiring a primary alkyl halide for SN2 reactions, this compound represents a viable option with predictable reactivity. The provided experimental protocol offers a straightforward method for qualitatively and semi-quantitatively comparing its performance against other alkyl halides. For precise kinetic parameters, more advanced analytical techniques are recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. webassign.net [webassign.net]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Polymer Properties Based on Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The functionality of polymer-drug conjugates (PDCs) and crosslinked polymer networks is critically dependent on the chemical linkers used in their construction. The choice of linker dictates key properties, including drug release kinetics, mechanical strength, and thermal stability. This guide provides an objective comparison of polymer properties influenced by different linker types, supported by experimental data and detailed methodologies.
Impact of Linker Type on Drug Release in Polymer-Drug Conjugates
In drug delivery, the linker connecting a therapeutic agent to a polymer backbone is paramount for efficacy. It must remain stable in circulation to prevent premature drug release and associated toxicity, yet cleave efficiently at the target site to release the active payload.[1][2] Linkers are broadly categorized as cleavable or non-cleavable, each offering distinct advantages.
Cleavable Linkers are designed to break in response to specific physiological triggers, such as changes in pH, redox potential, or the presence of certain enzymes.[3][4][5]
-
pH-Sensitive Linkers (e.g., Hydrazones, Acetals): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.8) within cancer cells.[4][6]
-
Redox-Sensitive Linkers (e.g., Disulfides): These leverage the significantly higher concentration of reducing agents like glutathione inside cells compared to the bloodstream to trigger drug release.[4][6][7]
-
Enzyme-Sensitive Linkers (e.g., Peptides): These incorporate specific peptide sequences (like valine-citrulline) that are substrates for enzymes, such as cathepsin B, which are overexpressed in tumor tissues.[1][4]
Non-Cleavable Linkers rely on the complete degradation of the polymer backbone, typically within the lysosome after cellular internalization, to release the drug.[4][8] This approach often results in higher plasma stability and a potentially wider therapeutic window.[8]
Comparative Drug Release Data
The following table summarizes experimental data on drug release from polymers synthesized with different linker types.
| Linker Type | Polymer System | Payload | Release Condition | % Release at 24h | Reference |
| Non-Cross-linked | Poly(vinyl alcohol) (PVA) | Vancomycin HCl | Aqueous Environment | 100% | |
| Cross-linked (Citric Acid) | Poly(vinyl alcohol) (PVA) | Vancomycin HCl | Aqueous Environment | 71% | [9] |
| Cross-linked (Gly-Glu Peptide) | Poly(vinyl alcohol) (PVA) | Vancomycin HCl | Aqueous Environment | 50% | [9] |
| Disulfide (Redox-sensitive) | Diblock Copolymer | Paclitaxel (PTX) | Intracellular Mimic | Controlled Release | [7] |
| Hydrazone (pH-sensitive) | Polymer-Drug Conjugate | Doxorubicin (DOX) | Acidic pH (Tumor) | Sustained Release |
Table 1: Comparative analysis of drug release profiles for different linker strategies. Data shows that cross-linking significantly reduces the initial burst release compared to non-cross-linked systems.[9]
Influence of Cross-Linkers on Mechanical and Thermal Properties
In materials science, cross-linkers create a three-dimensional network by forming covalent bonds between polymer chains.[10] This fundamentally alters the material's properties, transforming it from a potentially soluble, thermoplastic state to an insoluble, thermosetting one. The density and chemical nature of these cross-links directly influence the mechanical and thermal performance.[10][11][12]
-
Mechanical Properties: Cross-linking generally increases tensile strength, modulus (stiffness), and hardness, making the material more robust and resistant to deformation and abrasion.[10][12] However, this often comes at the cost of reduced flexibility and ductility.[10]
-
Thermal Stability: The covalent network created by cross-linkers enhances thermal stability, allowing the material to maintain its structural integrity at higher temperatures where linear polymers would flow or degrade.[10][12]
Comparative Mechanical & Thermal Property Data
The table below presents data on how different cross-linkers and their densities affect the properties of polymer networks.
| Polymer System | Cross-linker Type / Density | Dynamic Storage Modulus (E') | Glass Transition Temp. (Tg) | Thermal Degradation Activation Energy (at 80% conversion) | Reference |
| Liquid Crystalline Network | Diacrylate (3 repeating units) | High | Broad | Not Reported | [13] |
| Liquid Crystalline Network | Diacrylate (6 repeating units) | Medium | Sharp | Not Reported | [13] |
| Liquid Crystalline Network | Diacrylate (8 repeating units) | Low | Sharp | Not Reported | [13] |
| PBT-EVOH Composite | No Cross-linker | Not Reported | Not Reported | 125 kJ/mol | [14] |
| PBT-EVOH Composite | 1.5% Triallylamine | Not Reported | Not Reported | 340 kJ/mol | [14] |
Table 2: Influence of cross-linker length and density on thermo-mechanical properties. Shorter, more rigid cross-linkers can lead to a higher storage modulus.[13] Increasing cross-linker concentration significantly enhances thermal stability, as shown by the increase in activation energy for thermal degradation.[14]
Visualizing Polymer-Linker Systems and Workflows
Diagrams are essential for conceptualizing the complex relationships in polymer chemistry. The following visualizations, created using Graphviz, illustrate key processes and concepts.
Caption: A typical workflow for creating and testing polymer-drug conjugates (PDCs).
Caption: Intracellular drug release pathway for a pH-sensitive polymer-drug conjugate.
Caption: Decision tree for selecting an appropriate linker based on therapeutic strategy.
Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. This section details common methodologies for synthesizing and characterizing polymers with different linkers.
Protocol 1: Synthesis of a Polymer-Drug Conjugate (General Procedure)
This protocol outlines the fundamental steps for creating a polymer-drug conjugate, which can be adapted for various polymer, linker, and drug combinations.
-
Polymer Synthesis: Synthesize the polymer backbone using a suitable polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to control molecular weight and architecture.[15][16]
-
Functionalization: Introduce reactive groups onto the polymer backbone that are complementary to the linker chemistry.
-
Linker Conjugation: React the functionalized polymer with a bifunctional linker in a suitable solvent. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[17]
-
Drug Attachment: Conjugate the drug to the free end of the polymer-bound linker. This step is often the most sensitive and requires careful optimization of reaction conditions (e.g., pH, temperature) to avoid drug degradation.
-
Purification: Remove unreacted drug, linker, and other reagents. Dialysis against a suitable solvent or size exclusion chromatography (SEC) are common methods.
-
Characterization: Confirm the structure and purity of the final PDC.
-
¹H NMR: To confirm the covalent attachment of the drug and linker.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations of the polymer, linker, and drug.[17]
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity of the conjugate.
-
UV-Vis Spectroscopy: To quantify the amount of conjugated drug (drug loading).
-
Protocol 2: In Vitro Drug Release Study
This experiment quantifies the rate at which the drug is released from the polymer conjugate under simulated physiological conditions.
-
Sample Preparation: Dissolve a known quantity of the polymer-drug conjugate in a release medium (e.g., phosphate-buffered saline, PBS). To simulate specific environments, the medium can be adjusted:
-
Acidic Conditions: Use acetate buffer at pH 5.0 to mimic the endosomal environment.
-
Reductive Conditions: Add glutathione (e.g., 10 mM) to the buffer to mimic the intracellular redox environment.
-
-
Incubation: Place the sample solution in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and immerse it in a larger volume of the release medium. Maintain constant temperature (e.g., 37°C) and gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the external release medium. Replace the withdrawn volume with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total initial drug load.
Protocol 3: Characterization of Mechanical Properties
This protocol describes how to measure the mechanical performance of cross-linked polymer films.
-
Sample Preparation: Prepare polymer films of uniform thickness by solvent casting or melt pressing. Cut samples into a standard geometry (e.g., dog-bone shape) for tensile testing.
-
Dynamic Mechanical Analysis (DMA):
-
Mount the film in the DMA instrument.
-
Apply a sinusoidal strain and measure the resultant stress to determine the storage modulus (E'), loss modulus (E''), and tan delta.
-
Conduct a temperature sweep at a fixed frequency to identify the glass transition temperature (Tg), which is often taken at the peak of the tan delta curve.[13]
-
-
Uniaxial Tensile Testing:
-
Clamp the sample in a universal testing machine.
-
Pull the sample at a constant strain rate until it fractures.
-
Record the stress-strain curve to determine key properties like Young's modulus (stiffness), ultimate tensile strength (strength at break), and elongation at break (ductility).[18]
-
References
- 1. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 2. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. biotechinformers.com [biotechinformers.com]
- 6. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. chempoint.com [chempoint.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Validating Purity: A Comparative Guide to Final Products Synthesized with 6-Bromohexyl Acetate
For researchers, scientists, and drug development professionals, ensuring the purity of final products is a critical, non-negotiable aspect of the development pipeline. This guide provides a comparative analysis of methodologies for validating the absence of impurities in products synthesized using 6-bromohexyl acetate, offering insights into alternative reagents and detailed experimental protocols for robust quality control.
When this compound is employed as a reactant in the synthesis of active pharmaceutical ingredients (APIs) or other high-purity compounds, a thorough understanding of potential impurities and the analytical methods to detect them is paramount. This guide will use the synthesis of the macrocyclic lactone, cis-isoambrettolide, a valuable fragrance compound, as a case study to illustrate the principles of impurity validation. While not a pharmaceutical, its complex synthesis and high purity requirements serve as an excellent model for the challenges faced in drug development.
Comparison of Synthetic Routes and Potential Impurities
The choice of synthetic route has a direct impact on the impurity profile of the final product. Here, we compare the use of this compound with an alternative approach for the synthesis of a key intermediate for cis-isoambrettolide.
Table 1: Comparison of Synthetic Routes for a Cis-Isoambrettolide Intermediate
| Feature | Route A: Using this compound | Route B: Alternative Route |
| Key Reagents | This compound, Triphenylphosphine, Methyl-oxo-10-decanoate | 1,6-Hexanediol, p-Toluenesulfonyl chloride, Sodium iodide, Malonic ester |
| Potential Impurities | Dibromo-1,6-hexane, Hexanediol-1,6-diacetate, Unreacted this compound, Triphenylphosphine oxide | 1,6-Diiodohexane, Unreacted 1,6-hexanediol, Di-tosylated intermediate |
| Advantages | Commercially available starting material. | Avoids the use of a brominated reagent, potentially reducing genotoxic impurity concerns. |
| Disadvantages | Potential for brominated impurities that can be challenging to remove. | Multi-step process to generate the key alkylating agent. |
Analytical Strategies for Impurity Validation
A multi-pronged analytical approach is essential for the comprehensive validation of final product purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the workhorse techniques for separating and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile impurities. A well-developed HPLC method can effectively separate the main product from starting materials, by-products, and degradation products.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
Table 3: Example GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 35 - 550 amu |
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reliable impurity analysis.
Protocol 1: HPLC Method for the Determination of Purity and Impurities
1. Objective: To quantify the purity of the final product and identify known and unknown impurities.
2. Materials:
- Final product sample
- Reference standards for the final product and known impurities
- HPLC-grade acetonitrile and water
- C18 reverse-phase HPLC column
3. Procedure:
- Prepare a standard solution of the final product and each known impurity at a concentration of 1 mg/mL in acetonitrile.
- Prepare a sample solution of the final product at a concentration of 1 mg/mL in acetonitrile.
- Set up the HPLC system according to the parameters in Table 2.
- Inject the standard solutions to determine their retention times.
- Inject the sample solution.
- Analyze the resulting chromatogram to identify and quantify the main peak and any impurity peaks.
Protocol 2: GC-MS Method for the Identification of Volatile and Semi-Volatile Impurities
1. Objective: To identify and semi-quantify volatile and semi-volatile impurities in the final product.
2. Materials:
- Final product sample
- High-purity solvent (e.g., dichloromethane)
- GC-MS system with a suitable capillary column
3. Procedure:
- Dissolve a known amount of the final product in the chosen solvent to a concentration of approximately 1 mg/mL.
- Configure the GC-MS system with the parameters outlined in Table 3.
- Inject an aliquot of the sample solution into the GC-MS.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify the impurities.
Visualization of Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship in impurity analysis.
Caption: Experimental workflow for impurity validation.
Caption: Logical relationship in impurity control.
By implementing a robust analytical strategy and considering alternative synthetic routes, researchers and drug development professionals can confidently validate the absence of harmful impurities in their final products, ensuring both the safety and efficacy of their compounds.
Safety Operating Guide
Proper Disposal of 6-Bromohexyl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of 6-bromohexyl acetate, ensuring compliance and minimizing environmental impact.
This compound is a halogenated organic compound that requires careful management as hazardous waste. Due to its chemical properties and potential hazards, it cannot be disposed of down the drain or in regular trash. The following procedures outline the standardized method for its safe disposal in a laboratory setting.
Key Safety and Handling Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is recognized as a skin and eye irritant. Inhalation of its vapors may also cause irritation to the respiratory tract. As a flammable liquid, it should be kept away from heat, sparks, and open flames. When handling, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Presentation
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₅BrO₂[1] |
| Molecular Weight | 223.11 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 149°C to 204.5°C |
| Flash Point | Over 100°F[2] |
| Solubility | Insoluble in water[2] |
| InChIKey | IMSPZLCTPSXORJ-UHFFFAOYSA-N[1] |
| CAS Number | 68797-94-4[1] |
Experimental Protocols: Standard Disposal Procedure
The standard and safest method for the disposal of this compound is to treat it as a halogenated organic waste. This involves segregation, proper containment, and labeling for collection by a certified hazardous waste disposal service. Direct chemical neutralization in the lab is not recommended without a specific, validated protocol due to potential hazards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated and labeled "Halogenated Organic Waste" container. This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Hazardous waste tags, as required by your institution.
-
Spill kit for halogenated organic compounds.
Procedure:
-
Segregation: It is crucial to collect halogenated organic waste separately from non-halogenated waste. Mixing these waste streams can complicate the disposal process and increase costs.
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container.
-
Ensure the container is not filled beyond 80% of its capacity to allow for vapor expansion and prevent spills.
-
Securely close the lid of the waste container immediately after adding the waste.
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name, "this compound," and the approximate quantity on the tag. Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or the designated hazardous waste management service.
-
Spill Cleanup:
In the event of a small spill, it should be managed immediately by trained personnel wearing appropriate PPE.
-
Containment: Absorb the spill using an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 6-Bromohexyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 6-bromohexyl acetate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.
Chemical Properties and Hazards
This compound is a colorless liquid with a fruity odor.[1] It is important to be aware of its potential hazards to ensure safe handling. The substance is considered a combustible liquid and can cause skin and eye irritation.[1][2][3] Inhalation of vapors may lead to irritation of the respiratory tract and eyes.[2] Swallowing the liquid could result in chemical pneumonitis if it enters the lungs.[2] Furthermore, exposure to high concentrations of vapor has the potential to cause unconsciousness.[2]
| Property | Value | Source |
| Molecular Formula | C8H15BrO2 | [2][4][5][6] |
| Molecular Weight | 223.11 g/mol | [4][5][6] |
| Appearance | Clear liquid | [7] |
| Boiling Point | 150-190 °C | [7] |
| Flash Point | > 38 °C (> 100.40 °F) | [7] |
| Solubility | Insoluble in water, Soluble in organic solvents | [1][7] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety spectacles or goggles.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area with local exhaust. If ventilation is inadequate, a filter respirator for organic gases and vapors is required.[2] |
Handling and Storage Protocol
Handling:
-
Read and understand the Safety Data Sheet (SDS) before use.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mist.[2]
-
Prevent the formation of aerosols.[2]
-
Keep away from open flames, sparks, and other sources of ignition.[2][3] Use non-sparking tools.[2]
Storage:
Spill and Leak Procedures
In the event of a spill or leak, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Remove Ignition Sources: Eliminate all sources of ignition, such as open flames and sparks.[2]
-
Containment: Collect leaking liquid in sealable containers.[2] Prevent the spill from entering drains.[2]
-
Absorption: Absorb the remaining liquid with an inert material, such as sand or absorbent pads.[2]
-
Collection and Disposal: Place the absorbed material into a suitable, closed container for disposal.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and have them rest. If breathing is difficult, artificial respiration may be necessary. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin with water and then wash with soap and water.[2] |
| Eye Contact | Immediately rinse with plenty of water for several minutes. If wearing contact lenses, remove them if possible. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Seek immediate emergency medical help.[2] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] The chemical should be disposed of at an appropriate treatment and disposal facility.[2] Do not allow the chemical to enter drains or the environment.[2]
Safe Handling Workflow for this compound
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 68797-94-4 | Benchchem [benchchem.com]
- 6. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]
- 8. aksci.com [aksci.com]
- 9. This compound | 8052-41-3 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
